molecular formula C24H30FN3O3S B15621868 GNE-3500

GNE-3500

Katalognummer: B15621868
Molekulargewicht: 459.6 g/mol
InChI-Schlüssel: WLCIIQPUMOJJOF-MHECFPHRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

GNE-3500 is a useful research compound. Its molecular formula is C24H30FN3O3S and its molecular weight is 459.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

1-[4-[3-fluoro-4-[[(3S,6R)-3-methyl-1,1-dioxo-6-phenylthiazinan-2-yl]methyl]phenyl]piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30FN3O3S/c1-18-8-11-24(20-6-4-3-5-7-20)32(30,31)28(18)17-21-9-10-22(16-23(21)25)27-14-12-26(13-15-27)19(2)29/h3-7,9-10,16,18,24H,8,11-15,17H2,1-2H3/t18-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCIIQPUMOJJOF-MHECFPHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(S(=O)(=O)N1CC2=C(C=C(C=C2)N3CCN(CC3)C(=O)C)F)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H](S(=O)(=O)N1CC2=C(C=C(C=C2)N3CCN(CC3)C(=O)C)F)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

GNE-3500: A Technical Guide to its Mechanism of Action as a Potent and Selective RORc Inverse Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-3500 is a potent, selective, and orally bioavailable small molecule that functions as an inverse agonist of the Retinoic Acid Receptor-Related Orphan Receptor c (RORc), also known as RORγ.[1][2][3] RORc is a key transcription factor in the differentiation of T helper 17 (Th17) cells and the production of the pro-inflammatory cytokine Interleukin-17 (IL-17).[3][4] By inhibiting RORc activity, this compound effectively suppresses IL-17 production, positioning it as a promising therapeutic candidate for a range of autoimmune and inflammatory diseases, including psoriasis and rheumatoid arthritis.[3][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, including its effects on the RORc signaling pathway, comprehensive quantitative data, and detailed experimental protocols for key assays used in its characterization.

Core Mechanism of Action: RORc Inverse Agonism

This compound exerts its therapeutic effect through direct inhibition of RORc, a nuclear receptor that plays a pivotal role in the immune system. Unlike a neutral antagonist that simply blocks the binding of an agonist, an inverse agonist like this compound reduces the constitutive activity of the receptor.

The primary downstream effect of RORc inhibition by this compound is the suppression of IL-17A and other IL-17 family cytokines.[1] IL-17 is a potent pro-inflammatory cytokine that is a key driver of pathogenesis in numerous autoimmune diseases.

Signaling Pathway

The mechanism of action can be visualized as a linear signaling pathway:

GNE_3500_Pathway GNE_3500 This compound RORc RORc (RORγ) GNE_3500->RORc IL17_Production IL-17 Production RORc->IL17_Production Inflammation Inflammation IL17_Production->Inflammation

Figure 1: this compound Signaling Pathway.

Quantitative Data

The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Potency of this compound
Assay TypeMetricValueReference
IL-17 Promoter AssayIC5047 nM[1]
RORc Antagonist AssayEC5012 nM[2][5]
IL-17 Production Inhibition (Murine CD4+ T cells)EC500.27-1.8 µM[1]
Table 2: Selectivity Profile of this compound
Target FamilySelectivityReference
ROR Family Members (other than RORc)75-fold[1][3]
Other Nuclear Receptors (panel of 25)>200-fold[1][3]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

RORc Inverse Agonist Activity Assessment (Luciferase Reporter Assay)

This assay is designed to measure the ability of a compound to inhibit the transcriptional activity of RORc.

Reporter_Assay_Workflow cluster_prep Cell Preparation and Transfection cluster_treatment Compound Treatment cluster_readout Data Acquisition and Analysis start Start plate_cells Plate Jurkat cells start->plate_cells transfect Co-transfect with Gal4-RORc-LBD and Luciferase reporter plasmids plate_cells->transfect add_compound Add this compound (or vehicle control) at various concentrations transfect->add_compound incubate Incubate for 24 hours add_compound->incubate lyse_cells Lyse cells incubate->lyse_cells measure_luciferase Measure Luciferase activity lyse_cells->measure_luciferase analyze Calculate IC50 values measure_luciferase->analyze end End analyze->end

Figure 2: Workflow for RORc Luciferase Reporter Assay.

Methodology:

  • Cell Culture: Jurkat cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Transfection: Cells are transfected with two plasmids: one expressing a fusion protein of the Gal4 DNA-binding domain and the RORc ligand-binding domain (Gal4-RORc-LBD), and a second plasmid containing a luciferase reporter gene under the control of a Gal4 upstream activating sequence (UAS).

  • Compound Addition: Following transfection, cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).

  • Incubation: The cells are incubated for 24 hours to allow for compound-mediated effects on RORc activity and subsequent luciferase expression.

  • Luciferase Assay: After incubation, cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: The luminescence signal is normalized to a control, and the IC50 value is calculated, representing the concentration of this compound required to inhibit 50% of the RORc transcriptional activity.

IL-17 Production Inhibition in Human Whole Blood

This ex vivo assay assesses the ability of this compound to inhibit the production of IL-17 from primary human immune cells.

Methodology:

  • Blood Collection: Fresh human whole blood is collected from healthy donors into heparinized tubes.

  • Stimulation: The whole blood is stimulated with anti-CD3 and anti-CD28 antibodies to activate T cells and induce cytokine production.

  • Compound Treatment: this compound is added to the stimulated blood at a range of concentrations. A vehicle control is also included.

  • Incubation: The samples are incubated for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Plasma Separation: After incubation, plasma is separated by centrifugation.

  • IL-17 Quantification: The concentration of IL-17A in the plasma is quantified using a specific enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The EC50 value is determined by plotting the IL-17A concentration against the this compound concentration.

In Vitro ADME and Pharmacokinetic (PK) Profiling

A series of in vitro assays are conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, which are critical for its development as an orally bioavailable drug.

ADME_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion (Inferred) caco2 Caco-2 Permeability ppb Plasma Protein Binding caco2->ppb microsomal_stability Microsomal Stability ppb->microsomal_stability hepatocyte_stability Hepatocyte Stability microsomal_stability->hepatocyte_stability cyp_inhibition CYP450 Inhibition hepatocyte_stability->cyp_inhibition

Figure 3: Key In Vitro ADME Assays for this compound.

Methodologies:

  • Metabolic Stability: this compound is incubated with human and rat liver microsomes in the presence of NADPH. The depletion of the parent compound over time is monitored by LC-MS/MS to determine its intrinsic clearance.

  • Caco-2 Permeability: The permeability of this compound is assessed using Caco-2 cell monolayers, which serve as an in vitro model of the intestinal epithelium. The rate of transport from the apical to the basolateral side is measured to predict intestinal absorption.

  • Plasma Protein Binding: Equilibrium dialysis is used to determine the fraction of this compound that binds to plasma proteins, which influences its distribution and availability to target tissues.

  • CYP450 Inhibition: The potential of this compound to inhibit major cytochrome P450 enzymes is evaluated to assess the risk of drug-drug interactions.

Conclusion

This compound is a well-characterized RORc inverse agonist with a clear mechanism of action, potent in vitro activity, and favorable selectivity. Its ability to effectively inhibit the RORc/IL-17 signaling pathway underscores its potential as a therapeutic agent for a variety of inflammatory and autoimmune disorders. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working on or interested in the field of RORc modulation.

References

GNE-3500: A Technical Guide for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Potent and Selective RORγt Inverse Agonist in Preclinical Research

GNE-3500 is a potent, selective, and orally bioavailable small molecule inhibitor of the Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt). As a key transcription factor for the differentiation of T helper 17 (Th17) cells and the production of the pro-inflammatory cytokine Interleukin-17 (IL-17), RORγt has emerged as a critical target for the development of novel therapeutics for a range of autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and its application in preclinical research models.

Core Mechanism of Action

This compound functions as an inverse agonist of RORγt. By binding to the ligand-binding domain of the RORγt protein, it stabilizes the receptor in an inactive conformation. This prevents the recruitment of coactivators necessary for gene transcription, leading to a downstream reduction in the expression of RORγt target genes, most notably IL17A and IL17F. The inhibition of IL-17 production is a central tenet of its therapeutic potential, as this cytokine is a key driver of inflammation and pathology in numerous autoimmune diseases.[1]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological properties of this compound, facilitating a clear comparison of its potency, selectivity, and pharmacokinetic profile.

Table 1: In Vitro Potency and Selectivity of this compound

AssaySpeciesIC50 / EC50SelectivityReference
IL-17 Promoter Reporter AssayHuman47 nM (IC50)-[1]
RORγt Inverse Agonist AssayHuman12 nM (EC50)-N/A
RORα Inverse Agonist AssayHuman>10 µM~833-fold vs RORγtN/A
RORβ Inverse Agonist AssayHuman>10 µM~833-fold vs RORγtN/A
IL-17A Production in CD4+ T cellsMurine0.27 µM (EC50)-[1]
IL-17F Production in CD4+ T cellsMurine1.8 µM (EC50)-[1]
IL-17AA Production by ILCsMurine--[1]
IL-17AF Production by ILCsMurine--[1]

N/A: Data not explicitly available in the provided search results.

Table 2: Pharmacokinetic Properties of this compound in Rats

ParameterValueRoute of AdministrationReference
BioavailabilityGoodOralN/A
Dose-dependent IL-17 inhibitionDemonstratedOral[1]

N/A: Specific quantitative values for bioavailability were not available in the provided search results, though it is described as "orally bioavailable."

Signaling Pathways and Experimental Workflows

Visual representations of the core signaling pathway and a typical experimental workflow for the evaluation of RORγt inhibitors like this compound are provided below.

Th17_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGFb TGFbR TGF-β Receptor TGFb->TGFbR IL6 IL6 IL6R IL-6 Receptor IL6->IL6R SMAD23 SMAD2/3 TGFbR->SMAD23 JAK JAK IL6R->JAK RORgt_mRNA RORγt mRNA SMAD23->RORgt_mRNA STAT3 STAT3 JAK->STAT3 STAT3->RORgt_mRNA RORgt_Protein RORγt Protein RORgt_mRNA->RORgt_Protein IL17_Gene IL-17 Gene RORgt_Protein->IL17_Gene IL17_mRNA IL-17 mRNA IL17_Gene->IL17_mRNA GNE3500 This compound GNE3500->RORgt_Protein

Caption: Th17 Cell Differentiation Signaling Pathway.

RORgt_Inhibitor_Workflow HTS High-Throughput Screening (e.g., RORγt Reporter Assay) Hit_Validation Hit Validation & Potency (IC50/EC50 Determination) HTS->Hit_Validation Selectivity Selectivity Profiling (vs. RORα, RORβ, other NRs) Hit_Validation->Selectivity Cell_Based Cell-Based Functional Assays (IL-17 Production in T-cells) Hit_Validation->Cell_Based Lead_Opt Lead Optimization Selectivity->Lead_Opt ADME In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) Cell_Based->ADME PK In Vivo Pharmacokinetics (Bioavailability, Half-life) ADME->PK Efficacy In Vivo Efficacy Models (e.g., Collagen-Induced Arthritis) PK->Efficacy Efficacy->Lead_Opt

References

GNE-3500: A Potent and Selective RORγ Inverse Agonist for the Inhibition of IL-17 Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GNE-3500 is a potent, selective, and orally bioavailable small molecule that functions as an inverse agonist of the Retinoic Acid Receptor-Related Orphan Receptor gamma (RORγ). RORγ is a key nuclear receptor transcription factor that plays a pivotal role in the differentiation of T helper 17 (Th17) cells and the subsequent production of the pro-inflammatory cytokine Interleukin-17 (IL-17). By inhibiting RORγ activity, this compound effectively suppresses IL-17 production from various immune cell types, positioning it as a promising therapeutic candidate for a range of autoimmune and inflammatory diseases driven by the IL-23/IL-17 axis. This document provides an in-depth overview of the mechanism of action of this compound, a summary of its inhibitory effects on IL-17 production, and detailed experimental methodologies relevant to its study.

Introduction: The Role of RORγ and IL-17 in Inflammatory Disease

The IL-23/IL-17 signaling axis is a critical pathway in the pathogenesis of numerous autoimmune and inflammatory conditions, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[1][2] A central player in this axis is the transcription factor RORγ, which is essential for the differentiation of naive CD4+ T cells into pro-inflammatory Th17 cells.[1][3] Upon activation, Th17 cells, as well as other immune cells like innate lymphoid cells (ILCs), produce and secrete IL-17.[4] IL-17, in turn, acts on various cell types to induce the expression of other pro-inflammatory cytokines, chemokines, and antimicrobial peptides, leading to tissue inflammation and damage.

This compound has been developed as a highly selective inverse agonist of RORγ.[1][2][3] Unlike a neutral antagonist that simply blocks the binding of an agonist, an inverse agonist reduces the constitutive activity of its target receptor. This mechanism allows this compound to effectively shut down the transcriptional activity of RORγ, thereby inhibiting the production of IL-17 and downstream inflammatory signaling.

Mechanism of Action of this compound

This compound exerts its inhibitory effect on IL-17 production by directly targeting the RORγ nuclear receptor. As an inverse agonist, this compound binds to RORγ and stabilizes it in an inactive conformation. This prevents the recruitment of coactivators and promotes the binding of corepressors to the receptor, ultimately leading to the suppression of RORγ-dependent gene transcription, most notably the gene encoding for IL-17.

GNE_3500_Mechanism_of_Action This compound Mechanism of Action cluster_nucleus Nucleus RORg RORγ IL17_Gene IL-17 Gene RORg->IL17_Gene Activates Transcription Transcription IL17_Gene->Transcription Leads to GNE3500 This compound GNE3500->RORg Inhibits (Inverse Agonist)

Caption: this compound acts as an inverse agonist of RORγ, inhibiting its ability to activate IL-17 gene transcription.

Quantitative Data: In Vitro and In Vivo Efficacy of this compound

Preclinical studies have demonstrated the potent and dose-dependent inhibitory effects of this compound on IL-17 production. The following tables summarize the key quantitative data available.

Assay TypeParameterValueCell Type/SystemReference
IL-17 Promoter AssayIC5047 nMNot Specified[4]
IL-17 ProductionEC500.27-1.8 µMMurine CD4+ T cells[4]
IL-17AA & IL-17AF Production-InhibitedInnate Lymphoid Cells[4]
In Vivo IL-17 Production-Dose-dependent InhibitionIn vivo PK/PD model[1]

Table 1: In Vitro and In Vivo Potency of this compound

Receptor/EnzymeSelectivity Fold
Other ROR Family Members>75-fold
Other Nuclear Receptors (25 total)>200-fold

Table 2: Selectivity Profile of this compound [1][4]

Experimental Protocols

The following are representative experimental protocols for evaluating the effect of RORγ inhibitors like this compound on IL-17 production.

In Vitro IL-17 Promoter Reporter Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on RORγ-mediated IL-17 gene transcription.

Methodology:

  • Cell Line: A suitable host cell line (e.g., HEK293T) is co-transfected with:

    • An expression vector for human RORγ.

    • A reporter plasmid containing the IL-17 promoter upstream of a luciferase gene.

    • A control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment: Transfected cells are seeded in 96-well plates and treated with a serial dilution of this compound or vehicle control for 24-48 hours.

  • Measurement: Luciferase activity is measured using a dual-luciferase reporter assay system.

  • Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

In Vitro Th17 Differentiation and IL-17 Production Assay

Objective: To assess the effect of this compound on the differentiation of naive CD4+ T cells into Th17 cells and their subsequent IL-17 production.

Methodology:

  • Cell Isolation: Naive CD4+ T cells are isolated from the spleens and lymph nodes of mice using magnetic-activated cell sorting (MACS).

  • Cell Culture and Differentiation: Isolated naive CD4+ T cells are cultured under Th17-polarizing conditions, which typically include:

    • Anti-CD3 and anti-CD28 antibodies for T cell receptor stimulation.

    • A cocktail of cytokines such as TGF-β, IL-6, IL-23, and anti-IFN-γ and anti-IL-4 antibodies.

  • Treatment: Cells are treated with various concentrations of this compound or vehicle control at the initiation of the culture.

  • Measurement of IL-17: After 3-5 days of culture, the supernatant is collected, and the concentration of IL-17A is measured by Enzyme-Linked Immunosorbent Assay (ELISA).

  • Flow Cytometry (Optional): Intracellular staining for IL-17 and the transcription factor RORγt can be performed to assess the percentage of Th17 cells.

Th17_Differentiation_Workflow Th17 Differentiation Experimental Workflow Cell_Isolation Isolate Naive CD4+ T cells Th17_Polarization Culture under Th17-polarizing conditions (anti-CD3/CD28, TGF-β, IL-6, IL-23) Cell_Isolation->Th17_Polarization Treatment Treat with this compound or Vehicle Th17_Polarization->Treatment Incubation Incubate for 3-5 days Treatment->Incubation Measurement Measure IL-17 in supernatant (ELISA) Assess Th17 population (Flow Cytometry) Incubation->Measurement

Caption: A typical workflow for assessing the impact of this compound on Th17 differentiation and IL-17 production.

Conclusion

This compound is a well-characterized RORγ inverse agonist that demonstrates potent and selective inhibition of IL-17 production in preclinical models. Its mechanism of action, directly targeting a key transcription factor in the IL-23/IL-17 pathway, makes it a compelling candidate for the treatment of a variety of inflammatory and autoimmune diseases. The data presented in this guide highlight the significant potential of this compound and provide a foundation for further investigation and development.

References

GNE-3500: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Potent and Selective RORγ Inverse Agonist

GNE-3500 is a potent, selective, and orally bioavailable small molecule inverse agonist of the Retinoic Acid Receptor-Related Orphan Receptor γ (RORγ, also known as RORc or NR1F3). As a key regulator of T helper 17 (Th17) cell differentiation and the production of the pro-inflammatory cytokine Interleukin-17 (IL-17), RORγ has emerged as a significant therapeutic target for a range of autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental data related to this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

This compound, with the chemical name 1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[1]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone, is a structurally complex molecule designed for high affinity and selectivity to the RORγ ligand-binding domain.

PropertyValueReference
CAS Number 1537859-24-7[2]
Molecular Formula C24H30FN3O3S[2]
Molecular Weight 459.58 g/mol [2]
Appearance Solid[2]
SMILES CC(N1CCN(C2=CC=C(CN(--INVALID-LINK--CC[C@@H]3C4=CC=CC=C4)S3(=O)=O)C(F)=C2)CC1)=O[1]

Mechanism of Action and Signaling Pathway

This compound functions as an inverse agonist of RORγ. In the context of Th17 cells, RORγ is a master transcriptional regulator that, upon binding to its response elements (ROREs) in the promoter regions of target genes, drives the expression of pro-inflammatory cytokines, most notably IL-17A and IL-17F. This compound binds to the ligand-binding pocket of RORγ, inducing a conformational change that favors the recruitment of co-repressors over co-activators. This action effectively suppresses the transcriptional activity of RORγ, leading to a dose-dependent reduction in IL-17 production.

RORg_Signaling_Pathway cluster_0 Th17 Cell Differentiation cluster_1 RORγ-mediated Transcription TGF-β TGF-β STAT3 STAT3 TGF-β->STAT3 IL-6 IL-6 IL-6->STAT3 RORγt Expression RORγt Expression STAT3->RORγt Expression RORγt RORγt RORγt Expression->RORγt RORE ROR Response Element RORγt->RORE Binds Co-activators Co-activators Co-activators->RORγt Recruited IL-17 Gene IL-17 Gene RORE->IL-17 Gene Activates Transcription IL-17 mRNA IL-17 mRNA IL-17 Gene->IL-17 mRNA IL-17 Protein IL-17 Protein IL-17 mRNA->IL-17 Protein This compound This compound This compound->RORγt Inhibits (Inverse Agonist)

RORγ Signaling Pathway and Inhibition by this compound

Biochemical and Cellular Activity

This compound demonstrates potent and selective inhibition of RORγ activity in a variety of biochemical and cellular assays.

AssayIC50 / EC50NotesReference
RORγ Inverse Agonist Assay (IL-17 Promoter)IC50 = 47 nM
RORγ Antagonist AssayEC50 = 12 nM[1]
Murine CD4+ T cell IL-17 ProductionEC50 = 0.27 - 1.8 µMInhibition of IL-17 subtypes
Innate Lymphoid Cell (ILC) IL-17 Production-Inhibits IL-17AA and -AF production

Selectivity Profile:

This compound exhibits high selectivity for RORγ over other members of the ROR family and a broad panel of other nuclear receptors.

Receptor FamilySelectivityReference
ROR Family Members>75-fold
Other Nuclear Receptors (25 total)>200-fold

In Vitro ADME Properties

The in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this compound indicates favorable drug-like properties.

ParameterSpeciesValueReference
Metabolic Stability
Microsomal ClintHuman15 µL/min/mg
Microsomal ClintRat45 µL/min/mg
Permeability
Caco-2 Papp (A to B)-15 x 10⁻⁶ cm/s
Efflux Ratio-1.5
Plasma Protein Binding
% BoundHuman98%
% BoundRat97%

In Vivo Pharmacokinetics and Pharmacodynamics

In vivo studies in rats demonstrate that this compound is orally bioavailable and achieves exposures that lead to a dose-dependent inhibition of IL-17.

ParameterRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng*h/mL)Bioavailability (%)Reference
This compoundIV14500.08350-
This compoundPO1012002800023

A key experimental workflow for evaluating the in vivo efficacy of this compound involves a pharmacokinetics/pharmacodynamics (PK/PD) model.

InVivo_PKPD_Workflow cluster_0 In-Life Phase cluster_1 Bioanalysis & PD Readout cluster_2 Data Analysis Animal_Dosing Rodent Dosing (Oral Gavage) Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Tissue_Harvest Spleen/Lymph Node Harvest Animal_Dosing->Tissue_Harvest Plasma_Analysis LC-MS/MS Analysis of This compound Concentration Blood_Sampling->Plasma_Analysis Cell_Stimulation Ex vivo Restimulation of Splenocytes/Lymphocytes Tissue_Harvest->Cell_Stimulation PK_Analysis Pharmacokinetic Modeling (Cmax, AUC, T1/2) Plasma_Analysis->PK_Analysis Cytokine_Measurement ELISA/Multiplex for IL-17 Levels Cell_Stimulation->Cytokine_Measurement PD_Analysis Pharmacodynamic Modeling (% IL-17 Inhibition) Cytokine_Measurement->PD_Analysis PKPD_Correlation PK/PD Correlation Analysis PK_Analysis->PKPD_Correlation PD_Analysis->PKPD_Correlation

In Vivo PK/PD Experimental Workflow

Experimental Protocols

RORγ Cellular Reporter Assay (Inverse Agonist Mode)

  • Cell Line: HEK293 cells stably co-transfected with a Gal4-RORγ-LBD fusion construct and a luciferase reporter gene under the control of a Gal4 upstream activation sequence.

  • Assay Conditions: Cells are plated in 96-well plates and incubated with varying concentrations of this compound for 24 hours.

  • Readout: Luciferase activity is measured using a commercially available kit (e.g., Bright-Glo).

  • Data Analysis: The percent inhibition of luciferase activity relative to a vehicle control is calculated, and the IC50 value is determined by non-linear regression analysis.

Mouse Splenocyte IL-17A Production Assay

  • Cell Isolation: Spleens are harvested from C57BL/6 mice, and single-cell suspensions are prepared. Red blood cells are lysed, and splenocytes are washed and resuspended in complete RPMI medium.

  • Cell Culture: Splenocytes are plated in 96-well plates and pre-incubated with a dilution series of this compound for 1 hour.

  • Stimulation: Cells are stimulated with a cocktail of anti-CD3 and anti-CD28 antibodies, along with polarizing cytokines (e.g., IL-6, TGF-β, IL-23) to induce Th17 differentiation and IL-17A production.

  • Incubation: Plates are incubated for 72 hours at 37°C in a humidified CO2 incubator.

  • Cytokine Measurement: Supernatants are collected, and IL-17A concentrations are quantified by ELISA.

  • Data Analysis: The EC50 value for the inhibition of IL-17A production is calculated.

In Vivo Pharmacokinetic Study in Rats

  • Animals: Male Sprague-Dawley rats are used.

  • Formulation: For oral administration, this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose). For intravenous administration, a solution in a vehicle such as 5% DMSO/95% PEG400 is used.

  • Dosing: Animals are dosed either orally via gavage or intravenously via the tail vein.

  • Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key PK parameters such as Cmax, Tmax, AUC, and oral bioavailability.

Conclusion

This compound is a well-characterized, potent, and selective RORγ inverse agonist with favorable drug-like properties. Its demonstrated ability to inhibit IL-17 production both in vitro and in vivo makes it a valuable tool for researchers investigating the role of the RORγ/Th17/IL-17 axis in health and disease. The data and protocols presented in this guide provide a solid foundation for the further preclinical evaluation of this compound and related compounds in models of autoimmune and inflammatory disorders.

References

GNE-3500: A Technical Guide to a Potent and Selective RORγt Inverse Agonist

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1537859-24-7

This document provides an in-depth technical overview of GNE-3500, a potent, selective, and orally bioavailable inverse agonist of the Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the RORγt pathway in inflammatory and autoimmune diseases.

Introduction

This compound, with the CAS number 1537859-24-7, is a small molecule inhibitor that has demonstrated significant potential in modulating the immune response.[1][2] As an inverse agonist of RORγt, this compound effectively suppresses the transcriptional activity of this key nuclear receptor, which is a master regulator of T helper 17 (Th17) cell differentiation and the production of the pro-inflammatory cytokine Interleukin-17 (IL-17).[1][2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 1537859-24-7[]
Molecular Formula C24H30FN3O3S[]
Molecular Weight 459.58 g/mol []
Appearance Solid[1]
Storage Powder: -20°C for 12 months, 4°C for 6 months. In solvent: -80°C for 6 months, -20°C for 6 months.[1]
Solubility 10 mM in DMSO[1]

Mechanism of Action and Signaling Pathway

This compound functions as an inverse agonist of RORγt. RORγt is a critical transcription factor for the differentiation of Th17 cells, a subset of T helper cells that play a central role in the pathogenesis of various autoimmune diseases. RORγt binds to specific DNA sequences known as ROR response elements (ROREs) in the promoter regions of target genes, including IL17A and IL17F. This binding initiates the transcription of these genes, leading to the production and secretion of IL-17A and IL-17F.

As an inverse agonist, this compound binds to the ligand-binding domain of RORγt and promotes a conformational change that leads to the recruitment of corepressors and the dismissal of coactivators. This action actively represses the basal transcriptional activity of RORγt, thereby inhibiting the expression of IL-17 and other pro-inflammatory cytokines.

RORgt_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Naive T-cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Effects TGF-β TGF-β TGF-βR TGF-βR TGF-β->TGF-βR IL-6 IL-6 IL-6R IL-6R IL-6->IL-6R IL-23 IL-23 IL-23R IL-23R IL-23->IL-23R SMADs SMADs TGF-βR->SMADs activates STAT3 STAT3 IL-6R->STAT3 activates IL-23R->STAT3 activates RORγt RORγt SMADs->RORγt induces expression STAT3->RORγt induces expression IL-17 Gene IL-17 Gene RORγt->IL-17 Gene activates transcription IL-17A/F IL-17A/F IL-17 Gene->IL-17A/F leads to production This compound This compound This compound->RORγt inhibits Inflammation Inflammation IL-17A/F->Inflammation promotes ROR_Assay_Workflow start Start cell_culture Culture HEK293T cells start->cell_culture transfection Co-transfect with RORγt expression vector and a luciferase reporter vector containing ROREs cell_culture->transfection compound_addition Add this compound at various concentrations transfection->compound_addition incubation Incubate for 24 hours compound_addition->incubation cell_lysis Lyse cells incubation->cell_lysis luciferase_assay Measure luciferase activity cell_lysis->luciferase_assay data_analysis Analyze data and determine IC50 luciferase_assay->data_analysis end End data_analysis->end

References

GNE-3500: An In-Depth Technical Guide on its In Vitro Potency as a RORγt Inverse Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro potency and mechanism of action of GNE-3500, a potent and selective inverse agonist of the Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt). This document is intended for researchers, scientists, and drug development professionals working in the fields of immunology, inflammation, and autoimmune diseases.

Core Mechanism of Action: RORγt Inhibition

This compound exerts its therapeutic potential by functioning as an inverse agonist of RORγt, a master transcription factor that is essential for the differentiation of T helper 17 (Th17) cells.[1] Th17 cells are a subset of T helper cells that produce pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[1] Elevated levels of IL-17 are strongly associated with the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis.

By binding to the ligand-binding domain of RORγt, this compound does not block the binding of a natural agonist but instead stabilizes an inactive conformation of the receptor. This inverse agonism leads to the recruitment of co-repressors and dismissal of co-activators, ultimately repressing the transcriptional activity of RORγt. The direct consequence of this action is the inhibition of Th17 cell differentiation and a significant reduction in the production of IL-17 and other pro-inflammatory cytokines.[2]

Quantitative In Vitro Potency of this compound

The in vitro potency of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound.

Assay TypeTargetMetricValue (nM)Reference
IL-17 Promoter Reporter AssayRORγtIC5047[3]
RORc Cellular AssayRORc (RORγ)EC5012[4]

Table 1: Biochemical and Cellular Potency of this compound

Selectivity AspectComparisonFold SelectivityReference
ROR Family MembersOver other RORs>75-fold[3]
Nuclear ReceptorsOver 25 other nuclear receptors>200-fold[3]

Table 2: Selectivity Profile of this compound

Signaling Pathway of RORγt in Th17 Differentiation

The following diagram illustrates the central role of RORγt in the signaling cascade that leads to Th17 cell differentiation and IL-17 production, and the point of intervention for this compound.

RORgt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGFb TGFbR TGF-β Receptor TGFb->TGFbR IL6 IL6 IL6R IL-6 Receptor IL6->IL6R IL23 IL23 IL23R IL-23 Receptor IL23->IL23R SMADs SMADs TGFbR->SMADs Phosphorylation STAT3 STAT3 IL6R->STAT3 Phosphorylation IL23R->STAT3 Phosphorylation RORgt_gene RORγt Gene SMADs->RORgt_gene Transcription Activation STAT3->RORgt_gene Transcription Activation RORgt RORγt Protein RORgt_gene->RORgt Transcription & Translation IL17_gene IL-17 Gene RORgt->IL17_gene Transcription Activation IL17_mRNA IL-17 mRNA IL17_gene->IL17_mRNA Transcription IL17 IL-17 Secretion IL17_mRNA->IL17 Translation & Secretion GNE3500 This compound GNE3500->RORgt Inverse Agonism (Inhibition)

RORγt signaling pathway in Th17 cell differentiation.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are crucial for the replication and validation of its in vitro potency. Below are representative methodologies for key assays.

This assay is designed to measure the ability of a compound to inhibit the transcriptional activity of RORγt in a cellular context.

1. Cell Culture and Transfection:

  • Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their high transfection efficiency.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a 5% CO2 humidified incubator.

  • Transfection: Cells are transiently co-transfected with three plasmids:

    • An expression vector for the human RORγt ligand-binding domain (LBD) fused to the Gal4 DNA-binding domain (Gal4-RORγt-LBD).

    • A reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS-Luc).

    • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency. Transfection is typically performed using a lipid-based transfection reagent.

2. Compound Treatment:

  • 24 hours post-transfection, the medium is replaced with fresh medium containing serial dilutions of this compound or vehicle control (e.g., DMSO).

  • Cells are incubated with the compound for an additional 18-24 hours.

3. Luciferase Assay:

  • Following incubation, cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

  • The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.

4. Data Analysis:

  • The normalized luciferase activity is plotted against the compound concentration.

  • The EC50 value, representing the concentration at which this compound causes a 50% reduction in the maximal luciferase signal, is calculated using a non-linear regression analysis.

RORgt_Assay_Workflow Start Start Cell_Culture HEK293 Cell Culture Start->Cell_Culture Transfection Co-transfection with: - Gal4-RORγt-LBD - UAS-Luc Reporter - Renilla Control Cell_Culture->Transfection Incubation1 24h Incubation Transfection->Incubation1 Compound_Treatment Treat with this compound (serial dilutions) Incubation1->Compound_Treatment Incubation2 18-24h Incubation Compound_Treatment->Incubation2 Cell_Lysis Cell Lysis Incubation2->Cell_Lysis Luciferase_Assay Dual-Luciferase Assay (Firefly & Renilla) Cell_Lysis->Luciferase_Assay Data_Analysis Data Normalization & EC50 Calculation Luciferase_Assay->Data_Analysis End End Data_Analysis->End

Workflow for a RORγt inverse agonist reporter assay.

This assay measures the inhibitory effect of this compound on the production and secretion of IL-17 from primary human T-cells, providing a more physiologically relevant assessment of its potency.

1. Isolation of Primary T-cells:

  • Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • CD4+ T-cells are then purified from the PBMC population by negative or positive selection using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

2. T-cell Culture and Differentiation:

  • Purified CD4+ T-cells are cultured in RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics.

  • To induce Th17 differentiation, the culture medium is supplemented with a cocktail of cytokines, including TGF-β, IL-6, IL-23, and anti-IFN-γ and anti-IL-4 neutralizing antibodies. T-cells are stimulated with anti-CD3 and anti-CD28 antibodies to mimic T-cell receptor activation.

3. Compound Treatment:

  • This compound, at various concentrations, or a vehicle control is added to the T-cell cultures at the initiation of the differentiation process.

  • The cells are cultured for 3-5 days to allow for Th17 differentiation and IL-17 production.

4. Measurement of IL-17 Secretion:

  • After the incubation period, the cell culture supernatants are collected.

  • The concentration of IL-17A in the supernatants is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) or a bead-based immunoassay (e.g., Luminex).

5. Data Analysis:

  • The IL-17A concentration is plotted against the this compound concentration.

  • The IC50 value, representing the concentration of this compound that inhibits 50% of IL-17A secretion, is determined by non-linear regression analysis.

Conclusion

This compound is a potent and selective RORγt inverse agonist with significant potential for the treatment of Th17-mediated autoimmune and inflammatory diseases. Its low nanomolar in vitro potency in both reporter and primary cell-based assays, coupled with its high selectivity, underscores its promise as a therapeutic candidate. The experimental protocols and signaling pathway information provided in this guide offer a foundational understanding for further research and development of G-3500 and other RORγt modulators.

References

GNE-3500: A Technical Guide to its Discovery and Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-3500 is a potent and selective inverse agonist of the Retinoic Acid Receptor-Related Orphan Receptor C (RORc or RORγ). As a key regulator of Interleukin-17 (IL-17) production, RORc is a prime therapeutic target for a number of autoimmune and inflammatory diseases. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

The T helper 17 (Th17) cell lineage and its signature cytokine, IL-17, are critical drivers of inflammation in several autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis.[1][2][3] The transcription factor RORc (specifically its isoform RORγt in immune cells) is the master regulator of Th17 cell differentiation and IL-17 production.[2][3][4] Consequently, the development of small molecule inhibitors of RORc has been a major focus of drug discovery efforts.

This compound emerged from a structure-guided drug design program aimed at identifying potent, selective, and orally bioavailable RORc inverse agonists.[1][5][6] An inverse agonist is a ligand that binds to the same receptor as an agonist but induces a pharmacological response opposite to that of the agonist. In the case of RORc, an inverse agonist reduces the constitutive activity of the receptor, thereby suppressing the transcription of target genes like IL17A.[4]

Discovery and Optimization

The discovery of this compound began with the identification of a tertiary sulfonamide lead compound.[5][6] Through structural modifications, researchers aimed to improve metabolic stability while maintaining high potency and selectivity for RORc. This led to the development of a δ-sultam compound, this compound (1-{4-[3-fluoro-4-((3S,6R)-3-methyl-1,1-dioxo-6-phenyl-[1][5]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone).[1][5] This modification significantly enhanced its drug-like properties, including metabolic stability in human and rat microsomes.[5][6]

Mechanism of Action

This compound functions as a RORc inverse agonist. It binds to the ligand-binding domain (LBD) of the RORc protein, inducing a conformational change that promotes the recruitment of corepressors and inhibits the recruitment of coactivators.[4] This modulation of cofactor binding represses the transcriptional activity of RORc, leading to a dose-dependent inhibition of IL-17 production.[5][7]

RORc Signaling Pathway and Inhibition by this compound cluster_nucleus Nucleus cluster_extracellular RORc RORc Corepressor Corepressor RORc->Corepressor Recruits IL17_Gene IL-17 Gene RORc->IL17_Gene Binds to RORE Transcription Transcription RORc->Transcription Activates RORc->Transcription Inhibits Coactivator Coactivator Coactivator->RORc Recruited IL17_mRNA IL-17 mRNA Transcription->IL17_mRNA IL17_Protein IL-17 Protein IL17_mRNA->IL17_Protein Translation GNE3500 This compound GNE3500->RORc Binds to LBD GNE3500->Coactivator Blocks Recruitment Inflammation Inflammation IL17_Protein->Inflammation Promotes Experimental Workflow for RORc Inhibitor Screening cluster_in_vitro In Vitro Screening cluster_ex_vivo Ex Vivo Validation cluster_in_vivo In Vivo Efficacy Biochemical_Assay Biochemical Assay (e.g., AlphaScreen, TR-FRET) Hit_Identification Hit Identification Biochemical_Assay->Hit_Identification Potent Hits Cell_Based_Assay Cell-Based Assay (e.g., IL-17 Reporter) Lead_Identification Lead Identification Cell_Based_Assay->Lead_Identification Cell-Permeable Leads Primary_Screening Compound Library Primary_Screening->Biochemical_Assay Hit_Identification->Cell_Based_Assay PBMC_Assay Human PBMC IL-17 Secretion Assay Lead_Identification->PBMC_Assay Lead_Optimization Lead Optimization PBMC_Assay->Lead_Optimization Active in Primary Cells PK_PD_Studies Pharmacokinetics & Pharmacodynamics Lead_Optimization->PK_PD_Studies Disease_Model Disease Model (e.g., Psoriasis Mouse Model) PK_PD_Studies->Disease_Model Preclinical_Candidate Preclinical Candidate (this compound) Disease_Model->Preclinical_Candidate Efficacious in Vivo

References

A Technical Guide to Retinoic Acid Receptor-Related Orphan Receptor C (RORc) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Retinoic acid receptor-related orphan receptor c (RORc, also known as RORγ) is a nuclear receptor that has emerged as a critical therapeutic target, particularly in the context of autoimmune and inflammatory diseases.[1][2] RORc is a key transcription factor that governs the differentiation of T helper 17 (Th17) cells, a subset of T cells that are major producers of the pro-inflammatory cytokine Interleukin-17 (IL-17).[3][4] Dysregulation of the Th17/IL-17 axis is implicated in the pathogenesis of numerous autoimmune disorders, including psoriasis, rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.[2][3][5] Consequently, the development of small molecule inhibitors of RORc has become a significant focus of drug discovery efforts.[1][6]

This technical guide provides an in-depth review of RORc inhibitors, detailing their mechanism of action, summarizing key quantitative data for prominent compounds, outlining experimental protocols for their evaluation, and visualizing the core signaling pathways involved.

RORc and the Th17/IL-17 Signaling Axis

RORc, specifically its isoform RORγt, is the master regulator of Th17 cell differentiation.[7][8] Upon activation, RORγt binds to ROR response elements (ROREs) in the promoter regions of target genes, driving the expression of key molecules that define the Th17 phenotype, most notably IL-17A and IL-17F.[8][9] These cytokines then signal through their receptors (IL-17RA/RC) on various cell types, leading to the production of other pro-inflammatory mediators and the recruitment of immune cells to sites of inflammation.[10][11][12] RORc inhibitors function by binding to the ligand-binding domain (LBD) of the RORc protein, modulating its transcriptional activity and thereby suppressing Th17 cell differentiation and IL-17 production.[3][13]

Th17 Differentiation Signaling Pathway

Th17_Differentiation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β TGF-β TGF-βR TGF-βR TGF-β->TGF-βR IL-6 IL-6 IL-6R IL-6R IL-6->IL-6R IL-23 IL-23 IL-23R IL-23R IL-23->IL-23R SMADs SMADs TGF-βR->SMADs STAT3 STAT3 IL-6R->STAT3 IL-23R->STAT3 RORγt RORγt SMADs->RORγt pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT3->RORγt IL-17_Gene IL-17 Gene RORγt->IL-17_Gene RORc_Inhibitor RORc Inhibitor RORc_Inhibitor->RORγt

Caption: TGF-β and pro-inflammatory cytokines induce RORγt expression, driving Th17 differentiation.

IL-17 Signaling Pathway

IL17_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-17A/F IL-17A/F IL-17RA IL-17RA IL-17A/F->IL-17RA IL-17RC IL-17RC IL-17A/F->IL-17RC Act1 Act1 IL-17RA->Act1 IL-17RC->Act1 TRAF6 TRAF6 Act1->TRAF6 MAPK MAPK (ERK, p38, JNK) TRAF6->MAPK NF-κB NF-κB TRAF6->NF-κB Gene_Expression Pro-inflammatory Gene Expression MAPK->Gene_Expression NF-κB->Gene_Expression

Caption: IL-17 binding to its receptor activates downstream pathways, leading to inflammation.

Quantitative Data of Selected RORc Inhibitors

A number of RORc inhibitors have been developed and evaluated in preclinical and clinical studies. The following table summarizes the inhibitory activities of several representative compounds.

Compound NameTypeRORc IC50 (nM)Th17 Cell IC50 (nM)Development StatusReference(s)
VTP-43742 Inverse Agonist--Phase II (terminated)[6],[5]
GSK2981278 Inhibitor--Phase I (topical)[13]
Digoxin Inhibitor--Preclinical[14],[15]
SR1001 Inverse Agonist--Preclinical[14]
Ursolic Acid Inhibitor--Preclinical[14]
TMP778 Inverse Agonist17-Preclinical[15]
TMP920 Inverse Agonist1100-Preclinical[15]
Compound 1 Inhibitor1.2 (TR-FRET)11Preclinical[13]
Compound 2 Inhibitor0.3 (TR-FRET)36Preclinical[13]
MRL-871 Allosteric Inhibitor7-Preclinical[16]
JNJ-61803534 Inhibitor--Terminated[5]
AZD0284 Antagonist--Phase I (discontinued)[5]
S18-000003 Antagonist29 (reporter assay)13Preclinical[5]

IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

The evaluation of RORc inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.

RORc Inhibitor Screening Workflow

RORc_Inhibitor_Screening Compound_Library Compound_Library HTS High-Throughput Screening (e.g., TR-FRET) Compound_Library->HTS Hit_Compounds Hit_Compounds HTS->Hit_Compounds Cell_Based_Assays Cell-Based Assays (Reporter Gene, Th17 Differentiation) Hit_Compounds->Cell_Based_Assays Lead_Compounds Lead_Compounds Cell_Based_Assays->Lead_Compounds In_Vivo_Models In Vivo Animal Models (e.g., EAE, Psoriasis) Lead_Compounds->In_Vivo_Models Clinical_Candidate Clinical_Candidate In_Vivo_Models->Clinical_Candidate

Caption: A general workflow for the discovery and development of RORc inhibitors.

RORc Ligand Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay measures the ability of a compound to disrupt the interaction between the RORc Ligand Binding Domain (LBD) and a cofactor peptide.[13]

Materials:

  • Recombinant human RORc-LBD (tagged, e.g., with GST)

  • Biotinylated cofactor peptide (e.g., from RIP140)

  • Europium-labeled anti-tag antibody (e.g., anti-GST)

  • Streptavidin-conjugated acceptor fluorophore (e.g., Allophycocyanin - APC)

  • Assay buffer (e.g., PBS with 0.01% BSA)

  • Test compounds

  • 384-well low-volume plates

Procedure:

  • Prepare a solution of RORc-LBD and the biotinylated cofactor peptide in assay buffer.

  • Add the test compound at various concentrations to the wells of the assay plate.

  • Add the RORc-LBD/peptide mixture to the wells.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Prepare a detection mixture containing the Europium-labeled antibody and Streptavidin-APC in assay buffer.

  • Add the detection mixture to the wells.

  • Incubate at room temperature for a specified time (e.g., 60 minutes) in the dark.

  • Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for APC and 620 nm for Europium).

  • Calculate the TR-FRET ratio (emission at 665 nm / emission at 620 nm) and determine the IC50 values for the test compounds.

RORc Reporter Gene Assay

This cell-based assay measures the transcriptional activity of RORc in response to a test compound.[13][17]

Materials:

  • Host cell line (e.g., HEK293)

  • Expression vector for a Gal4 DNA-binding domain (DBD) fused to the RORc-LBD

  • Reporter vector containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS)

  • Transfection reagent

  • Cell culture medium

  • Test compounds

  • Luciferase assay reagent

  • White, clear-bottom assay plates

Procedure:

  • Co-transfect the host cells with the Gal4-RORc-LBD expression vector and the UAS-luciferase reporter vector.

  • Plate the transfected cells into the assay plates and allow them to adhere.

  • Treat the cells with various concentrations of the test compound.

  • Incubate for a specified time (e.g., 24 hours).

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • Calculate the percent inhibition of RORc transcriptional activity and determine the IC50 values.

Human Th17 Cell Differentiation Assay

This assay assesses the effect of a compound on the differentiation of naive CD4+ T cells into Th17 cells.[13][18]

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • Naive CD4+ T cell isolation kit

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Anti-CD3 and anti-CD28 antibodies (for T cell activation)

  • Th17 polarizing cytokines: TGF-β, IL-6, IL-1β, IL-23

  • Anti-IFN-γ and anti-IL-4 antibodies (to block other T cell lineages)

  • Test compounds

  • ELISA kit for human IL-17A

Procedure:

  • Isolate naive CD4+ T cells from human PBMCs.

  • Coat cell culture plates with anti-CD3 antibody.

  • Plate the naive CD4+ T cells in the presence of soluble anti-CD28 antibody.

  • Add the Th17 polarizing cytokines and blocking antibodies.

  • Add the test compound at various concentrations.

  • Culture the cells for 3-5 days.

  • Collect the cell culture supernatants.

  • Measure the concentration of IL-17A in the supernatants by ELISA.

  • Determine the IC50 value for the inhibition of IL-17A production.

In Vivo Models of Autoimmune Disease

The efficacy of RORc inhibitors is often evaluated in animal models that mimic human autoimmune diseases.

  • Experimental Autoimmune Encephalomyelitis (EAE): A model for multiple sclerosis, where disease is induced by immunization with myelin antigens. RORc inhibitors are administered to assess their ability to reduce disease severity.[15]

  • Collagen-Induced Arthritis (CIA): A model for rheumatoid arthritis, induced by immunization with type II collagen. The effect of RORc inhibitors on joint inflammation and damage is evaluated.[13]

  • Imiquimod-Induced Psoriasis-like Skin Inflammation: A model where topical application of imiquimod (B1671794) cream induces skin inflammation resembling psoriasis. RORc inhibitors are tested for their ability to reduce skin inflammation.[5][18]

Conclusion

RORc inhibitors represent a promising therapeutic strategy for a wide range of autoimmune and inflammatory diseases. By targeting the master regulator of Th17 cell differentiation, these small molecules can effectively suppress the production of the key pro-inflammatory cytokine IL-17. The development of potent and selective RORc inhibitors is an active area of research, with several compounds having progressed into clinical trials.[1][5] The experimental protocols and assays detailed in this guide are fundamental to the discovery and characterization of novel RORc modulators. Continued research in this field holds the potential to deliver new and effective treatments for patients suffering from debilitating autoimmune conditions.

References

Methodological & Application

Application Notes and Protocols for GNE-3500, a RORc Inverse Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-3500 is a potent, selective, and orally bioavailable small molecule inverse agonist of the Retinoic Acid Receptor-Related Orphan Receptor c (RORc, also known as RORγt). RORc is a key transcription factor in the differentiation and function of T helper 17 (Th17) cells, which are critical drivers of inflammation through the production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A). By inhibiting RORc activity, this compound effectively downregulates the expression of IL-17A and other inflammatory mediators, making it a promising therapeutic candidate for a range of autoimmune and inflammatory diseases, including psoriasis and rheumatoid arthritis.[1]

These application notes provide detailed experimental protocols for the in vitro and in vivo characterization of this compound, along with a summary of its key quantitative data. The provided methodologies are intended to guide researchers in the evaluation of this compound and similar RORc inverse agonists.

Mechanism of Action & Signaling Pathway

This compound exerts its effects by binding to the ligand-binding domain of RORc, preventing its transcriptional activity. This leads to a reduction in the expression of RORc target genes, including IL17A, IL17F, and IL23R. The downstream consequence is the suppression of Th17 cell-mediated inflammation.

RORc_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Effects TGF-β TGF-β TGF-βR TGF-βR TGF-β->TGF-βR IL-6 IL-6 IL-6R IL-6R IL-6->IL-6R IL-23 IL-23 IL-23R IL-23R IL-23->IL-23R SMADs SMADs TGF-βR->SMADs Phosphorylation STAT3 STAT3 IL-6R->STAT3 Phosphorylation IL-23R->STAT3 Phosphorylation RORc RORc SMADs->RORc Transcription STAT3->RORc Transcription IL-17A Gene IL-17A Gene RORc->IL-17A Gene Activation IL-17F Gene IL-17F Gene RORc->IL-17F Gene Activation IL-23R Gene IL-23R Gene RORc->IL-23R Gene Activation IL-17A Protein IL-17A Protein IL-17A Gene->IL-17A Protein Transcription & Translation IL-17F Protein IL-17F Protein IL-17F Gene->IL-17F Protein Transcription & Translation This compound This compound This compound->RORc Inhibition Inflammation Inflammation IL-17A Protein->Inflammation IL-17F Protein->Inflammation

Figure 1: RORc Signaling Pathway in Th17 Cells and Inhibition by this compound.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity of this compound

Assay TypeCell Line / SystemParameterValue
RORc Inverse Agonist ActivityJurkat cells with GAL4-RORc-LBDEC5012 nM[2]
IL-17A ProductionHuman Whole Blood (CD3/CD28 stimulated)EC5068 ± 36 nM[1]
IL-17A ProductionMouse Whole Blood (CD3/CD28 stimulated)EC50170 ± 48 nM[1]
RORc SelectivityOver RORα and RORβFold Selectivity>1000-fold
hERG Patch ClampN/AIC5016 µM[1]

Table 2: In Vivo Pharmacokinetics of this compound in Rats

ParameterRoute of AdministrationValue
Bioavailability (F%)OralGood[2]
Plasma ClearanceIntravenousModerate
Volume of DistributionIntravenousModerate to High
Half-life (t1/2)OralNot explicitly stated, but exhibits good characteristics[2]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound.

RORc Inverse Agonist Activity: Luciferase Reporter Gene Assay

This assay measures the ability of this compound to inhibit the transcriptional activity of RORc.

Luciferase_Assay_Workflow cluster_prep Preparation cluster_transfection Transfection cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis A Seed Jurkat cells in 96-well plates C Co-transfect cells with GAL4-RORc-LBD and luciferase reporter plasmids A->C B Prepare this compound serial dilutions D Add this compound dilutions to transfected cells B->D C->D E Incubate for 24-48 hours D->E F Add luciferase substrate E->F G Measure luminescence F->G H Calculate EC50 values G->H

Figure 2: Workflow for the RORc Luciferase Reporter Gene Assay.

Materials:

  • Jurkat cells

  • GAL4-RORc-LBD (Ligand Binding Domain) expression vector

  • Luciferase reporter vector with GAL4 upstream activating sequences

  • Transfection reagent (e.g., Lipofectamine)

  • This compound

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent (e.g., Bright-Glo)

  • Luminometer

Procedure:

  • Cell Seeding: Seed Jurkat cells at a density of 1 x 10^5 cells/well in a 96-well plate.

  • Transfection: Co-transfect the cells with the GAL4-RORc-LBD expression vector and the luciferase reporter vector according to the manufacturer's protocol for the transfection reagent.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium.

  • Treatment: After 24 hours of transfection, add the this compound dilutions to the cells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for an additional 24-48 hours at 37°C and 5% CO2.

  • Luminescence Measurement: Add the luciferase assay reagent to each well and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luminescence readings to the vehicle control and plot the dose-response curve to determine the EC50 value.

Inhibition of IL-17A Production in Human Whole Blood

This protocol assesses the ability of this compound to inhibit the production of IL-17A in a more physiologically relevant system.

Materials:

  • Fresh human whole blood from healthy donors

  • This compound

  • Anti-CD3 and anti-CD28 antibodies

  • RPMI-1640 medium

  • 96-well tissue culture plates

  • Human IL-17A ELISA kit

  • Microplate reader

Procedure:

  • Blood Collection: Collect fresh human whole blood in heparinized tubes.

  • Compound Preparation: Prepare a serial dilution of this compound in RPMI-1640 medium.

  • Treatment: Add the this compound dilutions to the wells of a 96-well plate.

  • Stimulation: Add the whole blood to the wells, followed by the addition of anti-CD3 and anti-CD28 antibodies to stimulate T-cell activation and IL-17A production.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Plasma Collection: Centrifuge the plate and collect the plasma supernatant.

  • ELISA: Measure the concentration of IL-17A in the plasma samples using a human IL-17A ELISA kit according to the manufacturer's instructions.[3][4][5]

  • Data Analysis: Plot the IL-17A concentration against the this compound concentration to determine the EC50 value.

Cell Viability Assay

It is crucial to determine if the observed effects of this compound are due to specific RORc inhibition or general cytotoxicity.

Materials:

  • Jurkat cells or other relevant cell line

  • This compound

  • 96-well tissue culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or XTT)[6][7][8][9][10]

  • Luminometer or spectrophotometer

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in a 96-well plate.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium.

  • Treatment: Add the this compound dilutions to the cells.

  • Incubation: Incubate the plate for the same duration as the functional assays (e.g., 48-72 hours).

  • Viability Measurement: Add the cell viability reagent to each well and measure the signal (luminescence or absorbance) according to the manufacturer's protocol.

  • Data Analysis: Normalize the viability readings to the vehicle control and plot the dose-response curve to determine the CC50 (50% cytotoxic concentration).

In Vivo Efficacy in a Mouse Model of Psoriasis

The imiquimod (B1671794) (IMQ)-induced psoriasis model in mice is a commonly used model to evaluate the efficacy of anti-inflammatory compounds.[11][12][13][14][15]

Materials:

  • BALB/c or C57BL/6 mice

  • Imiquimod cream (5%)

  • This compound formulated for oral administration

  • Calipers for measuring ear thickness

  • Histology equipment and reagents

Procedure:

  • Acclimatization: Acclimatize the mice for at least one week before the start of the experiment.

  • Psoriasis Induction: Apply a daily topical dose of imiquimod cream to the shaved back and/or ear of the mice for 5-7 consecutive days.

  • Treatment: Administer this compound orally at various doses daily, starting from the first day of imiquimod application. Include a vehicle control group.

  • Clinical Scoring: Monitor the severity of the skin inflammation daily by scoring erythema, scaling, and thickness (Psoriasis Area and Severity Index - PASI). Measure ear thickness using calipers.

  • Tissue Collection: At the end of the study, euthanize the mice and collect skin and spleen samples.

  • Histological Analysis: Fix the skin samples in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness and inflammatory cell infiltration.

  • Cytokine Analysis: Homogenize a portion of the skin tissue to measure the levels of IL-17A and other relevant cytokines by ELISA or qPCR.

Conclusion

This compound is a valuable research tool for investigating the role of the RORc/Th17/IL-17 pathway in health and disease. The protocols and data presented here provide a comprehensive framework for its characterization and for the preclinical evaluation of novel RORc inverse agonists. Careful consideration of appropriate controls and detailed data analysis are essential for obtaining robust and reproducible results.

References

Application Notes and Protocols for G-3500, a Potent RORγ Inverse Agonist

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

GNE-3500 is a highly potent, selective, and orally bioavailable inverse agonist of the Retinoic Acid Receptor-Related Orphan Receptor gamma (RORγ).[1][2] RORγ, particularly its isoform RORγt, is a key transcription factor that orchestrates the differentiation of T helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[1] The RORγt/IL-17 axis is strongly implicated in the pathogenesis of various autoimmune and inflammatory diseases. By inhibiting the transcriptional activity of RORγt, this compound effectively reduces IL-17 production, presenting a promising therapeutic strategy for these conditions.

These application notes provide detailed protocols for two key cell-based assays designed to characterize the activity of this compound: a RORγt reporter gene assay for quantifying direct target engagement and an in vitro Th17 cell differentiation assay to measure the functional inhibition of IL-17 secretion.

Signaling Pathway of RORγt in Th17 Cells

RORγt is the master regulator of Th17 cell differentiation and function. Upon stimulation of naive CD4+ T cells with cytokines such as TGF-β and IL-6, the expression of RORγt is induced. RORγt then binds to specific DNA sequences known as ROR Response Elements (ROREs) within the promoter region of the IL17A gene and other target genes. This binding, in concert with other transcription factors like STAT3, IRF4, and BATF, initiates the transcription of IL-17A.[1] this compound, as an inverse agonist, binds to the ligand-binding domain of RORγt, preventing its productive interaction with co-activators and thereby repressing gene transcription.

Caption: RORγt signaling pathway leading to IL-17A production and its inhibition by this compound.

Quantitative Data Summary

The following tables summarize the potency and efficacy of this compound in the described cell-based assays.

Table 1: In Vitro Activity of this compound

Assay TypeCell Line/SystemParameterThis compound Value
IL-17 Promoter AssayNot specifiedIC5047 nM[1]
IL-17 ProductionMurine CD4+ T cellsEC500.27 - 1.8 µM[1]
RORγt Reporter Gene AssayHEK293T-RORγt-lucIC50~50 nM (Example)
Th17 IL-17 Secretion AssayHuman Primary CD4+ T cellsIC50~300 nM (Example)

Table 2: Selectivity Profile of this compound

TargetSelectivity vs. RORγ
Other ROR family members75-fold[1][2]
25 other nuclear receptors>200-fold[1][2]

Experimental Protocols

Protocol 1: RORγt Reporter Gene Assay

This assay quantitatively measures the ability of this compound to inhibit the transcriptional activity of RORγt in a controlled cellular environment. A stable cell line expressing both RORγt and a luciferase reporter gene driven by a RORE-containing promoter is utilized.

Workflow Diagram:

Reporter_Assay_Workflow cluster_prep Day 1: Cell Plating cluster_treat Day 2: Compound Treatment cluster_read Day 3: Luminescence Reading A 1. Culture HEK293T-RORγt-luc stable cells B 2. Trypsinize and count cells A->B C 3. Seed cells in a 96-well white plate B->C D 4. Incubate overnight C->D E 5. Prepare serial dilutions of this compound F 6. Add compound dilutions to the cell plate E->F G 7. Incubate for 16-24 hours F->G H 8. Add luciferase reagent to each well I 9. Incubate for 10 minutes at room temperature H->I J 10. Measure luminescence using a plate reader I->J K 11. Analyze data and calculate IC50 J->K

Caption: Workflow for the RORγt reporter gene assay.

Materials:

  • HEK293T cells stably co-transfected with a RORγt expression vector and a RORE-luciferase reporter vector.

  • DMEM supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • 96-well white, clear-bottom tissue culture plates.

  • Luciferase assay reagent (e.g., ONE-Glo™).

  • Plate reader with luminescence detection capabilities.

Procedure:

  • Cell Plating (Day 1):

    • Culture the stable HEK293T-RORγt-luciferase cells in T-75 flasks until they reach 70-80% confluency.

    • Wash the cells with PBS, and detach them using Trypsin-EDTA.

    • Resuspend the cells in fresh culture medium and perform a cell count.

    • Dilute the cell suspension to a final concentration of 2 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension (20,000 cells) into each well of a 96-well white plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator overnight.

  • Compound Treatment (Day 2):

    • Prepare a serial dilution of this compound in assay medium. The final DMSO concentration in the wells should be kept below 0.5%.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) and no-treatment control wells.

    • Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

  • Luminescence Measurement (Day 3):

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add 100 µL of the luciferase reagent to each well.

    • Incubate the plate at room temperature for 10 minutes, protected from light.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the luminescence data to the vehicle control.

    • Plot the normalized data against the logarithm of the this compound concentration.

    • Determine the IC50 value using a non-linear regression curve fit (e.g., four-parameter logistic equation).

Protocol 2: In Vitro Th17 Cell Differentiation and IL-17 Secretion Assay

This protocol describes the differentiation of primary human naive CD4+ T cells into Th17 cells and the subsequent measurement of IL-17A secretion to assess the functional inhibitory activity of this compound.

Workflow Diagram:

Th17_Assay_Workflow cluster_iso Day 1: T Cell Isolation cluster_diff Day 1-4: Differentiation cluster_measure Day 4: Measurement A 1. Isolate PBMCs from human whole blood B 2. Enrich for naive CD4+ T cells (e.g., MACS) A->B C 3. Plate cells on anti-CD3/ anti-CD28 coated plates B->C D 4. Add Th17 polarizing cytokines (TGF-β, IL-6, etc.) C->D E 5. Add this compound dilutions D->E F 6. Culture for 3-4 days E->F G 7. Collect cell culture supernatants F->G H 8. Measure IL-17A concentration by ELISA or HTRF G->H I 9. Analyze data and calculate IC50 H->I

Caption: Workflow for the Th17 differentiation and IL-17 secretion assay.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs).

  • Naive CD4+ T Cell Isolation Kit (e.g., Miltenyi Biotec).

  • RPMI-1640 medium with 10% FBS, L-glutamine, and penicillin/streptomycin.

  • Anti-human CD3 and anti-human CD28 antibodies.

  • Recombinant human cytokines: TGF-β1, IL-6, IL-1β, IL-23.

  • Anti-human IL-4 and anti-human IFN-γ neutralizing antibodies.

  • This compound stock solution (10 mM in DMSO).

  • 96-well flat-bottom tissue culture plates.

  • Human IL-17A ELISA or HTRF kit.

Procedure:

  • Plate Coating (Day 0):

    • Coat a 96-well plate with anti-human CD3 antibody (e.g., 1-5 µg/mL in PBS) and incubate overnight at 4°C or for 2 hours at 37°C.

    • Wash the plate three times with sterile PBS before use.

  • T Cell Isolation and Culture (Day 1):

    • Isolate naive CD4+ T cells from human PBMCs using a negative selection magnetic-activated cell sorting (MACS) kit according to the manufacturer's protocol.

    • Count the purified cells and resuspend them in complete RPMI medium at 1 x 10^6 cells/mL.

    • Prepare the Th17 differentiation cocktail in complete RPMI medium containing:

      • Anti-human CD28 (2 µg/mL)

      • TGF-β1 (5 ng/mL)

      • IL-6 (20 ng/mL)

      • IL-1β (10 ng/mL)

      • IL-23 (20 ng/mL)

      • Anti-IL-4 (10 µg/mL)

      • Anti-IFN-γ (10 µg/mL)

    • Prepare serial dilutions of this compound in the Th17 differentiation cocktail.

    • Add 200 µL of the cell suspension containing the appropriate this compound concentration and differentiation cocktail to each well of the pre-coated plate.

    • Incubate the plate for 3-4 days at 37°C in a 5% CO2 incubator.

  • IL-17A Measurement (Day 4):

    • Centrifuge the plate at 300 x g for 5 minutes.

    • Carefully collect the supernatant from each well.

    • Measure the concentration of IL-17A in the supernatants using a human IL-17A ELISA or HTRF kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the concentration of IL-17A for each condition.

    • Normalize the data to the vehicle control (0% inhibition).

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value using a non-linear regression curve fit.

References

GNE-3500: Application Notes and Protocols for In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo application of GNE-3500, a potent and selective inverse agonist of the Retinoic Acid Receptor-Related Orphan Receptor C (RORc or RORγ). The following protocols are based on established preclinical studies and are intended to guide researchers in the design and execution of their own in vivo experiments in mouse models of inflammatory diseases.

Mechanism of Action

This compound is a selective, orally active antagonist of RORc, a nuclear receptor that is a key transcription factor in the differentiation of Th17 cells and the production of the pro-inflammatory cytokine Interleukin-17 (IL-17).[1] By acting as an inverse agonist, this compound inhibits the transcriptional activity of RORc, leading to a dose-dependent reduction in IL-17A production. This mechanism of action makes this compound a promising therapeutic candidate for the treatment of IL-17-driven autoimmune and inflammatory diseases such as psoriasis and rheumatoid arthritis.

Signaling Pathway

The diagram below illustrates the signaling pathway targeted by this compound.

GNE3500_Pathway cluster_cell Th17 Cell IL-23R IL-23 Receptor RORc RORc/RORγt IL-23R->RORc Activates IL-17A_Gene IL-17A Gene RORc->IL-17A_Gene Promotes Transcription IL-17A IL-17A Secretion IL-17A_Gene->IL-17A Inflammation Inflammation IL-17A->Inflammation This compound This compound This compound->RORc Inhibits IL-23 IL-23 IL-23->IL-23R Binds

Figure 1: this compound mechanism of action in Th17 cells.

In Vivo Mouse Model Dosage and Administration

The following table summarizes the reported dosage and pharmacokinetic parameters of this compound in a mouse pharmacokinetics/pharmacodynamics (PK/PD) model.

ParameterValueReference
Dose Range 3 - 100 mg/kg[1]
Administration Route Oral (p.o.)[1]
Dosing Regimen Single dose[1]
Vehicle Not specified in abstract[1]
EC50 (IL-17A inhibition) 1.1 µM (unbound)[1]

Note: The primary publication describes a dose-dependent inhibition of IL-17 in a PK/PD model, supporting its evaluation in preclinical studies.[1] Specific details regarding the vehicle used for oral administration were not available in the abstract of the primary publication. Researchers should refer to common vehicles for oral gavage in mice for poorly soluble compounds, such as a suspension in 0.5% methylcellulose (B11928114) or a solution in a mixture of polyethylene (B3416737) glycol (PEG) and saline, pending further information from the full study.

Experimental Protocols

General Protocol for Oral Administration of this compound in a Mouse PK/PD Model

This protocol outlines a general procedure for evaluating the dose-dependent effect of this compound on IL-17A levels in mice.

GNE3500_PKPD_Workflow cluster_workflow Experimental Workflow start Start acclimatize Acclimatize Mice (e.g., C57BL/6, 7-8 weeks old) start->acclimatize prepare Prepare this compound Formulation acclimatize->prepare dose Administer this compound (Oral Gavage, 3-100 mg/kg) prepare->dose collect Collect Blood Samples (Time course, e.g., 0, 2, 4, 8, 24h) dose->collect process Process Blood to Plasma collect->process measure_gne Measure this compound Plasma Concentration (LC-MS/MS) process->measure_gne measure_il17 Measure IL-17A Plasma Concentration (ELISA) process->measure_il17 analyze Analyze Data (PK/PD Modeling) measure_gne->analyze measure_il17->analyze end End analyze->end

Figure 2: Workflow for a this compound PK/PD study in mice.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Male C57BL/6 mice (7-8 weeks old)

  • Oral gavage needles

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • ELISA kit for mouse IL-17A

  • LC-MS/MS instrumentation

Procedure:

  • Acclimatization: Acclimatize mice to the animal facility for at least one week prior to the experiment.

  • Formulation Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 0.3, 1, 3, 10, 30, 100 mg/mL to achieve doses of 3, 10, 30, 100 mg/kg in a 10 mL/kg dosing volume). Ensure the suspension is homogenous before each administration.

  • Dosing: Administer a single oral dose of the this compound suspension or vehicle control to each mouse via oral gavage.

  • Blood Collection: Collect blood samples via a suitable method (e.g., tail vein, saphenous vein) at predetermined time points post-dose (e.g., 0, 2, 4, 8, 24 hours).

  • Plasma Processing: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Determine the plasma concentrations of this compound using a validated LC-MS/MS method.

    • Measure the plasma concentrations of IL-17A using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Correlate the plasma concentrations of this compound with the corresponding IL-17A levels to establish a PK/PD relationship and determine the in vivo potency (EC50).

Conclusion

This compound is a promising RORc inverse agonist with demonstrated in vivo activity in inhibiting IL-17A production. The provided information and protocols serve as a starting point for researchers investigating the therapeutic potential of this compound in mouse models of inflammatory diseases. It is recommended to consult the full primary publication for more detailed experimental procedures and data. Further studies are warranted to establish the efficacy of this compound in various disease models and to optimize dosing regimens for therapeutic applications.

References

Application Notes and Protocols for GNE-3500 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-3500 is a potent and selective inverse agonist of the Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt), a key transcription factor in the differentiation and function of T helper 17 (Th17) cells.[1][2] Th17 cells are crucial mediators of inflammation and are implicated in the pathogenesis of various autoimmune diseases. By inhibiting RORγt, this compound effectively suppresses the production of pro-inflammatory cytokines, such as Interleukin-17 (IL-17), making it a valuable tool for studying autoimmune and inflammatory processes.[2][3] These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, with a focus on its solubility in Dimethyl Sulfoxide (DMSO), and its application in cell-based assays.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on published literature.

Property Value Reference
Target Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt)[1][2]
IC50 (IL-17 Promoter Assay) 47 nM[2]
EC50 (HEK293 cells) 0.047 µM[1]
EC50 (Murine CD4+ T cells, IL-17A/F production) 0.27 - 1.8 µM[2]
Selectivity >75-fold over other ROR family members, >200-fold over 25 other nuclear receptors[2]
Cell-Based Assay Cell Line Effective Concentration Range Incubation Time Reference
IL-17 Production Inhibition Murine CD4+ T cells0.5 µM4 days[4]
Th17 Differentiation Inhibition Naïve mouse CD4+ T cells5 µM4 days[5]
Cytotoxicity Human PBMC> 20 µM (EC50)48 hours[1]
RORγt Reporter Assay Jurkat cells5 µM - 50 µM6 hours[5]

Experimental Protocols

Preparation of this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of DMSO to achieve the desired stock concentration. While the exact solubility of this compound in DMSO is not publicly specified, a concentration of 10-50 mM is a common starting point for similar small molecules. For example, to prepare a 10 mM stock solution of this compound (Molecular Weight: 459.58 g/mol ), dissolve 4.6 mg of this compound in 1 mL of DMSO.

  • Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may assist in dissolution.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube to ensure sterility.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (weeks to months) or -80°C for long-term storage (months to years).

Inhibition of Th17 Cell Differentiation

Materials:

  • Naïve CD4+ T cells

  • Cell culture medium (e.g., RPMI-1640) supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Th17 polarizing cytokines (e.g., IL-6, TGF-β, IL-23)[3][5]

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed naïve CD4+ T cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete cell culture medium.

  • Compound Addition: Prepare serial dilutions of this compound in cell culture medium from the DMSO stock solution. Add the desired final concentrations of this compound to the respective wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent-induced toxicity. Include a vehicle control group treated with the same concentration of DMSO.

  • Cytokine Stimulation: Add the Th17 polarizing cytokines to the wells to induce differentiation.[3][5]

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-5 days.[5]

  • Analysis: After incubation, the differentiation of Th17 cells can be assessed by measuring IL-17A production in the supernatant using ELISA or by intracellular cytokine staining followed by flow cytometry.

Cell Viability Assay (CellTiter-Glo®)

Materials:

  • Cells of interest (e.g., PBMCs, HEK293)

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

Protocol:

  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at a suitable density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and a DMSO vehicle control.

  • Incubation: Incubate the plate for the desired period (e.g., 48 hours).[1]

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[6]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[6]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[6]

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6]

  • Measurement: Record the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.

Signaling Pathway and Experimental Workflow Diagrams

RORgamma_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-23 IL-23 IL-23R IL-23R IL-23->IL-23R IL-6 IL-6 IL-6R IL-6R IL-6->IL-6R TGF-beta TGF-beta TGF-betaR TGF-betaR TGF-beta->TGF-betaR STAT3 STAT3 IL-23R->STAT3 activates IL-6R->STAT3 activates SMADs SMADs TGF-betaR->SMADs activates pSTAT3 pSTAT3 STAT3->pSTAT3 phosphorylation RORgt RORgt pSTAT3->RORgt induces expression SMADs->RORgt induces expression IL-17_Gene IL-17_Gene RORgt->IL-17_Gene activates transcription This compound This compound This compound->RORgt inhibits

Caption: RORγt signaling pathway in Th17 cell differentiation.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis Prepare_Cells Prepare Naive CD4+ T cells Seed_Cells Seed Cells in 96-well Plate Prepare_Cells->Seed_Cells Prepare_GNE3500 Prepare this compound Stock in DMSO Add_GNE3500 Add this compound & Vehicle Control Prepare_GNE3500->Add_GNE3500 Seed_Cells->Add_GNE3500 Add_Cytokines Add Th17 Polarizing Cytokines Add_GNE3500->Add_Cytokines Incubate Incubate for 4-5 days at 37°C, 5% CO2 Add_Cytokines->Incubate Analyze_IL17 Analyze IL-17 Production (ELISA / Flow Cytometry) Incubate->Analyze_IL17

Caption: Experimental workflow for Th17 differentiation inhibition assay.

References

GNE-3500: Application Notes and Protocols for RORγ Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-3500 is a potent and selective inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ), a key transcription factor in the differentiation and function of T helper 17 (Th17) cells. By inhibiting RORγ, this compound effectively downregulates the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). This document provides detailed protocols for the preparation of this compound stock solutions for both in vitro and in vivo applications, as well as experimental protocols for assessing its biological activity.

Chemical Properties and Quantitative Data

A summary of the key quantitative information for this compound is provided below for easy reference.

PropertyValue
Molecular Weight 459.58 g/mol
Formula C₂₄H₃₀FN₃O₃S
Appearance Solid
Solubility 10 mM in DMSO
IC₅₀ 47 nM (in IL-17 promoter assays)[1]
EC₅₀ 0.27-1.8 µM (for inhibition of IL-17 subtypes in murine CD4+ T cells)[1]

Signaling Pathway

This compound functions as an inverse agonist of RORγ, a master regulator of Th17 cell differentiation. Upon activation by cytokines such as TGF-β and IL-6, naïve CD4+ T cells upregulate RORγ. RORγ then transcriptionally activates genes responsible for the Th17 phenotype, including the gene encoding the pro-inflammatory cytokine IL-17. This compound binds to RORγ and prevents its transcriptional activity, thereby inhibiting Th17 differentiation and the subsequent production of IL-17. This blockade of the RORγ signaling pathway is a promising therapeutic strategy for autoimmune and inflammatory diseases.

GNE_3500_Signaling_Pathway This compound Mechanism of Action cluster_0 T Helper 17 (Th17) Cell Differentiation cluster_1 IL-17 Production and Inflammation Naive CD4+ T Cell Naive CD4+ T Cell RORγt RORγt Naive CD4+ T Cell->RORγt TGF-β, IL-6 Th17 Cell Th17 Cell IL-17 IL-17 Th17 Cell->IL-17 RORγt->Th17 Cell Differentiation Pro-inflammatory Cytokines & Chemokines Pro-inflammatory Cytokines & Chemokines IL-17->Pro-inflammatory Cytokines & Chemokines Inflammation Inflammation Pro-inflammatory Cytokines & Chemokines->Inflammation This compound This compound This compound->RORγt Inhibition

Caption: this compound inhibits RORγt, blocking Th17 differentiation and IL-17 production.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Use

This protocol details the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous/sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weighing: Carefully weigh out 4.596 mg of this compound powder.

  • Dissolving: Add 1 mL of DMSO to the this compound powder in a sterile tube.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 6 months) or -80°C for long-term storage.

In_Vitro_Stock_Preparation Weigh this compound Weigh this compound Add DMSO Add DMSO Weigh this compound->Add DMSO Vortex to Dissolve Vortex to Dissolve Add DMSO->Vortex to Dissolve Aliquot & Store at -20°C/-80°C Aliquot & Store at -20°C/-80°C Vortex to Dissolve->Aliquot & Store at -20°C/-80°C

Caption: Workflow for preparing this compound stock solution for in vitro experiments.

Protocol 2: Formulation of this compound for In Vivo Administration

This protocol provides a method for preparing a this compound formulation suitable for oral gavage in animal studies. This formulation uses a vehicle of PEG300, Tween-80, and saline to improve solubility and bioavailability.

Materials:

  • This compound powder

  • DMSO

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Prepare a concentrated stock: Prepare a 25 mg/mL stock solution of this compound in DMSO as described in Protocol 1, adjusting the mass of this compound accordingly.

  • Formulation: For a final concentration of 2.5 mg/mL: a. In a sterile tube, add 400 µL of PEG300. b. Add 100 µL of the 25 mg/mL this compound DMSO stock to the PEG300 and mix well. c. Add 50 µL of Tween-80 and vortex until the solution is clear. d. Add 450 µL of sterile saline to reach a final volume of 1 mL. Mix thoroughly.

  • Administration: The resulting formulation should be a clear solution. It is recommended to prepare this formulation fresh before each use. Administer via oral gavage at the desired dosage.

Protocol 3: In Vitro Th17 Differentiation Assay

This protocol describes the differentiation of naïve CD4+ T cells into Th17 cells and the assessment of this compound's inhibitory effect.[2][3][4]

Materials:

  • Naïve CD4+ T cells (isolated from human PBMCs or mouse splenocytes)

  • RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin, and 2-mercaptoethanol

  • Anti-CD3 and Anti-CD28 antibodies (plate-bound)

  • Recombinant human/mouse IL-6

  • Recombinant human/mouse TGF-β1

  • Anti-IL-4 and Anti-IFN-γ antibodies

  • This compound stock solution (from Protocol 1)

  • 96-well cell culture plates

Procedure:

  • Plate Coating: Coat a 96-well plate with anti-CD3 and anti-CD28 antibodies overnight at 4°C.

  • Cell Seeding: Wash the plate to remove unbound antibodies. Seed naïve CD4+ T cells at a density of 1 x 10⁵ cells/well in complete RPMI-1640 medium.

  • Th17 Differentiation Cocktail: Add the following to each well for Th17 polarization:

    • IL-6 (20 ng/mL)

    • TGF-β1 (5 ng/mL)

    • Anti-IL-4 (10 µg/mL)

    • Anti-IFN-γ (10 µg/mL)

  • This compound Treatment: Add varying concentrations of this compound (e.g., 0.1 nM to 10 µM) to the designated wells. Include a DMSO vehicle control.

  • Incubation: Culture the cells for 3-5 days at 37°C and 5% CO₂.

  • Analysis: Assess Th17 differentiation by measuring IL-17 production using ELISA (Protocol 4) or intracellular staining for IL-17 by flow cytometry (Protocol 5).

Protocol 4: IL-17 Quantification by ELISA

This protocol outlines the quantification of IL-17 in cell culture supernatants using a sandwich ELISA kit.[5][6][7][8]

Materials:

  • IL-17 ELISA kit (commercially available)

  • Cell culture supernatants from Protocol 3

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as per the ELISA kit manufacturer's instructions.

  • Assay: a. Add standards and cell culture supernatants to the antibody-coated wells. b. Incubate as recommended in the kit protocol. c. Wash the wells. d. Add the detection antibody. e. Incubate and wash. f. Add the enzyme conjugate (e.g., Streptavidin-HRP). g. Incubate and wash. h. Add the substrate and incubate for color development. i. Add the stop solution.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the concentration of IL-17 in the samples by plotting a standard curve.

Protocol 5: Intracellular Staining for IL-17 by Flow Cytometry

This protocol describes the detection of intracellular IL-17 in differentiated Th17 cells.[9][10][11]

Materials:

  • Differentiated T cells from Protocol 3

  • PMA (Phorbol 12-myristate 13-acetate)

  • Ionomycin

  • Brefeldin A (Golgi transport inhibitor)

  • Anti-CD4 antibody (surface stain)

  • Fixation/Permeabilization buffer

  • Anti-IL-17 antibody (intracellular stain)

  • Flow cytometer

Procedure:

  • Restimulation: Restimulate the differentiated T cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of Brefeldin A (1 µg/mL) for 4-6 hours.

  • Surface Staining: Wash the cells and stain with a fluorescently labeled anti-CD4 antibody.

  • Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's protocol.

  • Intracellular Staining: Stain the cells with a fluorescently labeled anti-IL-17 antibody.

  • Data Acquisition: Wash the cells and acquire data on a flow cytometer.

  • Analysis: Gate on the CD4+ T cell population and analyze the percentage of IL-17 positive cells.

References

Application Notes and Protocols for G-3500 in a Luciferase Reporter Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-3500 is a potent and selective inverse agonist of the Retinoic Acid Receptor-Related Orphan Receptor C (RORc or RORγt). RORc is a nuclear receptor that functions as a key transcription factor in the differentiation of T helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A). The RORc/IL-17A signaling axis is implicated in the pathogenesis of various autoimmune and inflammatory diseases. Consequently, inhibitors of RORc, such as this compound, are valuable research tools and potential therapeutic agents.

A luciferase reporter assay is a widely used method to study the activity of specific signaling pathways and the effect of small molecules on them. In the context of this compound, a luciferase reporter assay can be employed to quantify its inhibitory effect on RORc-mediated transcription. This is typically achieved by using a reporter construct where the expression of the luciferase enzyme is driven by the IL-17A promoter, which contains RORc binding elements.

These application notes provide a detailed protocol and supporting information for utilizing this compound in a luciferase reporter assay to assess its inhibitory activity on the RORc signaling pathway.

This compound: Mechanism of Action and Quantitative Data

This compound acts as an inverse agonist of RORc, meaning it binds to the receptor and reduces its basal transcriptional activity. This leads to a dose-dependent decrease in the expression of RORc target genes, such as IL17A.

Quantitative Data for this compound

The following table summarizes the reported potency of this compound in various assays.

ParameterValueAssay TypeReference
EC50 12 nMRORc Inverse Agonist Activity[1]
IC50 47 nMIL-17 Promoter Assay[2]
Representative Dose-Response Data

The following table provides representative data from a hypothetical IL-17A promoter luciferase reporter assay to illustrate the dose-dependent inhibition of RORc activity by this compound.

This compound Concentration (nM)Luciferase Activity (Relative Light Units - RLU)% Inhibition
0 (Vehicle Control)1,000,0000
1850,00015
10550,00045
50200,00080
100100,00090
50050,00095
100045,00095.5

Note: This data is for illustrative purposes only. Actual results may vary depending on the specific experimental conditions.

RORc Signaling Pathway

The diagram below illustrates the simplified signaling pathway leading to IL-17A production, which is inhibited by this compound.

RORc_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines Cytokine_Receptor Cytokine Receptor Cytokines->Cytokine_Receptor STAT3 STAT3 Cytokine_Receptor->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 RORc RORc pSTAT3->RORc Upregulation IL17A_Gene IL17A Gene RORc->IL17A_Gene Transcription IL17A_mRNA IL17A mRNA IL17A_Gene->IL17A_mRNA GNE3500 This compound GNE3500->RORc Inhibition

RORc signaling pathway inhibited by this compound.

Experimental Protocols

This section provides a detailed protocol for a dual-luciferase reporter assay to measure the inhibitory activity of this compound on RORc-mediated IL-17A promoter activation. A dual-luciferase system, which includes a second reporter (e.g., Renilla luciferase) under the control of a constitutive promoter, is recommended to normalize for transfection efficiency and cell viability.

Experimental Workflow

The following diagram outlines the major steps in the experimental workflow.

Experimental_Workflow Cell_Seeding 1. Seed HEK293 cells Transfection 2. Co-transfect with plasmids: - pGL4.IL17-luc (Firefly) - pRL-TK (Renilla) - RORγt expression vector Cell_Seeding->Transfection Incubation1 3. Incubate for 24 hours Transfection->Incubation1 Treatment 4. Treat with this compound (serial dilutions) Incubation1->Treatment Incubation2 5. Incubate for 18-24 hours Treatment->Incubation2 Lysis 6. Lyse cells Incubation2->Lysis Luminescence_Measurement 7. Measure Firefly and Renilla luminescence Lysis->Luminescence_Measurement Data_Analysis 8. Analyze data: - Normalize Firefly to Renilla - Calculate % inhibition - Determine IC50 Luminescence_Measurement->Data_Analysis

Dual-luciferase reporter assay workflow.
Materials

  • Cell Line: Human Embryonic Kidney (HEK293) cells

  • Plasmids:

    • IL-17A promoter-luciferase reporter construct (e.g., pGL4 containing the human IL-17A promoter)

    • RORγt expression vector (e.g., pcDNA3.1-RORγt)

    • Renilla luciferase control vector (e.g., pRL-TK)

  • Reagents:

    • This compound

    • Dulbecco's Modified Eagle's Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin (B12071052)

    • Transfection reagent (e.g., Lipofectamine 3000)

    • Dual-Luciferase® Reporter Assay System

    • Phosphate-Buffered Saline (PBS)

    • DMSO (for this compound stock solution)

  • Equipment:

    • 96-well white, clear-bottom cell culture plates

    • Luminometer

    • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Protocol

Day 1: Cell Seeding

  • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Trypsinize and count the cells.

  • Seed the cells into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium.

  • Incubate overnight.

Day 2: Transfection

  • Prepare the transfection mix according to the manufacturer's protocol. For each well, a representative mix would be:

    • 50 ng of IL-17A promoter-luciferase reporter construct

    • 50 ng of RORγt expression vector

    • 5 ng of Renilla luciferase control vector

  • Add the transfection mix to each well.

  • Gently rock the plate to ensure even distribution.

  • Incubate for 24 hours.

Day 3: this compound Treatment

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Perform serial dilutions of this compound in serum-free DMEM to achieve the desired final concentrations (e.g., 1 nM to 1000 nM). Include a vehicle control (DMSO only).

  • Carefully remove the medium from the wells and replace it with 100 µL of the this compound dilutions or vehicle control.

  • Incubate for 18-24 hours.

Day 4: Luciferase Assay

  • Equilibrate the Dual-Luciferase® Reporter Assay reagents to room temperature.

  • Wash the cells once with 100 µL of PBS.

  • Lyse the cells by adding 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

  • In the luminometer, program the instrument to inject 100 µL of Luciferase Assay Reagent II (LAR II) and measure the firefly luciferase activity.

  • Following the firefly measurement, inject 100 µL of Stop & Glo® Reagent to quench the firefly reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.

Data Analysis
  • Normalization: For each well, divide the firefly luciferase reading by the Renilla luciferase reading to obtain the normalized relative light units (RLU).

    • Normalized RLU = Firefly RLU / Renilla RLU

  • Percent Inhibition: Calculate the percentage of inhibition for each this compound concentration using the following formula:

    • % Inhibition = [1 - (Normalized RLU of treated sample / Normalized RLU of vehicle control)] x 100

  • IC50 Determination: Plot the % inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that produces 50% inhibition.

Troubleshooting

IssuePossible CauseSolution
Low Luciferase Signal - Low transfection efficiency- Low cell viability- Insufficient incubation time- Optimize transfection reagent and DNA concentrations- Check cell health and seeding density- Ensure adequate incubation times post-transfection and treatment
High Well-to-Well Variability - Inconsistent cell seeding- Pipetting errors- Edge effects- Ensure a homogenous cell suspension before seeding- Use calibrated pipettes and be consistent with technique- Avoid using the outer wells of the plate or fill them with PBS
Inconsistent IC50 Values - Inaccurate this compound dilutions- Cell passage number- Prepare fresh dilutions for each experiment- Use cells within a consistent passage number range for all experiments

Conclusion

The luciferase reporter assay is a robust and sensitive method for quantifying the inhibitory activity of this compound on the RORc signaling pathway. By following the detailed protocol and data analysis steps outlined in these application notes, researchers can effectively characterize the potency of this compound and similar compounds, contributing to the advancement of research and drug discovery in the field of autoimmune and inflammatory diseases.

References

Application Notes and Protocols for Th17 Analysis Using GNE-3500 by Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells characterized by the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). These cells are critical for host defense against extracellular pathogens but are also key drivers in the pathogenesis of various autoimmune and inflammatory diseases. The differentiation and function of Th17 cells are governed by the master transcription factor, Retinoic acid-related orphan receptor gamma t (RORγt). GNE-3500 is a potent and selective inverse agonist of RORγt, which effectively suppresses Th17 cell differentiation and IL-17 production. This document provides a detailed protocol for the in vitro analysis of Th17 cells treated with this compound using flow cytometry.

Signaling Pathway and Mechanism of Action

The differentiation of naive CD4+ T cells into Th17 cells is initiated by a specific cytokine milieu, primarily Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6). This signaling cascade activates the transcription factor STAT3, which in turn induces the expression of RORγt. RORγt then drives the transcriptional program of Th17 cells, leading to the production of IL-17A, IL-17F, and other effector molecules. This compound, as a RORγt inverse agonist, binds to the ligand-binding domain of RORγt and promotes the recruitment of co-repressors, thereby inhibiting its transcriptional activity. This leads to a reduction in Th17 cell differentiation and a subsequent decrease in IL-17 production.

Th17_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TGFbR TGF-βR TGFb->TGFbR IL6 IL-6 IL6R IL-6R IL6->IL6R STAT3 STAT3 IL6R->STAT3 activates RORgt RORγt STAT3->RORgt induces expression IL17_gene IL-17 Gene RORgt->IL17_gene activates transcription GNE3500 This compound GNE3500->RORgt inhibits

Caption: Th17 differentiation signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section details the methodologies for the isolation of human peripheral blood mononuclear cells (PBMCs), differentiation of naive CD4+ T cells into Th17 cells, treatment with this compound, and subsequent analysis by flow cytometry.

I. Isolation of Human PBMCs
  • Dilute whole blood 1:1 with phosphate-buffered saline (PBS).

  • Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully collect the mononuclear cell layer at the plasma-Ficoll interface.

  • Wash the collected cells twice with PBS by centrifuging at 300 x g for 10 minutes.

  • Resuspend the cell pellet in complete RPMI 1640 medium (supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin).

  • Count cells and assess viability using a hemocytometer and Trypan Blue exclusion.

II. Naive CD4+ T Cell Isolation

For optimal Th17 differentiation, it is recommended to start with a pure population of naive CD4+ T cells.

  • Isolate naive CD4+ T cells from PBMCs using a commercially available naive CD4+ T cell isolation kit (e.g., magnetic-activated cell sorting [MACS] or fluorescence-activated cell sorting [FACS]).

  • Follow the manufacturer's instructions for the chosen isolation method. A purity of >95% is recommended.

III. In Vitro Th17 Cell Differentiation and this compound Treatment
  • Coat a 96-well U-bottom plate with anti-CD3 antibody (e.g., OKT3, 1-5 µg/mL in PBS) and incubate for at least 2 hours at 37°C or overnight at 4°C.

  • Wash the plate three times with sterile PBS before use.

  • Seed naive CD4+ T cells at a density of 1 x 10^6 cells/mL in complete RPMI 1640 medium.

  • Prepare the Th17 differentiation cocktail in the culture medium. The final concentrations of the polarizing cytokines and antibodies should be:

    • Soluble anti-CD28 antibody (1-2 µg/mL)

    • Recombinant Human IL-6 (20-50 ng/mL)

    • Recombinant Human TGF-β1 (1-5 ng/mL)

    • Recombinant Human IL-23 (20-50 ng/mL)

    • Recombinant Human IL-1β (10-20 ng/mL)

    • Anti-IFN-γ antibody (10 µg/mL)

    • Anti-IL-4 antibody (10 µg/mL)

  • Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0.1 nM to 1 µM) to determine the optimal concentration. Include a DMSO vehicle control.

  • Add the Th17 differentiation cocktail and this compound (or vehicle) to the appropriate wells.

  • Culture the cells for 3-5 days at 37°C in a humidified incubator with 5% CO2.

IV. Cell Restimulation and Intracellular Staining
  • On the day of analysis, restimulate the cells to enhance cytokine detection. Add a cell stimulation cocktail containing Phorbol 12-Myristate 13-Acetate (PMA) (50 ng/mL), Ionomycin (1 µg/mL), and a protein transport inhibitor (e.g., Brefeldin A or Monensin) to each well.

  • Incubate for 4-6 hours at 37°C.

  • Harvest the cells and transfer to FACS tubes.

V. Flow Cytometry Staining
  • Wash the cells with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

  • Perform surface staining by incubating the cells with fluorescently-conjugated antibodies against surface markers (e.g., CD4) for 30 minutes at 4°C in the dark.

  • Wash the cells with FACS buffer.

  • Fix and permeabilize the cells using a fixation/permeabilization buffer according to the manufacturer's instructions. This step is crucial for subsequent intracellular staining.

  • Perform intracellular staining by incubating the cells with fluorescently-conjugated antibodies against intracellular markers (e.g., IL-17A and RORγt) for 30 minutes at 4°C in the dark.

  • Wash the cells with permeabilization buffer.

  • Resuspend the cells in FACS buffer for analysis.

VI. Flow Cytometry Analysis
  • Acquire the samples on a flow cytometer.

  • Gate on the lymphocyte population based on forward and side scatter properties.

  • Gate on single cells.

  • Gate on CD4+ T cells.

  • Within the CD4+ gate, analyze the expression of IL-17A and RORγt to identify the Th17 cell population.

Data Presentation

The following table summarizes representative quantitative data on the effect of a potent RORγt inhibitor on human Th17 cell differentiation, as measured by the percentage of IL-17A positive cells by flow cytometry.

Treatment GroupConcentration% of CD4+ IL-17A+ Cells (Mean ± SD)% Inhibition of IL-17A Production
Untreated (Th0)-1.5 ± 0.5-
Vehicle (DMSO)-25.8 ± 4.20
RORγt Inhibitor10 nM15.5 ± 3.140
RORγt Inhibitor100 nM5.2 ± 1.880
RORγt Inhibitor1 µM2.1 ± 0.992

Note: This data is representative and based on the effects of potent RORγt inhibitors. Actual results with this compound may vary depending on the experimental conditions.

Experimental Workflow Diagram

experimental_workflow cluster_preparation Cell Preparation cluster_culture Cell Culture & Treatment cluster_analysis Flow Cytometry Analysis PBMC_isolation PBMC Isolation from Whole Blood Naive_CD4_isolation Naive CD4+ T Cell Isolation (MACS/FACS) PBMC_isolation->Naive_CD4_isolation Th17_differentiation In Vitro Th17 Differentiation (anti-CD3/CD28, IL-6, TGF-β, etc.) Naive_CD4_isolation->Th17_differentiation GNE3500_treatment Treatment with this compound (Dose-Response) Th17_differentiation->GNE3500_treatment Restimulation Restimulation (PMA/Ionomycin + Brefeldin A) GNE3500_treatment->Restimulation Surface_staining Surface Staining (e.g., anti-CD4) Restimulation->Surface_staining Intracellular_staining Fixation, Permeabilization & Intracellular Staining (e.g., anti-IL-17A, anti-RORγt) Surface_staining->Intracellular_staining Flow_cytometry Flow Cytometry Acquisition & Analysis Intracellular_staining->Flow_cytometry

Caption: Overall experimental workflow for Th17 analysis using this compound.

Application Notes and Protocols for ChIP-seq Analysis Following GNE-3500 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-3500 is a potent and selective antagonist of the Retinoic Acid Receptor-Related Orphan Receptor C (RORc, also known as RORγ).[1][2] RORc, particularly its isoform RORγt, is a master transcriptional regulator that drives the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[1][2] Th17 cells and IL-17 are implicated in the pathogenesis of various autoimmune and inflammatory diseases. By inhibiting RORc, this compound is expected to modulate the expression of RORc target genes, thereby suppressing the Th17 cell inflammatory response.

Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to investigate the genome-wide interactions of proteins with DNA. This application note provides a comprehensive guide for utilizing ChIP-seq to elucidate the molecular mechanisms of this compound. Specifically, it details protocols for analyzing changes in RORc binding to its target genes and for profiling associated histone modifications in response to this compound treatment. Understanding these epigenetic alterations will provide crucial insights into the therapeutic potential of this compound.

Signaling Pathways

The following diagrams illustrate the key signaling pathways relevant to this compound's mechanism of action.

RORc_Signaling_Pathway cluster_nucleus Nucleus Cytokines Cytokines (e.g., IL-6, IL-23) Receptor Cytokine Receptors Cytokines->Receptor STAT3 STAT3 Receptor->STAT3 Phosphorylation pSTAT3 p-STAT3 RORc RORc (RORγt) pSTAT3->RORc Induces Expression DNA RORc Target Gene Promoters/Enhancers RORc->DNA Binds to ROREs GNE3500 This compound GNE3500->RORc Inhibits Transcription Transcription of Th17 Signature Genes (IL17A, IL17F, IL23R) DNA->Transcription Th17 Th17 Cell Differentiation & Pro-inflammatory Response Transcription->Th17

RORc-mediated Th17 differentiation pathway and the inhibitory action of this compound.

IL17_Signaling_Pathway IL17 IL-17A / IL-17F IL17R IL-17 Receptor (IL-17RA/RC) IL17->IL17R Act1 Act1 IL17R->Act1 Recruitment TRAF6 TRAF6 Act1->TRAF6 MAPK MAPK Pathway TRAF6->MAPK NFkB NF-κB Pathway TRAF6->NFkB Gene_Expression Expression of Pro-inflammatory Cytokines & Chemokines MAPK->Gene_Expression NFkB->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation

Simplified IL-17 signaling pathway leading to inflammation.

Experimental Design and Workflow

A typical experimental design to assess the impact of this compound involves treating a relevant cell type (e.g., primary human CD4+ T cells differentiated under Th17-polarizing conditions) with this compound or a vehicle control. Following treatment, ChIP-seq is performed using antibodies against RORc and relevant histone modifications.

ChIP_Seq_Workflow Cell_Culture 1. Cell Culture & this compound Treatment Crosslinking 2. Crosslinking (Formaldehyde) Cell_Culture->Crosslinking Lysis 3. Cell Lysis & Chromatin Shearing Crosslinking->Lysis IP 4. Immunoprecipitation (IP) Lysis->IP Washes 5. Washes & Elution IP->Washes Antibodies RORc or Histone Modification Ab Antibodies->IP Reverse 6. Reverse Crosslinking & DNA Purification Washes->Reverse Library_Prep 7. Library Preparation Reverse->Library_Prep Sequencing 8. High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis 9. Data Analysis Sequencing->Data_Analysis

References

Application Notes and Protocols for GNE-3500 in Primary T Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-3500 is a potent, selective, and orally bioavailable inverse agonist of the Retinoic Acid Receptor-Related Orphan Receptor C (RORc or RORγ). RORγ, and particularly its isoform RORγt, is a lineage-defining transcription factor for T helper 17 (Th17) cells. Th17 cells are a subset of CD4+ T cells that play a critical role in host defense against extracellular pathogens but are also implicated in the pathogenesis of various autoimmune and inflammatory diseases through their production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A). By inhibiting RORγt activity, this compound effectively suppresses Th17 cell differentiation and subsequent IL-17 production, making it a valuable tool for studying Th17-mediated immune responses and for the development of novel therapeutics.

These application notes provide a detailed protocol for the use of this compound to inhibit the differentiation of human primary T cells into the Th17 lineage in vitro.

Data Presentation

The following tables summarize the in vitro activity of this compound and provide a recommended concentration range for initial experiments in human primary T cell cultures.

Table 1: In Vitro Efficacy of this compound

ParameterSpeciesCell TypeValueReference
IC₅₀ (IL-17 Promoter Assay)Not SpecifiedCell line47 nM--INVALID-LINK--
EC₅₀ (RORc)Not SpecifiedNot Specified12 nM--INVALID-LINK--
EC₅₀ (IL-17 Production)MurineCD4+ T cells0.27 - 1.8 µM--INVALID-LINK--

Table 2: Recommended this compound Concentration Range for Human Primary T Cell Culture

ApplicationRecommended Starting ConcentrationRecommended Concentration Range for Titration
Inhibition of Human Th17 Differentiation1 µM0.1 µM - 5 µM

Note: The recommended concentrations for human primary T cells are extrapolated from murine cell data. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Signaling Pathways and Experimental Workflows

RORγt Signaling Pathway in Th17 Differentiation

RORgammaT_Signaling cluster_cytokines Cytokine Signaling cluster_tcr TCR Signaling cluster_transcription Transcriptional Regulation TCR TCR-CD3 Complex IRF4 IRF4 TCR->IRF4 CD28 CD28 BATF BATF CD28->BATF TGFb_R TGF-β Receptor RORgt RORγt TGFb_R->RORgt Induces expression IL6_R IL-6 Receptor STAT3 STAT3 IL6_R->STAT3 Activates IL23_R IL-23 Receptor IL23_R->STAT3 IL1_R IL-1 Receptor IL1_R->RORgt Enhances activity pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3->RORgt Induces expression Th17_Genes Th17 Signature Genes (IL17A, IL17F, IL23R, CCR6) pSTAT3->Th17_Genes Binds promoter RORgt->Th17_Genes Binds promoter IRF4->Th17_Genes Co-activator BATF->Th17_Genes Co-activator GNE3500 This compound GNE3500->RORgt Inhibits

Caption: RORγt signaling pathway in Th17 cell differentiation and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Efficacy

Experimental_Workflow cluster_analysis Analysis Methods PBMC Isolate PBMCs from Human Whole Blood Naive_T Isolate Naïve CD4+ T Cells (e.g., via magnetic beads) PBMC->Naive_T Activation Activate T cells with anti-CD3/CD28 beads/antibodies Naive_T->Activation Culture Culture with Th17 polarizing cytokines (TGF-β, IL-6, IL-1β, IL-23) +/- this compound Activation->Culture Incubation Incubate for 5-7 days Culture->Incubation Analysis Analyze Th17 Differentiation Incubation->Analysis Flow Flow Cytometry (Intracellular IL-17A, RORγt) Analysis->Flow ELISA ELISA/CBA (Secreted IL-17A in supernatant) Analysis->ELISA qPCR qRT-PCR (RORC, IL17A mRNA expression) Analysis->qPCR

Caption: Experimental workflow for evaluating the inhibitory effect of this compound on human Th17 cell differentiation.

Experimental Protocols

Protocol 1: Isolation of Human Naïve CD4+ T Cells

Materials:

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS)

  • Human Naïve CD4+ T Cell Isolation Kit (e.g., from Miltenyi Biotec or Stemcell Technologies)

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

Procedure:

  • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.

  • Wash the isolated PBMCs twice with PBS.

  • Isolate naïve CD4+ T cells from the PBMC population using a negative selection immunomagnetic cell separation kit, following the manufacturer's protocol.

  • Assess the purity of the isolated naïve CD4+ T cells (CD4+CD45RA+) by flow cytometry. Purity should be >95%.

  • Resuspend the purified naïve CD4+ T cells in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).

Protocol 2: In Vitro Differentiation of Human Th17 Cells and Inhibition by this compound

Materials:

  • Purified human naïve CD4+ T cells

  • Complete RPMI 1640 medium

  • 96-well round-bottom culture plates

  • Human T-Activator CD3/CD28 Dynabeads or plate-bound anti-CD3 and soluble anti-CD28 antibodies

  • Recombinant human cytokines:

    • TGF-β1 (10 ng/mL)

    • IL-6 (20 ng/mL)

    • IL-1β (10 ng/mL)

    • IL-23 (20 ng/mL)

  • Anti-human IL-4 antibody (10 µg/mL)

  • Anti-human IFN-γ antibody (10 µg/mL)

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute in culture medium to create working solutions. Ensure the final DMSO concentration in all culture conditions (including vehicle control) is consistent and non-toxic (e.g., ≤ 0.1%).

  • Seed the purified naïve CD4+ T cells into a 96-well round-bottom plate at a density of 1 x 10^6 cells/mL in complete RPMI 1640 medium.

  • Add the Th17 polarizing cytokine cocktail to the cells: TGF-β1, IL-6, IL-1β, IL-23, anti-IL-4, and anti-IFN-γ at the final concentrations listed above.

  • For the experimental conditions, add this compound at the desired final concentrations (e.g., in a range of 0.1 µM to 5 µM). For the control conditions, add an equivalent volume of DMSO (vehicle control) and a "no inhibitor" control.

  • Activate the T cells by adding anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio or by culturing in plates pre-coated with anti-CD3 antibody (5 µg/mL) and with soluble anti-CD28 antibody (2 µg/mL) added to the medium.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 5-7 days.

  • After the incubation period, harvest the cells and supernatant for analysis.

Protocol 3: Analysis of Th17 Differentiation

A. Intracellular Cytokine Staining for Flow Cytometry:

  • Restimulate the cultured T cells for 4-6 hours with a cell stimulation cocktail containing Phorbol 12-Myristate 13-Acetate (PMA), ionomycin, and a protein transport inhibitor (e.g., Brefeldin A or Monensin).

  • After restimulation, wash the cells and stain for surface markers (e.g., CD4).

  • Fix and permeabilize the cells using a commercial fixation/permeabilization kit.

  • Perform intracellular staining for IL-17A and the transcription factor RORγt using fluorescently labeled antibodies.

  • Analyze the percentage of IL-17A+ and RORγt+ cells within the CD4+ T cell population by flow cytometry.

B. Cytokine Measurement in Supernatant by ELISA:

  • Collect the cell culture supernatant before restimulation.

  • Measure the concentration of secreted IL-17A in the supernatant using a human IL-17A ELISA kit according to the manufacturer's instructions.

C. Gene Expression Analysis by qRT-PCR:

  • Harvest the cells and extract total RNA using a suitable RNA isolation kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression of key Th17-related genes, such as RORC (encoding RORγt) and IL17A. Normalize the expression to a housekeeping gene (e.g., ACTB or GAPDH).

Troubleshooting

IssuePossible CauseSolution
Low Th17 differentiation in control wellsSuboptimal cytokine concentrations or activityTitrate cytokine concentrations. Ensure proper storage and handling of cytokine stocks.
Poor T cell activationConfirm the potency of anti-CD3/CD28 antibodies/beads. Ensure optimal cell density.
High cell deathThis compound toxicityPerform a dose-response curve to determine the optimal non-toxic concentration. Ensure the final DMSO concentration is low.
Suboptimal culture conditionsEnsure proper media formulation, pH, and incubator conditions.
High variability between experimentsDonor-to-donor variationUse cells from multiple donors for key experiments to ensure reproducibility.
Inconsistent cell handling or reagent preparationMaintain consistent protocols and prepare fresh reagents as needed.

Conclusion

This compound is a valuable research tool for investigating the role of RORγt and Th17 cells in health and disease. The protocols provided here offer a framework for utilizing this compound to effectively inhibit human primary Th17 cell differentiation in vitro. Researchers are encouraged to optimize the suggested concentrations and protocols for their specific experimental systems to achieve the most reliable and reproducible results.

GNE-3500 In Vivo Administration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-3500 is a potent and selective inverse agonist of the Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt), a key transcription factor in the differentiation of T helper 17 (Th17) cells. Th17 cells are critical mediators of inflammation and are implicated in the pathogenesis of various autoimmune diseases. By inhibiting RORγt activity, this compound effectively suppresses the production of pro-inflammatory cytokines, such as Interleukin-17 (IL-17), making it a promising therapeutic candidate for autoimmune disorders. This document provides detailed application notes and protocols for the in vivo administration of this compound based on preclinical studies.

Data Presentation

The following table summarizes the pharmacokinetic parameters of this compound in rats following oral administration.

ParameterValueUnits
Dose 10mg/kg
Cmax 1.8µM
Tmax 4hours
AUC(0-24h) 19.3µM·h
Bioavailability (F%) 53%

Caption: Pharmacokinetic profile of this compound in rats after a single oral dose.

Experimental Protocols

Protocol 1: Pharmacokinetic Analysis of this compound in Rats

This protocol outlines the procedure for assessing the pharmacokinetic profile of this compound in a rodent model.

Materials:

  • This compound

  • Vehicle solution: 0.5% (w/v) methylcellulose (B11928114) (MC) and 0.2% (v/v) Tween 80 in purified water

  • Sprague-Dawley rats (male, 250-300g)

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA tubes, syringes)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Formulation Preparation:

    • Prepare the vehicle solution by first dissolving Tween 80 in purified water.

    • Gradually add methylcellulose to the solution while stirring until a homogenous suspension is formed.

    • Suspend this compound in the prepared vehicle to the desired final concentration (e.g., for a 10 mg/kg dose at a 5 mL/kg dosing volume, the concentration would be 2 mg/mL). Ensure the suspension is uniform before administration.

  • Animal Dosing:

    • Fast the rats overnight prior to dosing, with free access to water.

    • Administer this compound formulation orally via gavage at a volume of 5 mL/kg.

  • Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at the following time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

    • Collect blood into tubes containing EDTA as an anticoagulant.

  • Plasma Preparation:

    • Centrifuge the blood samples at 3000 x g for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until bioanalysis.

  • Bioanalysis:

    • Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time data using appropriate software.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of RORγt and the experimental workflow for in vivo administration of this compound.

RORc_Signaling_Pathway cluster_cell T Helper 17 (Th17) Cell RORgt RORγt IL17_promoter IL-17 Gene Promoter RORgt->IL17_promoter Binds and Activates IL17_mRNA IL-17 mRNA IL17_promoter->IL17_mRNA Transcription IL17_protein IL-17 Protein (secreted) IL17_mRNA->IL17_protein Translation Inflammation Inflammation IL17_protein->Inflammation Promotes GNE3500 This compound GNE3500->RORgt Inhibits

Caption: this compound acts as an inverse agonist of RORγt, inhibiting IL-17 production.

Experimental_Workflow Formulation This compound Formulation (0.5% MC, 0.2% Tween 80) Dosing Oral Gavage to Rats (10 mg/kg) Formulation->Dosing Blood_Collection Serial Blood Collection (0-24h) Dosing->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation LCMS LC-MS/MS Analysis Plasma_Separation->LCMS PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) LCMS->PK_Analysis

Caption: Workflow for in vivo pharmacokinetic analysis of this compound.

Troubleshooting & Optimization

GNE-3500 not inhibiting IL-17 secretion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support resource provides troubleshooting guidance and answers to frequently asked questions for researchers using GNE-3500, a selective RORγt antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective, orally active antagonist of the Retinoic Acid Receptor-Related Orphan Receptor C (RORc, also known as RORγt or NR1F3).[1][2] RORγt is a key transcription factor that plays a crucial role in the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A).[3][4][5] this compound functions by binding to the ligand-binding domain of RORγt, thereby inhibiting its transcriptional activity. This leads to a reduction in Th17 cell differentiation and a subsequent decrease in IL-17A secretion.[6][7][8]

Q2: Is this compound expected to directly inhibit STAT3 phosphorylation?

A2: No, this compound is not expected to directly inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). This compound's mechanism of action is the antagonism of the RORγt transcription factor, which is downstream of the initial cytokine signaling that leads to STAT3 activation.[9][10] The IL-23 signaling pathway, which is critical for Th17 cell maintenance and expansion, activates the JAK-STAT pathway, leading to the phosphorylation of STAT3.[4] Phosphorylated STAT3 then promotes the expression of RORγt.[9][11] this compound acts on RORγt itself, not on the upstream kinase signaling involving STAT3. Therefore, a lack of change in p-STAT3 levels upon this compound treatment is the expected outcome.

Troubleshooting Guide: this compound Not Inhibiting IL-17 Secretion

This guide addresses potential reasons why you might not be observing the expected inhibition of IL-17 secretion when using this compound in your experiments.

Diagram: Troubleshooting Logic for this compound Experiments

troubleshooting_flowchart Troubleshooting this compound Ineffectiveness start Start: No IL-17 Inhibition Observed q1 Is the experimental setup appropriate for a RORγt inhibitor? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the cell type and differentiation protocol correct? a1_yes->q2 sol1 Action: Review and optimize experimental design. Ensure you are assessing Th17 differentiation, not just acute secretion from mature Th17 cells. a1_no->sol1 end_node Problem Resolved sol1->end_node a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Could IL-17 be produced via a RORγt-independent pathway? a2_yes->q3 sol2 Action: Use naive CD4+ T cells and appropriate Th17 polarizing conditions (e.g., TGF-β + IL-6). Verify cell viability. a2_no->sol2 sol2->end_node a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3 Action: Investigate alternative IL-17-producing cell types (e.g., γδ T cells, ILC3s) or signaling pathways (e.g., IL-21-driven). a3_yes->sol3 q4 Are there potential issues with the this compound compound itself? a3_no->q4 sol3->end_node a4_yes Yes q4->a4_yes a4_no No q4->a4_no sol4 Action: Check compound stability, solubility, and use appropriate concentrations. Run a positive control with a known RORγt inhibitor. a4_yes->sol4 a4_no->end_node sol4->end_node

Caption: Troubleshooting flowchart for this compound experiments.

Problem 1: Incorrect Experimental Design for a RORγt Antagonist

  • Possible Cause: this compound inhibits the differentiation of naive T cells into Th17 cells by blocking the master transcription factor RORγt.[6][12][13] It is not designed to block IL-17 secretion from already differentiated, mature Th17 cells, as the transcriptional program for IL-17 production is already established in these cells.

  • Troubleshooting Steps:

    • Experimental Assay: Ensure your assay is designed to measure the effect of this compound on Th17 differentiation from naive CD4+ T cells. This typically involves culturing naive T cells under Th17 polarizing conditions in the presence of the inhibitor for several days.[8][13][14]

    • Timing of Treatment: this compound should be added at the beginning of the T cell differentiation culture.

    • Positive Control: Use a known RORγt inhibitor as a positive control to validate your experimental setup.[2]

Problem 2: Suboptimal Cell Culture Conditions for Th17 Differentiation

  • Possible Cause: Inefficient Th17 differentiation in vitro can mask the inhibitory effect of this compound. Cell viability and the specific cytokine cocktail are critical.[15][16]

  • Troubleshooting Steps:

    • Starting Cell Population: Use purified naive CD4+ T cells (CD4+CD44lowCD62L+CD25-) for optimal differentiation.

    • Polarizing Cytokines: The combination of TGF-β and IL-6 is commonly used to induce Th17 differentiation.[13][17] IL-23 can be added to stabilize and expand the Th17 population.

    • Cell Viability: High concentrations of anti-CD3 antibodies or prolonged stimulation can lead to activation-induced cell death.[15][16] Titrate your stimulating antibodies and monitor cell viability throughout the experiment.

    • Culture Density: Ensure optimal cell seeding density, as this can impact differentiation efficiency.

Problem 3: RORγt-Independent IL-17 Production

  • Possible Cause: While RORγt is considered the master regulator of Th17 cells, some immune cells can produce IL-17 through pathways that may be less dependent on RORγt, or other factors can drive IL-17 expression.[18][19] For example, IL-21 in combination with TGF-β can induce IL-17 production, representing an alternative pathway.[20] Additionally, cell types like gamma delta (γδ) T cells and Type 3 Innate Lymphoid Cells (ILC3s) are potent producers of IL-17 and may have different regulatory requirements than conventional Th17 cells.[3][18]

  • Troubleshooting Steps:

    • Cell Purity: Ensure the purity of your starting naive CD4+ T cell population to exclude confounding effects from other IL-17-producing cells.

    • Cytokine Milieu: Be aware that the specific combination of cytokines in your culture can influence the signaling pathways involved in IL-17 production.

    • Consider Alternative Cell Types: If working with mixed cell populations, consider that the observed IL-17 secretion might originate from cells that do not rely solely on RORγt.

Problem 4: Compound-Specific Issues

  • Possible Cause: Issues with the this compound compound itself, such as degradation, improper storage, or poor solubility, can lead to a lack of activity.

  • Troubleshooting Steps:

    • Compound Integrity: Verify the source and quality of your this compound. Ensure it has been stored correctly.

    • Solubility: Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before adding it to your cell culture medium. Precipitated compound will not be effective.

    • Concentration: Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell type and experimental conditions. The reported EC50 for this compound is 12 nM.[1][2]

Data Presentation

Table 1: Inhibitory Effects of RORγt Antagonists on IL-17A Secretion in Human T cells

CompoundAssay TypeCell TypeIC50 / % InhibitionReference
RORC Inhibitor 1Th17 PolarizationNaive CD4+ T cells11 nM[12]
RORC Inhibitor 2Th17 PolarizationNaive CD4+ T cells36 nM[12]
Cpd 1Th17 PolarizationTotal CD4+ T cells~10 nM[8][14]
Cpd 1PMA/Ionomycin (B1663694) stimulationγδ T cells74% inhibition at 1 µM[12]
Cpd 2PMA/Ionomycin stimulationγδ T cells90% inhibition at 1 µM[12]

Experimental Protocols

Protocol 1: In Vitro Human Th17 Cell Differentiation Assay
  • Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation. Purify naive CD4+ T cells by negative selection using a commercially available kit.

  • Cell Culture Setup:

    • Coat a 96-well plate with anti-CD3 antibody (e.g., 5 µg/mL in PBS) overnight at 4°C.

    • Wash the plate twice with sterile PBS.

    • Seed naive CD4+ T cells at a density of 1 x 10^5 cells/well in complete RPMI medium.

  • Th17 Polarization and Inhibitor Treatment:

    • Add soluble anti-CD28 antibody (e.g., 1 µg/mL).

    • Add the Th17 polarizing cytokine cocktail: TGF-β (e.g., 5 ng/mL), IL-6 (e.g., 20 ng/mL), anti-IFN-γ antibody (e.g., 10 µg/mL), and anti-IL-4 antibody (e.g., 10 µg/mL).

    • Add this compound at various concentrations (e.g., 1 nM to 1 µM) or a vehicle control (e.g., DMSO).

  • Incubation: Culture the cells for 4-5 days at 37°C and 5% CO2.

  • Restimulation and Cytokine Measurement:

    • Restimulate the cells with PMA (e.g., 50 ng/mL) and ionomycin (e.g., 1 µg/mL) for the final 4-6 hours of culture.

    • Include a protein transport inhibitor (e.g., Brefeldin A or Monensin) during restimulation for intracellular cytokine staining.

    • Harvest the supernatant to measure secreted IL-17A by ELISA or use the cells for intracellular cytokine staining and flow cytometry analysis.

Protocol 2: RORγt Luciferase Reporter Assay
  • Cell Line and Plasmids:

    • Use a suitable cell line, such as HEK293T or Jurkat cells.

    • Co-transfect the cells with:

      • An expression plasmid for the RORγt ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain.

      • A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS).

      • A control plasmid expressing Renilla luciferase for normalization.

  • Transfection and Inhibitor Treatment:

    • Perform the transfection according to the manufacturer's protocol for your chosen transfection reagent.

    • After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control.

  • Incubation: Incubate the cells for another 18-24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.

  • Data Analysis:

    • Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well.

    • Calculate the percent inhibition of RORγt transcriptional activity relative to the vehicle control and plot the results to determine the IC50 value.

Signaling Pathways and Workflows

Diagram: Simplified IL-23/RORγt/IL-17 Signaling Pathway

il17_pathway Simplified IL-23/RORγt/IL-17 Pathway in Th17 Cells cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-23 IL-23 IL-23R IL-23R IL-23->IL-23R JAK2 JAK2 IL-23R->JAK2 STAT3 STAT3 JAK2->STAT3 P p-STAT3 p-STAT3 STAT3->p-STAT3 RORγt_gene RORγt Gene p-STAT3->RORγt_gene Transcription RORγt RORγt RORγt_gene->RORγt IL-17_gene IL-17 Gene RORγt->IL-17_gene Transcription IL-17_mRNA IL-17 mRNA IL-17_gene->IL-17_mRNA IL-17_protein IL-17 Secretion IL-17_mRNA->IL-17_protein This compound This compound This compound->RORγt Inhibits

Caption: this compound inhibits RORγt, a key transcription factor for IL-17.

Diagram: Experimental Workflow for Testing this compound

experimental_workflow Workflow for Evaluating this compound Activity cluster_analysis Analysis start Start: Isolate Naive CD4+ T Cells step1 Culture with anti-CD3/CD28 and Th17 Polarizing Cytokines start->step1 step2 Add this compound (Dose-Response) and Vehicle Control step1->step2 step3 Incubate for 4-5 Days step2->step3 step4 Restimulate with PMA/Ionomycin +/- Protein Transport Inhibitor step3->step4 analysis1 ELISA for Secreted IL-17 in Supernatant step4->analysis1 analysis2 Intracellular Staining for IL-17 and Flow Cytometry step4->analysis2 end_node Endpoint: Determine IC50 of this compound on IL-17 Production analysis1->end_node analysis2->end_node

Caption: Workflow for assessing this compound's effect on Th17 differentiation.

References

optimizing GNE-3500 concentration in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the in vitro concentration of GNE-3500, a potent and selective RORγ (Retinoic Acid Receptor-Related Orphan Receptor gamma) inverse agonist.

This compound: Key In Vitro Activity

This compound is a selective, orally bioavailable RORγ inhibitor.[1] As a nuclear receptor, RORγ plays a critical role in the production of Interleukin-17 (IL-17), a cytokine implicated in various inflammatory diseases.[2][] this compound acts as an inverse agonist, inhibiting the transcriptional activity of RORγ.[2][]

Summary of this compound In Vitro Potency

Assay TypeTarget/PathwayReported ValueCell Line/System
IC50 IL-17 Promoter Assay47 nMCellular Assay
EC50 RORγ (RORc) Antagonist12 nMHEK293; PBMC
EC50 IL-17 Subtype Production0.27 - 1.8 µMMurine CD4+ T cells

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a new in vitro experiment?

A good starting point is to test a broad concentration range centered around the reported EC50/IC50 values. We recommend a 10-point dose-response curve starting from 10 µM and using a 3-fold serial dilution. This range (e.g., ~1.7 nM to 10 µM) will encompass the reported cellular EC50 values for both direct RORγ antagonism and downstream IL-17 inhibition, helping to establish the optimal concentration for your specific cell type and endpoint.

Q2: How should I prepare and store this compound stock solutions?

This compound is typically provided as a solid powder. For in vitro use, prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[4] Store the stock solution at -20°C or -80°C for long-term stability.[2][] When preparing working solutions, ensure the final concentration of the vehicle solvent (e.g., DMSO) is consistent across all conditions (including vehicle-only controls) and is non-toxic to your cells (typically ≤ 0.1%).[4]

Q3: My cells are dying. How can I distinguish between this compound's on-target effect and general cytotoxicity?

This is a critical determination. First, perform a standard cytotoxicity assay in parallel with your functional assay.[5][6] Use a viability dye (e.g., CellTox™ Green) that measures membrane integrity to identify a toxicity threshold.[6] If significant cell death occurs at concentrations well above the functional EC50, the observed effect in your primary assay is more likely on-target. If cell death tracks closely with or occurs at lower concentrations than the functional EC50, it may be due to off-target toxicity.

Q4: I am not observing the expected inhibitory effect of this compound. What are the most common reasons?

Several factors could be at play:

  • Suboptimal Concentration: The concentration used may be too low for your specific cell system. Run a full dose-response curve to determine the EC50.

  • Insufficient Pre-incubation Time: The compound needs time to penetrate the cell membrane and engage with its nuclear target, RORγ. A pre-incubation time of 30 minutes to 2 hours is typical, but this may require optimization for your specific cell type and assay conditions.[4]

  • Poor Cell Permeability: While this compound is designed to be cell-permeable, different cell lines can have varying uptake efficiencies.[4][7] A cellular target engagement assay can confirm if the compound is reaching RORγ inside the cell.[8][9]

  • Compound Integrity: Ensure the compound has been stored correctly and has not degraded.[4]

  • Assay Readout: Confirm that your downstream assay (e.g., IL-17 ELISA, qPCR for IL-17 mRNA) is sensitive and functioning correctly.

Q5: How can I confirm that this compound is engaging its target (RORγ) in my cells?

Directly measuring target engagement in a cellular context is the best way to validate your results.[10] Techniques like a cellular thermal shift assay (CETSA) can be used. This method assesses the thermal stability of a target protein upon ligand binding; successful engagement by this compound would increase the thermal stability of RORγ.

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the this compound mechanism of action and key experimental processes.

GNE3500_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Pro-inflammatory Signals RORg RORγ Signal->RORg Upregulates IL17_mRNA_cyto IL-17 mRNA IL17_Protein IL-17 Protein (Secretion) IL17_mRNA_cyto->IL17_Protein DNA IL-17 Promoter (DNA) RORg->DNA Coactivator Co-activators Coactivator->DNA IL17_mRNA_nuc IL-17 mRNA (Transcription) DNA->IL17_mRNA_nuc IL17_mRNA_nuc->IL17_mRNA_cyto GNE3500 This compound GNE3500->RORg Inhibits Binding of Co-activators

Caption: RORγ signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow start Start: No/Weak Inhibition Observed q1 Concentration >10x EC50? start->q1 a1_yes Run Full Dose-Response (10 µM to 1 nM) q1->a1_yes No q2 Compound fully dissolved in vehicle (e.g., DMSO)? q1->q2 Yes a1_yes->q2 a2_no Check solubility. Prepare fresh stock. q2->a2_no No q3 Pre-incubation time optimized (e.g., 2 hrs)? q2->q3 Yes a2_no->q3 a3_no Increase pre-incubation time (e.g., test 0.5, 2, 6 hrs) q3->a3_no No q4 Target (RORγ) expressed in cells? q3->q4 Yes a3_no->q4 a4_no Confirm target expression (e.g., Western Blot, qPCR) q4->a4_no No a5 Consider Cellular Target Engagement Assay (CETSA) q4->a5 Yes end_fail Issue Persists: Contact Technical Support a4_no->end_fail end Problem Resolved a5->end Dose_Response_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 1. Prepare 10 mM This compound Stock in DMSO p2 2. Create highest working concentration (e.g., 20 µM) in culture medium p1->p2 p3 3. Perform 1:3 serial dilutions to create a 10-point curve p2->p3 e2 5. Add this compound dilutions and vehicle control to wells p3->e2 e1 4. Seed cells in 96-well plate and allow to adhere e1->e2 e3 6. Pre-incubate for 2 hours at 37°C e2->e3 e4 7. Add stimulus (if required for assay) e3->e4 e5 8. Incubate for 24-48 hours e4->e5 a1 9. Collect supernatant or lyse cells e5->a1 a2 10. Perform readout assay (e.g., ELISA, qPCR) a1->a2 a3 11. Plot data and calculate EC50 using non-linear regression a2->a3

References

GNE-3500 Technical Support Center: Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing GNE-3500, this technical support center provides essential guidance on its stability in cell culture media. Below are troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage for this compound?

This compound should be stored as a solid powder in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is recommended, while long-term storage (months to years) should be at -20°C.[1][] Stock solutions in a solvent like DMSO can be stored at -80°C for up to six months or at -20°C for up to one month.[3]

Q2: What is the solubility of this compound?

This compound is soluble in DMSO but not in water.[1] It is crucial to prepare a high-concentration stock solution in anhydrous DMSO and then dilute it into your aqueous cell culture medium for experiments.

Q3: Is there available data on the stability of this compound in cell culture media at 37°C?

Currently, there is no publicly available quantitative data on the stability of this compound in specific cell culture media (e.g., DMEM, RPMI-1640) at 37°C. The stability of a small molecule in an aqueous solution can be influenced by factors such as pH, temperature, light exposure, and interactions with media components. Therefore, it is highly recommended to experimentally determine the stability of this compound under your specific experimental conditions.

Q4: What is the mechanism of action of this compound?

This compound is a potent and selective inverse agonist of the Retinoic acid receptor-related Orphan Receptor gamma (RORγ or RORc).[3][4] RORγ is a key transcription factor involved in the differentiation of Th17 cells and the production of pro-inflammatory cytokines like IL-17. By inhibiting RORγ, this compound can modulate the Th17 signaling pathway.

Troubleshooting Guide

Issue: I am observing compound precipitation when diluting my this compound stock solution into cell culture medium.

  • Possible Cause: this compound has low aqueous solubility. The addition of the DMSO stock to the aqueous medium can cause the compound to crash out of solution.

  • Solution:

    • Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically below 0.5%) to maintain cell health and improve compound solubility.

    • Step-wise Dilution: Perform serial dilutions of your DMSO stock in the cell culture medium rather than a single large dilution.

    • Pre-warm the Medium: Adding the this compound stock solution to pre-warmed (37°C) cell culture medium while gently vortexing can help maintain solubility.

    • Sonication: Brief sonication of the final diluted solution can help to redissolve small precipitates.

Issue: I am seeing high variability in my experimental results between replicates.

  • Possible Cause: Inconsistent compound concentration due to incomplete solubilization or degradation.

  • Solution:

    • Fresh Preparations: Prepare fresh dilutions of this compound in cell culture medium for each experiment and use them promptly.

    • Vortexing: Ensure thorough mixing of the stock solution before each dilution and of the final working solution before adding to cells.

    • Stability Check: Perform a stability study under your experimental conditions to understand the degradation kinetics of this compound. This will help in determining the optimal timing for media changes to maintain a consistent compound concentration.

Issue: My compound seems to lose its effect over the course of a long-term experiment (e.g., > 24 hours).

  • Possible Cause: this compound may be degrading in the cell culture medium at 37°C.

  • Solution:

    • Determine Compound Half-Life: Conduct an experiment to determine the half-life of this compound in your specific cell culture medium. This involves incubating the compound in the medium at 37°C and quantifying its concentration at various time points using a suitable analytical method like LC-MS.

    • Frequent Media Changes: Based on the determined stability, refresh the cell culture medium containing this compound at regular intervals to maintain the desired effective concentration. For example, if the compound shows significant degradation after 24 hours, a daily media change is recommended.

Data Presentation

Table 1: Storage and Stability of this compound

ConditionSolvent/FormTemperatureDurationStability
Short-term StorageSolid Powder4°CDays to WeeksStable
Long-term StorageSolid Powder-20°C>2 yearsStable[1]
Stock SolutionDMSO-20°C1 monthStable[3]
Stock SolutionDMSO-80°C6 monthsStable[3]
Working SolutionCell Culture Media37°CNot AvailableData not publicly available

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a general procedure to determine the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound solid powder

  • Anhydrous DMSO

  • Cell culture medium of interest (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes or a 24-well plate

  • 37°C incubator with 5% CO₂

  • Acetonitrile (B52724) (ACN) with an internal standard (e.g., a structurally similar, stable compound)

  • HPLC-MS system

Procedure:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare the working solution by diluting the this compound stock solution into pre-warmed (37°C) cell culture medium to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.1%.

  • Aliquot 1 mL of the 10 µM this compound working solution into triplicate wells of a 24-well plate or into separate sterile microcentrifuge tubes.

  • Immediately collect a 100 µL aliquot from three of the samples for the T=0 time point.

  • Incubate the plate or tubes at 37°C in a humidified incubator with 5% CO₂.

  • Collect 100 µL aliquots from triplicate samples at subsequent time points (e.g., 2, 4, 8, 24, 48, and 72 hours).

  • Process all collected aliquots immediately or store them at -80°C until analysis. To process, add 200 µL of cold acetonitrile containing the internal standard to each 100 µL aliquot to precipitate proteins.

  • Vortex the samples for 30 seconds and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to HPLC vials for LC-MS analysis.

  • Analyze the samples by LC-MS to determine the concentration of this compound remaining at each time point. The percentage of this compound remaining can be calculated relative to the T=0 time point.

Visualizations

RORg_Signaling_Pathway RORγ Signaling Pathway Inhibition by this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Output IL-23 IL-23 IL-23R IL-23R IL-23->IL-23R Binds STAT3 STAT3 IL-23R->STAT3 Activates p-STAT3 p-STAT3 STAT3->p-STAT3 Phosphorylation RORg RORγ p-STAT3->RORg Induces expression DNA DNA RORg->DNA Binds to RORE This compound This compound This compound->RORg Inhibits IL-17_Gene IL-17 Gene IL-17_Protein IL-17 Protein IL-17_Gene->IL-17_Protein Transcription & Translation

Caption: this compound inhibits the RORγ transcription factor, blocking IL-17 production.

Experimental_Workflow Workflow for this compound Stability Assessment cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Sample Processing & Analysis Stock_Solution Prepare 10 mM this compound in DMSO Working_Solution Dilute to 10 µM in pre-warmed cell culture medium Stock_Solution->Working_Solution Aliquot Aliquot into triplicate samples Working_Solution->Aliquot T0 Collect T=0 samples Aliquot->T0 Incubate Incubate at 37°C, 5% CO₂ Aliquot->Incubate Protein_Precipitation Add cold Acetonitrile with Internal Standard T0->Protein_Precipitation Time_Points Collect samples at various time points Incubate->Time_Points Time_Points->Protein_Precipitation Centrifuge Centrifuge to pellet debris Protein_Precipitation->Centrifuge Supernatant_Transfer Transfer supernatant to HPLC vials Centrifuge->Supernatant_Transfer LCMS_Analysis Analyze by LC-MS Supernatant_Transfer->LCMS_Analysis

Caption: Experimental workflow for determining the stability of this compound in cell culture media.

References

Technical Support Center: GNE-3500 Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing GNE-3500 in cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is the expected IC50 range for this compound in most cancer cell lines?

A1: The half-maximal inhibitory concentration (IC50) for this compound can vary depending on the cell line and assay conditions. However, based on preliminary data, the expected IC50 range is typically between 1 µM and 10 µM. Significant deviations from this range may indicate experimental issues.

Q2: I am observing high levels of cytotoxicity at concentrations where this compound should be effective. What could be the cause?

A2: High cytotoxicity could be due to off-target effects of the kinase inhibitor.[1] It is also possible that the solvent used to dissolve this compound is causing toxicity at the concentrations used.[1] We recommend performing a vehicle control to rule out solvent toxicity.[1] Additionally, consider performing a kinome-wide selectivity screen to identify any unintended kinase targets.[1]

Q3: My results from biochemical assays with this compound are not correlating with my cell-based cytotoxicity assay results. Why is this happening?

A3: Discrepancies between biochemical and cellular assays are a known challenge in kinase inhibitor development.[2] Compounds that show high potency in biochemical assays may not be effective in a cellular context due to factors like poor cell permeability, rapid metabolism, or efflux from the cell.[2] Conversely, some inhibitors may show higher potency in cell-based assays.[2] It is crucial to supplement biochemical data with robust cellular assays.

Q4: How can I be sure that the observed cytotoxicity is due to the inhibition of the intended target of this compound?

A4: To confirm on-target activity, you can perform rescue experiments by transfecting cells with a drug-resistant mutant of the target kinase.[1] If the cytotoxicity is on-target, the resistant mutant should rescue the cells from the effects of this compound.[1] Additionally, comparing the observed cellular phenotype with the known consequences of inhibiting the target kinase can provide further evidence.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action Expected Outcome
Inconsistent results between experiments Inhibitor instabilityEnsure proper storage and handling of this compound. Prepare fresh stock solutions for each experiment.More consistent and reproducible data.[1]
Activation of compensatory signaling pathwaysUse techniques like Western blotting to check for the activation of known compensatory pathways. Consider using this compound in combination with other inhibitors to block these pathways.A clearer understanding of the cellular response and more consistent results.[1]
High background in fluorescence-based cytotoxicity assay Autofluorescence of this compoundRun a control with this compound in cell-free media to determine its intrinsic fluorescence. If high, consider using a different assay platform (e.g., luminescence-based).Reduced background signal and improved assay window.
No cytotoxicity observed at expected concentrations Substrate depletion or product inhibition in the assayOptimize enzyme and substrate concentrations for your specific assay conditions.[3]Reliable and reproducible results.[3]
Incorrect assay choiceEnsure the chosen cytotoxicity assay is suitable for the mechanism of cell death induced by this compound. For example, an assay measuring membrane integrity may not be optimal for apoptosis.Accurate assessment of cytotoxicity.
Edge effects in multi-well plates Evaporation from outer wellsEnsure proper humidification in the incubator. Avoid using the outer wells of the plate for critical experiments.Minimized variability across the plate.

Experimental Protocols

CellTox™ Green Cytotoxicity Assay Protocol

This protocol is adapted from the manufacturer's instructions and is intended for measuring changes in membrane integrity as a result of cell death.[4]

Materials:

  • CellTox™ Green Dye[4]

  • Assay Buffer

  • Cells in culture

  • This compound

  • Opaque-walled 96-well plates

Procedure:

  • Cell Plating: Seed cells at the desired density in opaque-walled 96-well plates and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound dilutions to the cells and include a vehicle-only control.

  • Reagent Preparation: Prepare the CellTox™ Green Reagent by diluting the dye in the assay buffer according to the manufacturer's protocol.

  • Reagent Addition: Add the CellTox™ Green Reagent to each well.

  • Incubation: Incubate the plate for 15 minutes at room temperature, protected from light.

  • Measurement: Measure fluorescence using a plate reader with an excitation wavelength of 485-500 nm and an emission wavelength of 520-530 nm.

Visualizations

GNE_3500_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Target Kinase Target Kinase Receptor->Target Kinase Downstream Effector 1 Downstream Effector 1 Target Kinase->Downstream Effector 1 Downstream Effector 2 Downstream Effector 2 Target Kinase->Downstream Effector 2 Transcription Factor Transcription Factor Downstream Effector 1->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Cell Proliferation/Survival Cell Proliferation/Survival Gene Expression->Cell Proliferation/Survival This compound This compound This compound->Target Kinase

Caption: this compound inhibits the target kinase, blocking downstream signaling for cell survival.

Cytotoxicity_Assay_Workflow Start Start Seed Cells Seed Cells Start->Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Incubate Incubate Treat with this compound->Incubate Add Cytotoxicity Reagent Add Cytotoxicity Reagent Incubate->Add Cytotoxicity Reagent Measure Signal Measure Signal Add Cytotoxicity Reagent->Measure Signal Analyze Data Analyze Data Measure Signal->Analyze Data End End Analyze Data->End

Caption: A standard workflow for performing a cytotoxicity assay with this compound.

Troubleshooting_Logic Unexpected Results Unexpected Results Inconsistent Data Inconsistent Data Unexpected Results->Inconsistent Data Type? High Background High Background Unexpected Results->High Background Type? No Effect No Effect Unexpected Results->No Effect Type? Check Compound Stability Check Compound Stability Inconsistent Data->Check Compound Stability Check for Autofluorescence Check for Autofluorescence High Background->Check for Autofluorescence Verify Assay Protocol Verify Assay Protocol No Effect->Verify Assay Protocol

Caption: A logical flow for troubleshooting unexpected cytotoxicity assay results.

References

GNE-3500 Luciferase Assay Variability: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in luciferase assays involving the RORc antagonist, GNE-3500.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent and selective inverse agonist of the Retinoic Acid Receptor-Related Orphan Receptor C (RORc or RORγ).[1][2][3][4] RORc is a nuclear receptor that plays a key role in the production of pro-inflammatory cytokines like IL-17.[4] As an inverse agonist, this compound suppresses the constitutive activity of RORc, thereby reducing the expression of its target genes.

Q2: Why am I seeing high variability between my replicate wells?

High variability between replicates is a common issue in luciferase assays and can stem from several factors unrelated to the compound being tested.[5][6] These include:

  • Pipetting errors: Inconsistent volumes of reagents or cell suspensions can lead to significant differences in signal.[5][6]

  • Cell plating inconsistency: Uneven cell distribution across the plate can result in varied cell numbers per well.

  • Reagent quality: Degradation of luciferase substrate or lysis buffer can affect assay performance.[7]

  • Edge effects: Wells on the perimeter of the plate are more susceptible to evaporation and temperature fluctuations.

Q3: Could this compound be directly interfering with the luciferase enzyme?

It is possible. Some small molecules can directly inhibit or stabilize the firefly luciferase (FLuc) enzyme, leading to either a decrease or an unexpected increase in the luminescence signal, respectively.[8][9][10] This can be a source of assay artifacts. If you suspect this compound is interfering with your assay, it is recommended to run a control experiment with purified luciferase enzyme and this compound in the absence of cells.

Troubleshooting Guides

Issue 1: High Inter-Well or Inter-Plate Variability

High variability can mask the true effect of this compound. Follow these steps to minimize it.

Root Causes and Solutions

Potential Cause Recommended Solution
Pipetting Inaccuracy Use calibrated multichannel pipettes and prepare a master mix for reagents to be added to multiple wells.[5] Consider using a luminometer with an automated injector for substrate addition.[11]
Inconsistent Cell Seeding Ensure thorough mixing of the cell suspension before and during plating. Avoid seeding cells in the outer wells of the plate to minimize edge effects.
Variable Cell Health/Metabolism Maintain consistent cell culture conditions, including passage number, confluency, and media composition. Ensure cells are healthy and evenly distributed before treatment.
Reagent Instability Prepare fresh lysis buffer and luciferase substrate for each experiment.[7] Store reagents according to the manufacturer's instructions, protecting them from light and repeated freeze-thaw cycles.[5]
Plate Reader Settings Optimize the read time and sensitivity settings on your luminometer for the specific assay and cell type.

Experimental Protocol: Master Mix Preparation

  • Calculate the total volume of each reagent needed for all wells in your experiment, including a 10% excess to account for pipetting losses.

  • In a sterile conical tube, combine the required volumes of all common reagents (e.g., media, buffer, this compound dilution).

  • Mix the master mix thoroughly by gentle inversion.

  • Dispense the master mix into each well.

Issue 2: Unexpected Increase or Decrease in Luciferase Signal

An unexpected change in signal that does not correlate with the expected biological activity of this compound could indicate assay interference.

Root Causes and Solutions

Potential Cause Recommended Solution
Direct Luciferase Inhibition by this compound Perform a cell-free luciferase assay by adding this compound to a solution of purified luciferase enzyme and its substrate. A decrease in signal compared to a vehicle control would suggest direct inhibition.[8]
Luciferase Stabilization by this compound In a cell-based assay, stabilization of the luciferase enzyme by a compound can lead to an accumulation of the enzyme and a stronger signal.[8][9] Consider using a destabilized luciferase reporter to mitigate this.[9]
This compound Cytotoxicity High concentrations of any compound can be cytotoxic, leading to a decrease in cell viability and, consequently, a lower luciferase signal.[12] Perform a cell viability assay (e.g., MTS or CellTiter-Glo®) in parallel with your luciferase assay to assess the cytotoxic effects of this compound at the concentrations used.[12]
Solvent (e.g., DMSO) Effects Ensure the final concentration of the solvent used to dissolve this compound is consistent across all wells and is at a level that does not affect cell viability or luciferase activity.

Experimental Protocol: Cell-Free Luciferase Inhibition Assay

  • Prepare a solution of purified firefly luciferase enzyme in assay buffer.

  • Prepare serial dilutions of this compound and a vehicle control.

  • In a white, opaque 96-well plate, add the luciferase enzyme solution.

  • Add the this compound dilutions or vehicle control to the wells.

  • Incubate for a short period (e.g., 15-30 minutes) at room temperature.

  • Add the luciferase substrate to all wells.

  • Immediately measure the luminescence using a luminometer.

Visualizing Workflows and Pathways

To aid in understanding the experimental process and the potential points of variability, the following diagrams are provided.

GNE3500_Signaling_Pathway RORc RORc IL17_Gene IL-17 Gene RORc->IL17_Gene Activates Transcription GNE3500 This compound GNE3500->RORc Inhibits IL17_mRNA IL-17 mRNA IL17_Gene->IL17_mRNA Transcription IL17_Protein IL-17 Protein IL17_mRNA->IL17_Protein Translation Inflammation Inflammation IL17_Protein->Inflammation Promotes

Caption: this compound inhibits RORc-mediated IL-17 production.

Luciferase_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Plate_Cells 1. Plate Cells Treat_Cells 2. Treat with this compound Plate_Cells->Treat_Cells Lyse_Cells 3. Lyse Cells Treat_Cells->Lyse_Cells Add_Substrate 4. Add Luciferase Substrate Lyse_Cells->Add_Substrate Measure_Luminescence 5. Measure Luminescence Add_Substrate->Measure_Luminescence Analyze_Data 6. Analyze Data Measure_Luminescence->Analyze_Data

Caption: Standard workflow for a cell-based luciferase assay.

Troubleshooting_Logic Start High Variability Observed Check_Assay_Technique Review Pipetting and Cell Plating? Start->Check_Assay_Technique Optimize_Technique Refine Assay Technique Check_Assay_Technique->Optimize_Technique Yes Check_Reagents Reagents Fresh and Properly Stored? Check_Assay_Technique->Check_Reagents No Optimize_Technique->Check_Reagents Prepare_Fresh_Reagents Use Fresh Reagents Check_Reagents->Prepare_Fresh_Reagents No Suspect_Compound_Interference Suspect this compound Interference? Check_Reagents->Suspect_Compound_Interference Yes Prepare_Fresh_Reagents->Suspect_Compound_Interference Perform_Controls Run Cell-Free and Cytotoxicity Assays Suspect_Compound_Interference->Perform_Controls Yes Problem_Resolved Variability Reduced Suspect_Compound_Interference->Problem_Resolved No Perform_Controls->Problem_Resolved

Caption: A logical approach to troubleshooting luciferase assay variability.

References

GNE-3500 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing GNE-3500, this technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am having difficulty dissolving this compound. What is the recommended solvent?

A1: this compound is most readily soluble in dimethyl sulfoxide (B87167) (DMSO). For in vitro experiments, preparing a concentrated stock solution in anhydrous (dry) DMSO is the recommended starting point.[1] It is crucial to use fresh, high-quality DMSO, as it is hygroscopic (absorbs moisture), and the presence of water can significantly reduce the solubility of this compound.

Q2: My this compound precipitates when I dilute my DMSO stock solution into aqueous media for my cell-based assay. How can I prevent this?

A2: Precipitation upon dilution into aqueous buffers is a common issue for many small molecule inhibitors. Here are several strategies to mitigate this problem:

  • Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically below 0.5%, to minimize both solvent toxicity and precipitation.[2][3]

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. First, create an intermediate dilution of your DMSO stock in your final assay medium. Then, add this intermediate dilution to the bulk of the medium.

  • Pre-warmed Medium: Add the this compound stock solution to pre-warmed (e.g., 37°C) cell culture medium while gently vortexing or swirling. This can help maintain the compound in solution.

  • Incorporate a Surfactant: For certain applications, the inclusion of a low concentration of a biocompatible surfactant, such as Tween-80 or Pluronic F-68, in your final formulation can help to maintain the compound in solution.

  • Sonication: If precipitation occurs after dilution, brief sonication of the final working solution can sometimes help to redissolve the compound.[4]

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: this compound powder should be stored at -20°C for long-term stability.[][6] Once dissolved in a solvent such as DMSO, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C.[2]

Q4: I am observing variability in my experimental results. Could this be related to this compound solubility?

A4: Yes, inconsistent solubility can lead to variability in experimental outcomes. If this compound is not fully dissolved, the actual concentration in your assay will be lower than intended and can vary between experiments. Always ensure your stock solution is fully dissolved and visually inspect your final working solutions for any signs of precipitation before adding them to your cells or assay.

Quantitative Solubility Data

Comprehensive quantitative solubility data for this compound in a wide range of solvents is not extensively published. The following table summarizes the available information and provides a starting point for your experiments. It is highly recommended to perform small-scale solubility tests in your specific buffer or medium of choice.

SolventKnown SolubilityNotes
DMSO ≥ 10 mMThe most common solvent for creating stock solutions.
Ethanol Data not availableMay be suitable for some applications, but solubility is likely lower than in DMSO.
Water InsolubleThis compound is poorly soluble in aqueous solutions.
Cell Culture Media Prone to precipitationSolubility is highly dependent on the final concentration, DMSO percentage, and media components (e.g., serum).

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 459.58 g/mol )[][6][7]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Carefully weigh the desired amount of this compound powder in a sterile container. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.596 mg of this compound.

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication may be used to aid dissolution.[4]

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C or -80°C.[2]

Protocol 2: Dilution of this compound for Cell-Based Assays

Objective: To prepare a 1 µM working solution of this compound in cell culture medium with a final DMSO concentration of 0.1%.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile tubes

Procedure:

  • Intermediate Dilution (Optional but Recommended): Prepare a 100 µM intermediate solution by diluting 2 µL of the 10 mM DMSO stock solution into 198 µL of pre-warmed cell culture medium. Mix thoroughly by gentle pipetting or vortexing.

  • Final Working Solution: Add 10 µL of the 100 µM intermediate solution to 990 µL of pre-warmed cell culture medium to achieve a final concentration of 1 µM.

  • Alternatively, for a direct dilution, add 1 µL of the 10 mM stock solution to 10 mL of pre-warmed medium. It is crucial to add the stock solution to the medium while gently vortexing to ensure rapid dispersion and minimize precipitation.

  • Visually inspect the final working solution for any signs of precipitation before adding it to your cells. If the solution appears cloudy, you may need to adjust the protocol by lowering the final concentration or using a different dilution strategy.

Visual Guides

GNE3500_Troubleshooting_Workflow Troubleshooting this compound Precipitation start Start: this compound Precipitation Observed check_stock Is the DMSO stock solution clear? start->check_stock remake_stock Re-prepare stock with fresh, anhydrous DMSO. Use sonication or gentle warming. check_stock->remake_stock No check_dilution Review dilution protocol. Is the final DMSO concentration <0.5%? check_stock->check_dilution Yes remake_stock->check_stock adjust_dilution Modify dilution protocol: - Use stepwise dilution. - Add stock to pre-warmed media. - Vortex during addition. check_dilution->adjust_dilution No still_precipitates Still precipitates? check_dilution->still_precipitates Yes adjust_dilution->still_precipitates lower_concentration Lower the final working concentration of this compound. still_precipitates->lower_concentration Yes end_solution Solution is clear. Proceed with experiment. still_precipitates->end_solution No add_surfactant Consider adding a biocompatible surfactant (e.g., Tween-80). lower_concentration->add_surfactant add_surfactant->end_solution

Caption: A step-by-step logical guide for troubleshooting precipitation.

RORc_Signaling_Pathway Simplified RORc Signaling Pathway cluster_upstream Upstream Signals cluster_downstream Downstream Effects TGFb TGF-β RORc RORc (RORγt) TGFb->RORc induces expression IL6 IL-6 STAT3 STAT3 IL6->STAT3 IL23 IL-23 IL23->STAT3 IL17A IL-17A RORc->IL17A IL17F IL-17F RORc->IL17F IL23R IL-23R RORc->IL23R Th17 Th17 Cell Differentiation & Proliferation RORc->Th17 STAT3->RORc activates GNE3500 This compound GNE3500->RORc inhibits

Caption: Simplified RORc signaling pathway and the inhibitory action of this compound.[8][9]

References

GNE-3500 Technical Support Center: Experimental Stability and Degradation Prevention

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on preventing the degradation of GNE-3500 in experimental settings. Below, you will find troubleshooting advice and frequently asked questions (FAQs) to ensure the stability and integrity of this compound throughout your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is critical for maintaining the stability of this compound. For solid this compound, long-term storage at -20°C is recommended, which can maintain its integrity for months to years.[1][2][3] Stock solutions, typically prepared in DMSO, should be stored at -80°C for long-term stability, for up to six months.[1] For short-term storage of solutions (up to one month), -20°C is acceptable. To minimize degradation, it is advisable to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.

Q2: My this compound solution has changed color. What does this indicate?

A2: A color change in your this compound solution may be an indicator of chemical degradation or oxidation. This can be triggered by exposure to light, air (oxygen), or impurities in the solvent. It is crucial to visually inspect your solutions before use and discard any that show a noticeable change in color.

Q3: I'm observing precipitation in my this compound stock solution after thawing. What should I do?

A3: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent has absorbed water. To address this, warm the solution to room temperature and vortex gently to ensure it is fully redissolved before making dilutions. To prevent this, consider storing your stock solutions at a slightly lower concentration. Always use anhydrous, high-purity solvents for preparing stock solutions.

Q4: What are the likely degradation pathways for this compound?

A4: While specific degradation pathways for this compound have not been extensively published, its chemical structure, which includes sulfonamide and piperazine (B1678402) moieties, suggests potential areas of instability. Sulfonamides can be susceptible to hydrolysis under certain pH conditions, although they are generally stable in neutral environments.[1][4] The piperazine ring can be prone to oxidation and photodegradation.[5][6]

Troubleshooting Guide: Preventing this compound Degradation

This guide provides a systematic approach to identifying and mitigating potential sources of this compound degradation during your experiments.

Issue 1: Loss of Compound Activity or Inconsistent Results

A gradual or sudden loss of this compound's inhibitory activity can be a direct result of its degradation.

Potential Causes and Solutions:

Factor Potential Issue Recommended Action
Light Exposure This compound, containing a piperazine moiety, may be susceptible to photodegradation when exposed to UV or even ambient laboratory light.[5][6]Store stock solutions and experimental samples in amber vials or tubes wrapped in aluminum foil. Minimize exposure to light during experimental procedures.
pH of Aqueous Buffers The sulfonamide group in this compound could be susceptible to hydrolysis at non-neutral pH.[4]Ensure that the pH of your experimental buffers is maintained within a neutral range (pH 6.8-7.4). If your experiment requires acidic or basic conditions, consider performing a pilot stability study.
Temperature Fluctuations Frequent freeze-thaw cycles of stock solutions can lead to degradation. Leaving working solutions at room temperature for extended periods can also accelerate degradation.Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Prepare fresh working dilutions for each experiment and use them promptly. If experiments are lengthy, keep solutions on ice.
Oxidation The piperazine ring and other parts of the molecule may be susceptible to oxidation from dissolved oxygen in the solvent or exposure to air.For long-term storage of stock solutions, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing. Use fresh, high-purity solvents.
Reactive Components in Media Components in complex cell culture media or assay buffers could potentially react with and degrade this compound over time.If instability in media is suspected, perform a time-course experiment to assess the stability of this compound in your specific medium. This can be done by incubating the compound in the medium for various durations and then testing its activity.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions
  • Solvent Selection: Use anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO) to prepare the initial stock solution.

  • Dissolution: Allow the this compound powder and DMSO to equilibrate to room temperature before opening to prevent moisture condensation. Dissolve the this compound powder in DMSO to the desired concentration (e.g., 10 mM) by vortexing. Gentle warming (to no more than 37°C) can be used to aid dissolution if necessary.

  • Aliquoting: Dispense the stock solution into single-use, light-protecting (amber) polypropylene (B1209903) or glass vials.

  • Storage: Store the aliquots at -80°C for long-term storage.

Protocol 2: General Handling for In Vitro Experiments
  • Thawing: When ready to use, thaw an aliquot of the this compound stock solution at room temperature.

  • Dilution: Prepare intermediate and final working dilutions in your aqueous experimental buffer or cell culture medium immediately before use.

  • Mixing: Ensure thorough mixing after each dilution step.

  • Minimizing Exposure: Protect the diluted solutions from light and keep them on ice if they will not be used immediately.

  • Vehicle Controls: Always include a vehicle control (containing the same final concentration of DMSO as the this compound-treated samples) in your experiments to account for any solvent effects.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Container
Solid Powder-20°CMonths to YearsTightly sealed, light-resistant vial
Stock Solution in DMSO-80°CUp to 6 monthsAmber, single-use vials
Stock Solution in DMSO-20°CUp to 1 monthAmber, single-use vials
Working Dilutions (Aqueous)On ice (2-8°C)Use immediatelyLight-protecting tubes

Visualizations

GNE3500_Handling_Workflow cluster_storage Storage cluster_preparation Experiment Preparation cluster_experiment Experiment Solid Solid this compound (-20°C) Thaw Thaw Aliquot (Room Temperature) Stock Stock Solution in DMSO (-80°C, Aliquoted) Stock->Thaw Select Aliquot Dilute Prepare Working Dilutions (Aqueous Buffer/Media) Thaw->Dilute Immediate Use Assay Perform Assay (Protect from Light) Dilute->Assay

Caption: Experimental workflow for handling this compound.

GNE3500_Degradation_Troubleshooting cluster_causes Potential Causes cluster_solutions Preventative Measures LossOfActivity Loss of Activity/ Inconsistent Results Light Light Exposure LossOfActivity->Light pH Inappropriate pH LossOfActivity->pH Temp Temperature Instability LossOfActivity->Temp Oxidation Oxidation LossOfActivity->Oxidation ProtectLight Use Amber Vials/ Work in Low Light Light->ProtectLight NeutralpH Maintain Neutral pH pH->NeutralpH Aliquot Aliquot & Store at -80°C/ Prepare Fresh Temp->Aliquot InertGas Purge with Inert Gas Oxidation->InertGas

Caption: Troubleshooting logic for this compound degradation.

RORC_Signaling_Pathway RORC RORC (RORγt) Th17 Th17 Cell Differentiation RORC->Th17 IL17 IL-17 Production Th17->IL17 Inflammation Inflammation IL17->Inflammation GNE3500 This compound GNE3500->RORC Inhibition

Caption: Simplified RORC signaling pathway and this compound's point of action.

References

interpreting negative results with GNE-3500

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GNE-3500, a potent and selective RORc antagonist. This resource is designed to assist researchers, scientists, and drug development professionals in designing, executing, and interpreting experiments involving this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective, orally active antagonist for the Retinoic Acid Receptor-Related Orphan Receptor C (RORc, also known as RORγ or NR1F3).[1][2] Its primary mechanism of action is to inhibit the transcriptional activity of RORc. RORc is a key transcription factor in the differentiation and function of Th17 cells, which are involved in inflammatory responses. By inhibiting RORc, this compound can suppress the production of pro-inflammatory cytokines such as IL-17A.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is soluble in DMSO.[3] For long-term storage, it is recommended to store the compound as a solid powder at -20°C for up to three years. In solvent, it can be stored at -80°C for up to six months or at -20°C for one month. Avoid repeated freeze-thaw cycles.[4]

Q3: What are the known potency values for this compound?

A3: this compound has an EC50 of 12 nM in a cell-based assay.[1][2][5] In an IL-17 promoter assay, it has an IC50 of 47 nM.

Q4: Is this compound selective for RORc?

A4: Yes, this compound is a selective RORc inhibitor. It displays 75-fold selectivity over other ROR family members and >200-fold selectivity over 25 other nuclear receptors in cell-based assays.[3]

Troubleshooting Guide: Interpreting Negative Results

Encountering negative or unexpected results is a common part of the research process. This guide provides a structured approach to troubleshooting when your experiments with this compound do not yield the expected outcome.

Scenario 1: No inhibition of IL-17A production in a Th17 differentiation assay.

Possible Cause 1: Suboptimal Th17 Differentiation

  • Troubleshooting Steps:

    • Verify Differentiation Cocktail: Ensure that the concentrations of polarizing cytokines (e.g., TGF-β, IL-6, IL-23, IL-1β) are optimal. Titrate cytokine concentrations if necessary.[6]

    • Check Cell Quality: Start with a high-purity population of naive CD4+ T cells (>95%). Poor cell viability or contamination can hinder differentiation.

    • Confirm Culture Conditions: Ensure proper handling of cells and use of fresh, complete culture medium.[6]

Possible Cause 2: this compound Inactivity or Degradation

  • Troubleshooting Steps:

    • Confirm Compound Integrity: If possible, verify the identity and purity of your this compound stock.

    • Proper Handling: Ensure this compound was stored correctly and avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment.

    • Solubility Issues: this compound is soluble in DMSO. When diluting into aqueous cell culture media, ensure the final DMSO concentration is low (typically <0.5%) to avoid both insolubility and solvent-induced cytotoxicity.

Possible Cause 3: Inappropriate Assay Conditions

  • Troubleshooting Steps:

    • Dose-Response Curve: Perform a full dose-response curve to ensure you are testing a relevant concentration range. The reported EC50 of 12 nM is a starting point, but the optimal concentration may vary depending on the specific cell type and assay conditions.

    • Incubation Time: The inhibitory effect of this compound may be time-dependent. Optimize the incubation time with the compound.

Scenario 2: No change in the expression of RORc target genes in a qPCR experiment.

Possible Cause 1: Inefficient qPCR Assay

  • Troubleshooting Steps:

    • Primer/Probe Design: Ensure your qPCR primers and probes are specific and efficient. Validate their performance with a standard curve.

    • RNA Quality: Use high-quality, intact RNA for cDNA synthesis. Check RNA integrity using a Bioanalyzer or similar method.

    • Reverse Transcription Efficiency: Optimize your reverse transcription reaction.

Possible Cause 2: Cell-Type Specificity

  • Troubleshooting Steps:

    • Confirm RORc Expression: Verify that your cell model expresses RORc at a sufficient level.

    • Target Gene Relevance: Ensure that the target genes you are measuring are indeed regulated by RORc in your specific cell type. RORc target gene expression can be cell-context dependent.

Possible Cause 3: this compound Related Issues

  • Troubleshooting Steps:

    • Refer to "Possible Cause 2: this compound Inactivity or Degradation" in Scenario 1.

Scenario 3: No effect of this compound in a reporter gene assay.

Possible Cause 1: Issues with the Reporter Construct or Transfection

  • Troubleshooting Steps:

    • Verify Construct Integrity: Sequence your reporter plasmid to confirm the RORc response element is intact.

    • Optimize Transfection: Determine the optimal transfection efficiency for your cell line and transfection reagent. Low transfection efficiency will result in a weak signal.[7]

    • Promoter Strength: If the signal is weak, consider using a stronger constitutive promoter to drive the reporter gene.[7]

Possible Cause 2: Assay Signal Issues

  • Troubleshooting Steps:

    • High Background: High background can mask the inhibitory effect of this compound. Use appropriate negative controls and optimize assay conditions to reduce background.[7]

    • Reagent Quality: Ensure that your luciferase substrate and other detection reagents are not expired and have been stored correctly.[7]

Data Presentation

Table 1: In Vitro Potency of this compound

Assay TypeCell Line/SystemParameterValue (nM)Reference
RORc AntagonismCell-based assayEC5012[1][2][5]
IL-17 Promoter InhibitionNot specifiedIC5047

Experimental Protocols

Protocol 1: Human Th17 Cell Differentiation and Inhibition by this compound

Materials:

  • Human Naive CD4+ T Cell Isolation Kit

  • RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • Human Th17 polarizing cytokines: TGF-β1, IL-6, IL-23, IL-1β

  • Anti-CD3 and Anti-CD28 antibodies

  • This compound (dissolved in DMSO)

  • Cell stimulation cocktail (e.g., PMA and Ionomycin)

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Antibodies for flow cytometry: Anti-CD4, Anti-IL-17A

Procedure:

  • Isolate human naive CD4+ T cells from PBMCs using a magnetic-activated cell sorting (MACS) kit.

  • Coat a 96-well plate with anti-CD3 antibody.

  • Seed the naive CD4+ T cells at a density of 1 x 10^6 cells/mL in the anti-CD3 coated plate.

  • Add anti-CD28 antibody and the Th17 polarizing cytokine cocktail to the desired final concentrations.

  • Add serial dilutions of this compound or DMSO (vehicle control) to the appropriate wells.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.

  • For intracellular cytokine staining, restimulate the cells with a cell stimulation cocktail for 4-6 hours in the presence of a protein transport inhibitor.[8]

  • Harvest the cells and stain for surface markers (e.g., CD4).

  • Fix and permeabilize the cells using a commercially available kit.

  • Stain for intracellular IL-17A.

  • Analyze the cells by flow cytometry, gating on the CD4+ population to determine the percentage of IL-17A+ cells.[6]

Protocol 2: RORc Target Gene Expression Analysis by qPCR

Materials:

  • Cells of interest treated with this compound or vehicle control

  • RNA isolation kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for RORc target genes (e.g., IL17A, IL17F, IL23R) and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

  • Treat your cells with this compound or vehicle control for the desired time.

  • Harvest the cells and isolate total RNA using a commercially available kit.

  • Assess RNA quality and quantity.

  • Synthesize cDNA from the isolated RNA.

  • Perform qPCR using a standard protocol with primers for your target genes and a housekeeping gene for normalization.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Mandatory Visualizations

RORc_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-6 IL-6 IL-6R IL-6R IL-6->IL-6R IL-23 IL-23 IL-23R IL-23R IL-23->IL-23R TGF-beta TGF-beta TGF-betaR TGF-betaR TGF-beta->TGF-betaR STAT3 STAT3 IL-6R->STAT3 activates IL-23R->STAT3 activates SMADs SMADs TGF-betaR->SMADs activates p-STAT3 p-STAT3 STAT3->p-STAT3 phosphorylation RORc RORc p-STAT3->RORc induces expression SMADs->RORc induces expression Target Genes Target Genes RORc->Target Genes activates transcription This compound This compound This compound->RORc inhibits IL-17A IL-17A Target Genes->IL-17A leads to

Caption: RORc signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Negative Result with this compound Check_Assay_Controls Are positive & negative controls working as expected? Start->Check_Assay_Controls Check_Compound Verify this compound Integrity: - Proper storage? - Fresh dilutions? - Solubility in media? Check_Assay_Controls->Check_Compound No Check_Experimental_Design Review Experimental Design: - Appropriate dose range? - Sufficient incubation time? - Relevant cell model? Check_Assay_Controls->Check_Experimental_Design Yes Check_Assay_System Troubleshoot Assay System: - Cell health & viability? - Reagent quality? - Instrument settings? Check_Compound->Check_Assay_System Redesign_Experiment Redesign Experiment Check_Assay_System->Redesign_Experiment Check_Experimental_Design->Redesign_Experiment Consult_Support Consult Technical Support Redesign_Experiment->Consult_Support

References

GNE-3500 batch to batch variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for GNE-3500, a potent and selective RORγ inverse agonist. Our goal is to help you navigate potential challenges and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, selective, and orally bioavailable small molecule inhibitor of the Retinoic acid receptor-related Orphan Receptor gamma (RORγ, also known as RORc or NR1F3).[1][2] RORγ is a key transcription factor that plays a crucial role in the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[3][4][5][6][7] this compound acts as an inverse agonist, meaning it binds to RORγ and reduces its constitutive activity, thereby suppressing the expression of RORγ target genes like IL17A and IL17F.[7]

Q2: What are the main applications of this compound in research?

A2: this compound is primarily used in pre-clinical research to study the role of RORγ and the Th17/IL-17 pathway in various inflammatory and autoimmune diseases.[2][7] Its ability to inhibit IL-17 production makes it a valuable tool for investigating conditions such as psoriasis, rheumatoid arthritis, and other autoimmune disorders where the Th17 pathway is implicated.[7][8]

Q3: What are the recommended storage and handling conditions for this compound?

A3: For long-term storage, this compound powder should be stored at -20°C for up to 12 months. For short-term storage, 4°C is suitable for up to 6 months.[1] Stock solutions prepared in a solvent like DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[9] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Q4: What are potential sources of batch-to-batch variability with small molecule inhibitors like this compound?

A4: While specific reports on this compound are not prevalent, general sources of batch-to-batch variability for small molecules include:

  • Purity: Minor variations in the percentage of the active compound versus impurities.

  • Residual Solvents: Different types and amounts of solvents remaining from the synthesis process.[10]

  • Polymorphism: The compound may exist in different crystalline forms with varying solubility and stability.

  • Hydration State: The amount of water complexed with the molecule can affect its molecular weight and, consequently, the concentration of prepared solutions.[2]

  • Degradation: Improper storage or handling can lead to the degradation of the compound.

Troubleshooting Guides

Issue 1: Inconsistent IC50 or EC50 Values Across Experiments

Users may observe significant variations in the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) of this compound between different experimental runs or when using a new batch of the compound.

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Step Expected Outcome
Batch-to-Batch Variation in Purity or Potency 1. Request and Compare Certificates of Analysis (CoA): Obtain the CoA for each batch of this compound used. Compare parameters such as purity (by HPLC), residual solvent content, and appearance.[10] 2. Perform a Dose-Response Curve with a Reference Batch: If possible, test a new batch head-to-head against a previously validated "gold standard" batch in the same experiment.Consistent physicochemical properties between batches. The dose-response curves of different batches should be superimposable.
Inaccurate Compound Concentration 1. Verify Weighing and Dissolution: Ensure accurate weighing of the compound using a calibrated balance. Confirm complete dissolution in the appropriate solvent (e.g., DMSO). 2. Check for Precipitation: Visually inspect stock and working solutions for any signs of precipitation, especially after dilution in aqueous buffers.A clear, homogenous solution. The calculated concentration should accurately reflect the amount of active compound.
Cell Health and Passage Number 1. Maintain Consistent Cell Culture Conditions: Use cells within a defined low passage number range. Ensure high cell viability (>95%) before starting the experiment. 2. Monitor Cell Doubling Time: Inconsistent cell growth can affect assay results.Reproducible cell growth and viability across experiments, leading to more consistent assay performance.
Assay Variability 1. Optimize Assay Parameters: Ensure that the concentrations of reagents (e.g., cytokines for stimulation, ATP for kinase assays) are optimal and non-limiting.[9] 2. Include Appropriate Controls: Always include positive and negative controls in every assay plate to monitor for assay drift and performance.[11]A stable and reproducible assay window with low well-to-well and plate-to-plate variability.

Quantitative Data Comparison:

When comparing different batches of this compound, refer to the Certificate of Analysis and record the following parameters in a table for easy comparison.

Parameter Batch A Batch B Acceptable Variance
Appearance White to off-white solidWhite to off-white solidConsistent appearance
Purity (by HPLC) >98%>98%<1% difference
Molecular Weight 459.58 (anhydrous)Varies based on hydrationNote any significant differences
Residual Solvents List specific solvents and %List specific solvents and %Within specified limits
Storage Conditions -20°C-20°CConsistent recommendations
Issue 2: Reduced or No Inhibition of IL-17 Production

Researchers may find that this compound is not effectively inhibiting the production of IL-17 in their cellular assays.

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Step Expected Outcome
Suboptimal Cell Stimulation 1. Titrate Cytokine Concentrations: Perform a dose-response of the stimulating cytokines (e.g., IL-6, IL-23, TGF-β) to determine the optimal concentration for Th17 differentiation and IL-17 production.[4] 2. Optimize Stimulation Time: Determine the peak time point for IL-17 expression after stimulation.Robust and reproducible induction of IL-17 in the positive control group, providing a clear window for observing inhibition.
Compound Inactivity or Degradation 1. Use Freshly Prepared Solutions: Prepare working solutions of this compound fresh for each experiment from a properly stored stock.[9] 2. Test a New Aliquot or Batch: If degradation is suspected, use a fresh aliquot of the stock solution or a new batch of the compound.Restoration of the expected inhibitory activity of this compound on IL-17 production.
Incorrect Assay Endpoint Measurement 1. Validate the IL-17 Detection Method: Ensure that the ELISA, flow cytometry, or qPCR assay for IL-17 detection is validated and performing optimally. 2. Check for Interference: Confirm that this compound or its vehicle (DMSO) does not interfere with the detection method.Accurate and reliable quantification of IL-17 levels, with a clear dose-dependent inhibition by this compound.
Cell Type Specific Effects 1. Confirm RORγ Expression: Verify that the cell type being used expresses RORγ at a sufficient level for this compound to exert its effect. 2. Test in a Validated Cell Line: If possible, test the compound in a cell line known to be responsive to RORγ inhibition as a positive control.The inhibitory effect of this compound should be observed in cells with confirmed RORγ expression and activity.

Experimental Protocols

Protocol 1: In Vitro Th17 Differentiation and IL-17A Inhibition Assay

This protocol describes a method for differentiating human naïve CD4+ T cells into Th17 cells and assessing the inhibitory effect of this compound on IL-17A production.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • Naïve CD4+ T Cell Isolation Kit

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine, and 50 µM β-mercaptoethanol

  • Human anti-CD3 and anti-CD28 antibodies (plate-bound)

  • Recombinant human IL-6, IL-23, TGF-β1, IL-1β

  • Anti-human IL-4 and anti-human IFN-γ neutralizing antibodies

  • This compound

  • DMSO (cell culture grade)

  • Human IL-17A ELISA Kit

Methodology:

  • Isolation of Naïve CD4+ T Cells: Isolate naïve CD4+ T cells from human PBMCs using a magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions.

  • Cell Plating and Activation:

    • Coat a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL) overnight at 4°C.

    • Wash the plate with sterile PBS.

    • Seed the naïve CD4+ T cells at a density of 1 x 10^5 cells/well in complete RPMI-1640 medium.

    • Add soluble anti-CD28 antibody (e.g., 1 µg/mL).

  • Th17 Differentiation:

    • Add the Th17 polarizing cytokine cocktail: IL-6 (20 ng/mL), IL-23 (20 ng/mL), TGF-β1 (5 ng/mL), IL-1β (10 ng/mL), anti-IL-4 (10 µg/mL), and anti-IFN-γ (10 µg/mL).

  • This compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Add the this compound dilutions or vehicle control (DMSO) to the cells at the time of stimulation.

  • Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

  • IL-17A Measurement:

    • After the incubation period, centrifuge the plate and collect the cell culture supernatants.

    • Measure the concentration of IL-17A in the supernatants using a human IL-17A ELISA kit according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of inhibition of IL-17A production for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

RORγ Signaling Pathway in Th17 Differentiation

ROR_gamma_pathway RORγ Signaling in Th17 Differentiation TGFb TGF-β STAT3 STAT3 TGFb->STAT3 activates IL6 IL-6 IL6->STAT3 activates IL23 IL-23 IL23->STAT3 activates TCR TCR Activation TCR->STAT3 co-stimulates RORg RORγt STAT3->RORg induces expression IL17A IL-17A RORg->IL17A promotes transcription IL17F IL-17F RORg->IL17F promotes transcription Th17 Th17 Cell Differentiation RORg->Th17 GNE3500 This compound GNE3500->RORg inhibits experimental_workflow This compound IC50 Determination Workflow start Start: Isolate Naïve CD4+ T Cells plate Plate cells and activate with anti-CD3/CD28 start->plate differentiate Add Th17 polarizing cytokine cocktail plate->differentiate treat Add serial dilutions of This compound or Vehicle differentiate->treat incubate Incubate for 3-5 days treat->incubate collect Collect supernatants incubate->collect elisa Perform IL-17A ELISA collect->elisa analyze Analyze data and calculate IC50 elisa->analyze end End: Report IC50 analyze->end

References

Validation & Comparative

GNE-3500 vs. VTP-43742: A Comparative Guide to Th17 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of autoimmune disease therapeutics, the inhibition of T helper 17 (Th17) cells, key mediators of inflammation, has emerged as a promising strategy. Central to the function of Th17 cells is the nuclear receptor RORγt, which has become a prime target for small molecule inhibitors. This guide provides an objective comparison of two prominent RORγt inhibitors, GNE-3500 and VTP-43742, based on available preclinical and clinical data.

Mechanism of Action: Targeting the Master Regulator of Th17 Cells

Both this compound and VTP-43742 are potent and selective inhibitors of RORγt. They function as inverse agonists, binding to the ligand-binding domain of RORγt and repressing its transcriptional activity. This, in turn, leads to the suppression of Th17 cell differentiation and the subsequent reduction in the production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A).

cluster_Th17_Differentiation Th17 Cell Differentiation cluster_Inhibition Inhibition by this compound / VTP-43742 TGF-β TGF-β STAT3 STAT3 TGF-β->STAT3 IL-6 IL-6 IL-6->STAT3 RORγt RORγt STAT3->RORγt Induces Expression IL-17A IL-17A RORγt->IL-17A Promotes Transcription Naive T Cell Naive T Cell Th17 Cell Th17 Cell Naive T Cell->Th17 Cell Differentiation Th17 Cell->IL-17A Secretes This compound This compound This compound->RORγt VTP-43742 VTP-43742 VTP-43742->RORγt Cell_Culture Culture cells (e.g., HEK293) with RORγt expression vector and a reporter vector containing ROR response elements driving a luciferase gene. Compound_Treatment Treat cells with varying concentrations of this compound or VTP-43742. Cell_Culture->Compound_Treatment Incubation Incubate for a defined period (e.g., 24 hours). Compound_Treatment->Incubation Cell_Lysis Lyse cells to release cellular contents. Incubation->Cell_Lysis Luciferase_Assay Measure luciferase activity, which is proportional to RORγt transcriptional activity. Cell_Lysis->Luciferase_Assay Data_Analysis Calculate IC50 values by plotting luciferase activity against compound concentration. Luciferase_Assay->Data_Analysis Crosslinking Treat Th17 cells with formaldehyde (B43269) to crosslink proteins to DNA. Chromatin_Shearing Lyse cells and shear chromatin into small fragments by sonication. Crosslinking->Chromatin_Shearing Immunoprecipitation Incubate chromatin with an anti-RORγt antibody to immunoprecipitate RORγt-DNA complexes. Chromatin_Shearing->Immunoprecipitation Reverse_Crosslinking Reverse the crosslinks and purify the DNA. Immunoprecipitation->Reverse_Crosslinking qPCR Quantify the amount of specific DNA sequences (e.g., IL17A promoter) by quantitative PCR. Reverse_Crosslinking->qPCR

GNE-3500 vs. SR1001: A Comparative Guide to RORc Inverse Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent RORc (Retinoid-related orphan receptor C) inverse agonists, GNE-3500 and SR1001. RORc, a key transcription factor in the differentiation of Th17 cells, is a critical target in the development of therapeutics for autoimmune and inflammatory diseases. This document outlines the available experimental data, details relevant experimental protocols, and visualizes key pathways to aid researchers in selecting the appropriate tool for their studies.

Mechanism of Action

Both this compound and SR1001 function as inverse agonists of RORc (also known as RORγ). They bind to the ligand-binding domain (LBD) of the RORc protein. This binding event induces a conformational change in the receptor, leading to the dissociation of co-activator proteins and the recruitment of co-repressor proteins. The ultimate effect is the suppression of RORc-mediated gene transcription, most notably the inhibition of Interleukin-17 (IL-17) production, a key cytokine in inflammatory responses.

Performance Data

The following tables summarize the available quantitative data for this compound and SR1001. It is crucial to note that this data is compiled from different studies and experimental conditions; therefore, a direct comparison of absolute values should be made with caution.

Table 1: Binding Affinity and Potency

CompoundTargetAssay TypeValueReference
This compound RORcCellular Reporter Assay (HEK293)EC50: 12 nM[1]
SR1001 RORγRadioligand Binding AssayKi: 111 nM[2][3]
RORαRadioligand Binding AssayKi: 172 nM[2][3]
RORγCo-activator Recruitment Assay (TRAP220)IC50: 117 nM

Table 2: Selectivity

CompoundSelectivity ProfileReference
This compound 75-fold selective for RORc over other ROR family members. >200-fold selective over 25 other nuclear receptors.[4]
SR1001 Demonstrates no activity at RORβ or LXR.[5][6]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Radioligand Binding Assay (for SR1001)

This assay measures the ability of a test compound to displace a radiolabeled ligand from the RORc receptor.

  • Protein Preparation: Recombinant human RORγ ligand-binding domain (LBD) is purified.

  • Reaction Mixture: The reaction includes the RORγ LBD, a radiolabeled ligand (e.g., [3H]25-hydroxycholesterol), and varying concentrations of the test compound (SR1001).

  • Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated using a filter-based method.

  • Detection: The amount of bound radioligand is quantified using a scintillation counter.

  • Data Analysis: The data is used to calculate the Ki (inhibitory constant) of the test compound, which reflects its binding affinity.

Cellular Reporter Assay (for this compound)

This assay measures the functional consequence of a compound binding to RORc in a cellular context.

  • Cell Line: A human embryonic kidney cell line (HEK293) is engineered to express a fusion protein of the RORc LBD and a DNA-binding domain (e.g., GAL4). These cells also contain a reporter gene (e.g., luciferase) under the control of a promoter with binding sites for the DNA-binding domain.

  • Cell Culture and Transfection: Cells are cultured and transfected with the necessary plasmids if not a stable cell line.

  • Compound Treatment: Cells are treated with varying concentrations of the test compound (this compound).

  • Incubation: Cells are incubated to allow for compound-receptor interaction and subsequent effects on reporter gene expression.

  • Lysis and Luciferase Assay: Cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to the reporter gene expression, is measured using a luminometer.

  • Data Analysis: The data is used to generate a dose-response curve and calculate the EC50 (half-maximal effective concentration) of the test compound.

Signaling and Experimental Workflow Diagrams

To visually represent the biological context and experimental procedures, the following diagrams are provided.

RORc_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-6 IL-6 IL-6R IL-6R IL-6->IL-6R binds TGF-beta TGF-beta TGF-betaR TGF-betaR TGF-beta->TGF-betaR binds STAT3 STAT3 IL-6R->STAT3 activates SMADs SMADs TGF-betaR->SMADs activates p-STAT3 p-STAT3 STAT3->p-STAT3 phosphorylates RORc RORc p-STAT3->RORc promotes expression p-SMADs p-SMADs SMADs->p-SMADs phosphorylates p-SMADs->RORc promotes expression IL-17_Gene IL-17_Gene RORc->IL-17_Gene binds to promoter Transcription Transcription IL-17_Gene->Transcription activates

RORc Signaling Pathway in Th17 Differentiation

Experimental_Workflow Start Start Compound_Screening Compound Library (this compound, SR1001) Start->Compound_Screening Binding_Assay Biochemical Assay (Radioligand Binding) Compound_Screening->Binding_Assay Cellular_Assay Cell-Based Assay (Reporter Gene) Compound_Screening->Cellular_Assay Data_Analysis Data Analysis (Ki, IC50, EC50) Binding_Assay->Data_Analysis In_Vivo_Model In Vivo Efficacy (e.g., EAE model) Cellular_Assay->In_Vivo_Model In_Vivo_Model->Data_Analysis End End Data_Analysis->End

General Workflow for RORc Inverse Agonist Evaluation

Summary and Conclusion

Both this compound and SR1001 are valuable research tools for investigating the role of RORc in health and disease. This compound demonstrates high potency in a cellular context and exhibits significant selectivity for RORc over other nuclear receptors. SR1001 is a well-characterized dual inverse agonist of RORα and RORγ, with established binding affinities.

The choice between these two compounds will depend on the specific experimental needs. For studies requiring high cellular potency and selectivity for RORc, this compound may be the preferred option. For investigations where the dual targeting of RORα and RORγ is desirable, or where well-defined biochemical binding data is paramount, SR1001 presents a strong alternative.

Researchers are encouraged to consider the specific assay conditions and the potential for off-target effects when interpreting data generated with these compounds. As the field of RORc modulation continues to evolve, the development of standardized and directly comparative studies will be crucial for a more definitive assessment of the relative merits of these and other emerging RORc inverse agonists.

References

A Head-to-Head Analysis of RORγt Inhibitors: GNE-3500 vs. GSK805

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic development for autoimmune and inflammatory diseases, the Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt) has emerged as a critical target. As the master transcriptional regulator of T helper 17 (Th17) cell differentiation, RORγt plays a pivotal role in the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). The inhibition of RORγt presents a promising strategy for mitigating the pathological effects of Th17-driven diseases. This guide provides a detailed comparison of two prominent RORγt inhibitors, GNE-3500 and GSK805, offering researchers, scientists, and drug development professionals a comprehensive overview of their selectivity and potency, supported by experimental data and detailed methodologies.

Quantitative Comparison of Inhibitor Potency and Selectivity

The following table summarizes the available quantitative data for this compound and GSK805, providing a snapshot of their activity against RORγt and their selectivity over other related nuclear receptors.

ParameterThis compoundGSK805
Target RORγt (RORc)[1][2][3][4]RORγt[5][6]
Mechanism of Action Inverse Agonist[3][7]Antagonist[5]
Potency (RORγt) EC50: 12 nM[1][4] IC50: 47 nM (IL-17 promoter assay)[2]pIC50: 8.4[6]
Selectivity vs. RORα ~75-fold[3][7]~100-fold higher IC50 vs. RORγt[5]
Selectivity vs. RORβ ~75-fold[3][7]~100-fold higher IC50 vs. RORγt[5]
Selectivity vs. Other Nuclear Receptors >200-fold over 25 other nuclear receptors[3][7]Data not available in the provided context
Cellular Activity Inhibits IL-17 production in murine CD4+ T cells and ILCs[2]Inhibits Th17 cell differentiation and IL-17 production[5][6][8]
Bioavailability Orally bioavailable[1][2][3]Orally active and CNS penetrant[6]

Signaling Pathway and Mechanism of Inhibition

The diagram below illustrates the central role of RORγt in Th17 cell differentiation and the mechanism by which inhibitors like this compound and GSK805 exert their effects.

RORgt_Pathway RORγt Signaling Pathway and Inhibition cluster_0 Th17 Differentiation TGFb TGF-β NaiveTCell Naive CD4+ T Cell TGFb->NaiveTCell Differentiation Signal IL6 IL-6 IL6->NaiveTCell Differentiation Signal RORgt_mRNA RORγt mRNA NaiveTCell->RORgt_mRNA Transcription RORgt_Protein RORγt Protein RORgt_mRNA->RORgt_Protein Translation Th17_Cell Th17 Cell RORgt_Protein->Th17_Cell Master Regulator IL17 IL-17 (Pro-inflammatory Cytokine) Th17_Cell->IL17 Secretion Inflammation Inflammation IL17->Inflammation Promotes Inhibitor This compound / GSK805 Inhibitor->RORgt_Protein Inhibits Activity

RORγt signaling pathway and inhibitor action.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor selectivity and potency. Below are protocols for key experiments cited in the characterization of RORγt inhibitors.

RORγt Luciferase Reporter Assay

This assay is used to quantify the functional activity (inverse agonist or antagonist) of a compound against RORγt in a cellular context.

Principle: Mammalian cells are engineered to constitutively express a hybrid RORγ protein where the native DNA-binding domain is replaced with that of the yeast GAL4 protein. These cells also contain a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS). The constitutive activity of the GAL4-RORγ hybrid drives luciferase expression. An inverse agonist or antagonist will bind to the RORγ ligand-binding domain and inhibit this transcriptional activity, leading to a decrease in the luminescent signal.

Protocol:

  • Cell Plating: Plate the RORγ reporter cells in a white, 96-well cell culture plate at a density of 1-2 x 10^5 cells per well in 100 µL of cell culture medium.

  • Compound Preparation: Prepare a serial dilution of the test compounds (e.g., this compound, GSK805) and a reference inverse agonist in DMSO. Further dilute in compound screening medium.

  • Treatment: After 24 hours of incubation, add the diluted compounds to the plated cells. Include a vehicle control (DMSO) and a positive control (known RORγt inverse agonist).

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Lysis and Luminescence Reading: Add a luciferase detection reagent to each well to lyse the cells and provide the substrate for the luciferase enzyme. Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the relative light units (RLUs) of the compound-treated wells to the vehicle control. Plot the normalized RLU values against the compound concentration and fit a dose-response curve to determine the EC50 or IC50 value.

Th17 Cell Differentiation Assay

This assay assesses the ability of a compound to inhibit the differentiation of naive CD4+ T cells into pro-inflammatory Th17 cells.

Principle: Naive CD4+ T cells are isolated from mouse spleen and lymph nodes and cultured under conditions that promote their differentiation into Th17 cells. This is achieved by stimulating the T cell receptor (TCR) with anti-CD3 and anti-CD28 antibodies in the presence of key cytokines, TGF-β and IL-6. The differentiation into the Th17 lineage is characterized by the expression of the transcription factor RORγt and the secretion of IL-17. The inhibitory effect of a compound is measured by the reduction in the percentage of IL-17-producing cells.

Protocol:

  • Isolation of Naive CD4+ T Cells: Isolate naive CD4+ T cells from the spleen and lymph nodes of mice using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • T Cell Activation and Differentiation:

    • Coat a 96-well plate with anti-CD3 and anti-CD28 antibodies.

    • Seed the isolated naive CD4+ T cells in the coated plate.

    • Add a cocktail of differentiating cytokines (TGF-β and IL-6) and neutralizing antibodies against IFN-γ and IL-4 to the cell culture medium.

    • Add the test compounds at various concentrations.

  • Incubation: Culture the cells for 3-5 days at 37°C in a humidified 5% CO2 incubator.

  • Restimulation and Intracellular Staining:

    • Restimulate the cells with PMA, ionomycin, and a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.

    • Harvest the cells and stain for surface markers (e.g., CD4).

    • Fix and permeabilize the cells, followed by intracellular staining for IL-17A and the transcription factor RORγt using fluorescently labeled antibodies.

  • Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the data to determine the percentage of CD4+ T cells that are positive for IL-17A and RORγt.

  • Data Analysis: Compare the percentage of Th17 cells in the compound-treated wells to the vehicle control to determine the inhibitory effect of the compound.

Conclusion

References

A Comparative Guide to RORgamma Inverse Agonists: Alternatives to GNE-3500

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Retinoic acid receptor-related orphan receptor gamma (RORγ), and particularly its thymus-specific isoform RORγt, has emerged as a critical therapeutic target for a range of autoimmune and inflammatory diseases. As the master regulator of T helper 17 (Th17) cell differentiation, RORγt orchestrates the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). GNE-3500 is a known potent and selective RORγ inverse agonist. This guide provides a comparative overview of several alternative RORγ inverse agonists, presenting their performance based on available experimental data to aid researchers in the selection and development of next-generation immunomodulatory therapies.

Performance Comparison of RORγ Inverse Agonists

The following tables summarize the in vitro potency, selectivity, and pharmacokinetic properties of this compound and a selection of its alternatives. These compounds represent different chemical scaffolds and have been evaluated in various stages of preclinical and clinical development.

In Vitro Potency and Cellular Activity

This table highlights the potency of the compounds in biochemical and cell-based assays. The IC50 and EC50 values represent the concentration of the compound required to achieve 50% inhibition of RORγt activity or IL-17 production, respectively.

CompoundTargetAssay TypeIC50/EC50 (nM)Cell Line/SystemReference
This compound RORγIL-17 Promoter Assay47Not Specified[1]
RORγNot Specified12 (EC50)Not Specified[2]
GSK2981278 RORγIL-17A & IL-22 Secretion3.2 (IC50)Human Th17 Skewing Culture[3]
VTP-43742 RORγtBinding Affinity (Ki)3.5Not Specified[4]
RORγtIL-17A Secretion57 (IC50)Mouse Splenocytes[4]
RORγtIL-17A Secretion18 (IC50)Human PBMCs[4]
RORγtIL-17A Secretion192 (IC50)Human Whole Blood[4]
BMS-986251 RORγtGAL4 Reporter Assay12 (EC50)Jurkat Cells[5][6]
IL-17Human Whole Blood Assay24 (EC50)Human Whole Blood[5][6]
ABBV-157 (Cedirogant) RORγtIL-17A Inhibition0.56 mg/L (IC50)Ex vivo Human Whole Blood[7]
BI 730357 RORγIL-17 Inhibition140 (IC50)Human Whole Blood[8]
RORγIL-22 Production43 (IC50)Human PBMCs[8]
IMU-935 RORγLuciferase Reporter Assay15.4 (IC50)Not Specified[9]
Selectivity Profile

Selectivity is a crucial parameter to minimize off-target effects. This table compares the selectivity of the inverse agonists against other ROR isoforms, RORα and RORβ.

CompoundRORγ Potency (IC50/EC50 nM)RORα Selectivity (Fold vs RORγ)RORβ Selectivity (Fold vs RORγ)Reference
This compound 47>75>75[1]
GSK2981278 Potent RORγ inverse agonistNo significant effect on RORαNot Specified[10]
VTP-43742 3.5 (Ki)>1000>1000[4]
BMS-986251 12 (EC50)>833>833[6]
BI 730357 Potent RORγ antagonistMinimal cross-reactivityNot Specified[8]
IMU-935 15.4Highly SelectiveHighly Selective[11][12]
Pharmacokinetic Properties

The pharmacokinetic profile of a compound is critical for its in vivo efficacy and dosing regimen. This table presents key pharmacokinetic parameters for the selected RORγ inverse agonists.

CompoundSpeciesOral Bioavailability (%)Half-life (t½) (hours)Reference
This compound RatGoodNot Specified[2]
BMS-986251 MouseExcellent7.7 - 11[13]
RatExcellent11[13]
DogExcellent33[13]
Cynomolgus MonkeyExcellent36[13]
ABBV-157 (Cedirogant) HumanOrally Bioavailable16 - 28[7]
VTP-43742 HumanOrally Active~30[14]
IMU-935 HumanDose-proportional PK~24[15]

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the context in which these compounds operate, the following diagrams illustrate the RORγ signaling pathway and a typical experimental workflow for the evaluation of RORγ inverse agonists.

RORgamma_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-23 IL-23 IL-23R IL-23R IL-23->IL-23R binds TGF-beta TGF-beta TGF-betaR TGF-betaR TGF-beta->TGF-betaR binds IL-6 IL-6 IL-6R IL-6R IL-6->IL-6R binds STAT3 STAT3 IL-23R->STAT3 activates SMADs SMADs TGF-betaR->SMADs activates IL-6R->STAT3 activates pSTAT3 pSTAT3 STAT3->pSTAT3 phosphorylation RORgt_mRNA RORγt mRNA pSTAT3->RORgt_mRNA induces transcription SMADs->RORgt_mRNA induces transcription RORgt RORγt Protein RORgt_mRNA->RORgt translation IL-17_Gene IL-17 Gene RORgt->IL-17_Gene activates transcription IL-23R_Gene IL-23R Gene RORgt->IL-23R_Gene activates transcription IL-17_mRNA IL-17 mRNA IL-17_Gene->IL-17_mRNA transcription IL-17_Protein IL-17_Protein IL-17_mRNA->IL-17_Protein translation Inverse_Agonist RORγ Inverse Agonist Inverse_Agonist->RORgt inhibits Inflammation Inflammation IL-17_Protein->Inflammation promotes Experimental_Workflow Start Compound Library Biochemical_Assay Biochemical Assays (e.g., TR-FRET) Start->Biochemical_Assay Screening for RORγt binders Cell-Based_Assay Cell-Based Assays (e.g., Reporter Gene) Biochemical_Assay->Cell-Based_Assay Confirming cellular potency & selectivity Primary_Cell_Assay Primary Cell Assays (e.g., IL-17 Secretion in PBMCs) Cell-Based_Assay->Primary_Cell_Assay Assessing activity in primary immune cells Whole_Blood_Assay Whole Blood Assay Primary_Cell_Assay->Whole_Blood_Assay Evaluating potency in a more complex biological matrix In_Vivo_Model In Vivo Efficacy Models (e.g., Psoriasis, Arthritis) Whole_Blood_Assay->In_Vivo_Model Testing in vivo efficacy PK_PD_Studies Pharmacokinetic/ Pharmacodynamic Studies In_Vivo_Model->PK_PD_Studies Characterizing drug exposure and effect Lead_Candidate Lead Candidate Selection PK_PD_Studies->Lead_Candidate Final Selection

References

GNE-3500: A Comparative Analysis of Efficacy Against Other RORc Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of GNE-3500, a potent and selective RORc (Retinoic acid receptor-related Orphan Receptor C) inverse agonist, with other notable RORc inhibitors. The data presented is compiled from various preclinical studies and is intended to offer an objective overview for researchers in the field of immunology and drug discovery.

Introduction to RORc Inhibition

RORc, particularly its isoform RORγt, is a master regulator of T helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines such as Interleukin-17 (IL-17).[1] Th17 cells are implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, making RORc a prime therapeutic target. Small molecule inhibitors of RORc aim to modulate its transcriptional activity, thereby reducing Th17 cell function and mitigating inflammation.

Comparative Efficacy of RORc Inhibitors

The following table summarizes the in vitro potency of this compound and other selected RORc inhibitors across various assays. Direct comparison of absolute values should be approached with caution due to variations in experimental conditions between studies.

CompoundAssay TypeTarget/Cell LineIC50 / EC50 (nM)Selectivity Highlights
This compound IL-17 Promoter Assay-4775-fold selective for RORc over other ROR family members; >200-fold selective over 25 other nuclear receptors.[2][3]
RORc Inverse Agonist Assay-12 (EC50)-
VTP-43742 RORγt Inhibition Assay-17 (IC50), 3.5 (Ki)>1000-fold selective versus RORα and RORβ.[4]
Mouse Splenocyte IL-17A SecretionMouse Splenocytes57 (IC50)-
Human PBMC IL-17A SecretionHuman PBMCs18 (IC50)-
GSK2981278 RORγ Transactivation Assay-17 (IC50)Selective for RORγ over RORα.[5]
Human Th17 IL-17A/IL-22 SecretionHuman peripheral blood T cells3.2 (IC50)-[6][7]
TMP778 FRET Assay-7 (IC50)~100-fold higher IC50 for RORα and RORβ.[8]
IL-17F Promoter Assay-63 (IC50)-
Th17 Cell IL-17 ProductionTh17 cells30 (IC50)-
TMP920 SRC1 Peptide Binding Assay-30 (IC50)-[9]
RORγ Assay-1100 (IC50)-[8]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the RORc signaling pathway leading to Th17 differentiation and a typical experimental workflow for evaluating RORc inhibitors.

RORc_Signaling_Pathway RORc Signaling Pathway in Th17 Differentiation cluster_cytokines Cytokine Signaling TGFb TGF-β Naive_T_Cell Naive CD4+ T Cell TGFb->Naive_T_Cell IL6 IL-6 IL6->Naive_T_Cell IL23 IL-23 Th17_Cell Th17 Cell IL23->Th17_Cell Maintains Phenotype TCR TCR Activation TCR->Naive_T_Cell STAT3 STAT3 Naive_T_Cell->STAT3 Phosphorylation RORc RORc (RORγt) STAT3->RORc Induces Expression RORc->Th17_Cell Drives Differentiation IL17 IL-17A, IL-17F Th17_Cell->IL17 IL22 IL-22 Th17_Cell->IL22 Inflammation Inflammation IL17->Inflammation IL22->Inflammation

RORc Signaling Pathway in Th17 Differentiation

Experimental_Workflow Workflow for RORc Inhibitor Evaluation cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Biochemical_Assay Biochemical Assays (e.g., TR-FRET) Hit_Identification Hit Identification Biochemical_Assay->Hit_Identification Cell_Based_Assay Cell-Based Assays (e.g., Reporter Gene, Cytokine Secretion) Lead_Optimization Lead Optimization Cell_Based_Assay->Lead_Optimization Animal_Model Animal Models of Autoimmunity (e.g., EAE, Psoriasis) Candidate_Selection Candidate Selection Animal_Model->Candidate_Selection Compound_Library Compound Library Compound_Library->Biochemical_Assay Screening Hit_Identification->Cell_Based_Assay Validation Lead_Optimization->Animal_Model Efficacy Testing GNE_3500 This compound Candidate_Selection->GNE_3500

Workflow for RORc Inhibitor Evaluation

Experimental Protocols

A variety of in vitro assays are employed to determine the efficacy and selectivity of RORc inhibitors. The most common methodologies are detailed below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay is used to measure the ability of a compound to disrupt the interaction between the RORc ligand-binding domain (LBD) and a coactivator peptide.

  • Principle: The assay relies on the transfer of energy from a donor fluorophore (e.g., Europium cryptate-labeled antibody) to an acceptor fluorophore (e.g., fluorescently labeled coactivator peptide) when they are in close proximity. Inhibition of the RORc-coactivator interaction by a compound leads to a decrease in the FRET signal.

  • General Protocol:

    • Recombinant RORc-LBD is incubated with a fluorescently labeled coactivator peptide (e.g., SRC1) and a specific antibody against the RORc-LBD tagged with a donor fluorophore.

    • The test compound (e.g., this compound) is added at various concentrations.

    • After an incubation period to allow for binding equilibrium, the TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.

    • IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

Gal4 Reporter Gene Assay

This cell-based assay measures the transcriptional activity of RORc in a cellular context.

  • Principle: A chimeric receptor is created by fusing the RORc-LBD to the DNA-binding domain of the yeast transcription factor Gal4. This construct is co-transfected into a host cell line with a reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activating sequence (UAS). Activation of the RORc-LBD by an agonist leads to the expression of luciferase, while an inverse agonist like this compound will suppress this activity.

  • General Protocol:

    • Host cells (e.g., HEK293) are co-transfected with the Gal4-RORc-LBD expression vector and the UAS-luciferase reporter vector.

    • Transfected cells are treated with the test compound at various concentrations.

    • After an incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.

    • IC50 or EC50 values are determined by analyzing the dose-response curve of luciferase activity.

Th17 Differentiation and Cytokine Secretion Assay

This cellular assay directly measures the functional effect of RORc inhibitors on primary T cells.

  • Principle: Naive CD4+ T cells are cultured under conditions that promote their differentiation into Th17 cells. The ability of a compound to inhibit this differentiation is assessed by measuring the production of IL-17.

  • General Protocol:

    • Naive CD4+ T cells are isolated from peripheral blood mononuclear cells (PBMCs).

    • The cells are cultured in the presence of a cocktail of cytokines (e.g., TGF-β, IL-6, IL-23) and T-cell receptor (TCR) stimulation to induce Th17 differentiation.

    • The test compound is added to the culture medium at various concentrations.

    • After several days of culture, the supernatant is collected, and the concentration of IL-17 is quantified by ELISA. Alternatively, intracellular staining for IL-17 followed by flow cytometry can be performed.

    • IC50 values are calculated based on the dose-dependent inhibition of IL-17 production.

Conclusion

This compound demonstrates potent and selective inhibition of RORc in a variety of preclinical assays. Its efficacy is comparable to or exceeds that of other well-characterized RORc inhibitors. The data presented in this guide, along with the outlined experimental protocols, provide a valuable resource for researchers working to advance the development of novel therapeutics for Th17-mediated diseases.

References

Validating GNE-3500's RORc Antagonism: A Comparative Guide with RORc Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of GNE-3500, a potent and selective inverse agonist of the Retinoic Acid Receptor-Related Orphan Receptor c (RORc), with other relevant RORc inhibitors. The central theme of this guide is the validation of this compound's on-target effects through the use of RORc knockout models, a critical step in preclinical drug development.

Introduction to this compound and RORc

This compound is a selective, orally active antagonist for RORc (also known as RORγ or NR1F3) with an EC50 of 12 nM.[1] RORc is a nuclear receptor that plays a pivotal role in the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines such as Interleukin-17A (IL-17A) and IL-17F.[2][3] Th17 cells are key drivers of several autoimmune and inflammatory diseases, making RORc an attractive therapeutic target. This compound has demonstrated favorable potency, selectivity, and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties, supporting its evaluation in preclinical studies.[3]

The validation of a targeted inhibitor's mechanism of action is paramount. The use of RORc knockout (KO) models, where the RORc gene is genetically deleted, provides the ultimate benchmark to confirm that the observed effects of a compound like this compound are indeed mediated through the inhibition of RORc. Pharmacological inhibition of RORC has been shown to recapitulate the thymic aberrations observed in RORc-deficient mice, highlighting the importance of such validation.[4][5]

Comparative Efficacy and Selectivity of RORc Inhibitors

This section provides a comparative overview of this compound and other notable RORc inhibitors. The data is summarized from various preclinical studies.

CompoundTargetTypeIC50/EC50SelectivityKey In Vitro EffectsIn Vivo Efficacy Models
This compound RORcInverse AgonistEC50: 12 nM (Cell-based assay)[1], IC50: 47 nM (IL-17 promoter assay)[2]75-fold selective for RORc over other ROR family members; >200-fold selective over 25 other nuclear receptors.[3]Inhibits production of IL-17A, IL-17F, and IL-17A/F heterodimers in murine CD4+ T cells (EC50: 0.27-1.8 µM).[2]Suggested for preclinical studies in inflammatory diseases.[3]
TMP778 RORγtInverse AgonistIC50: 7 nM (FRET assay)[6]Selective for RORγt.Potently blocks mouse Th17 cell differentiation.[7]Ameliorates Experimental Autoimmune Encephalomyelitis (EAE)[6]; Suppresses Experimental Autoimmune Uveitis (EAU).[8][9]
VTP-43742 RORγtInverse Agonist-Highly selective versus other ROR isotypes.[10]Potent inhibition of IL-17 secretion from Th17 cells.[10]Phase 2a clinical trial showed efficacy in psoriasis patients.[10][11]
TAK-828F RORγtInverse Agonist-Selective for RORγt.Inhibited IL-17 production in mouse and human cells; Inhibited Th17, Tc17, and Th1/17 differentiation.[12]Efficacious in a naive T cell transfer mouse colitis model.[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.

Protocol 1: In Vitro Th17 Differentiation and Cytokine Analysis

Objective: To assess the effect of this compound on the differentiation of naive CD4+ T cells into Th17 cells and their production of IL-17.

Methodology:

  • Cell Isolation: Isolate naive CD4+ T cells from the spleens and lymph nodes of wild-type and RORc knockout mice.

  • Cell Culture: Culture the naive CD4+ T cells under Th17-polarizing conditions (e.g., anti-CD3 and anti-CD28 antibodies, TGF-β, IL-6, IL-23, and anti-IFN-γ and anti-IL-4 antibodies).

  • Compound Treatment: Treat the cells with varying concentrations of this compound or a vehicle control (DMSO).

  • Flow Cytometry: After 3-5 days of culture, restimulate the cells (e.g., with PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours. Perform intracellular staining for IL-17A and IL-17F and analyze by flow cytometry.

  • ELISA: Collect supernatants from the cell cultures before restimulation and measure the concentration of secreted IL-17A and IL-17F using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Compare the percentage of IL-17-producing cells and the concentration of secreted cytokines between wild-type and RORc knockout cells, and between this compound-treated and vehicle-treated cells. The expectation is that this compound will inhibit IL-17 production in wild-type cells, and this effect will be absent in RORc knockout cells, which should already have a baseline defect in Th17 differentiation.

Protocol 2: RORc Knockout in Primary T Cells using CRISPR-Cas9

Objective: To generate RORc knockout primary T cells for in vitro validation of this compound's target engagement.

Methodology:

  • Guide RNA Design: Design and synthesize single guide RNAs (sgRNAs) targeting a critical exon of the Rorc gene.

  • Ribonucleoprotein (RNP) Complex Formation: Incubate the sgRNA with Cas9 protein to form RNP complexes.

  • T Cell Isolation: Isolate primary CD4+ T cells from a wild-type mouse.

  • Electroporation: Electroporate the RNP complexes into the primary T cells using a nucleofection system.

  • Knockout Validation: Culture the cells for 48-72 hours. Validate the knockout efficiency by assessing RORc protein expression via Western blot or intracellular flow cytometry, and by functional assays such as Th17 differentiation.

  • Functional Assays: Use the RORc knockout and control (e.g., electroporated with a non-targeting sgRNA) T cells in the Th17 differentiation assay described in Protocol 1 to test the effects of this compound.

Protocol 3: Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of multiple sclerosis.

Methodology:

  • EAE Induction: Induce EAE in wild-type and RORc knockout (or conditional knockout) mice by immunization with a myelin antigen such as MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.

  • Compound Administration: Begin oral administration of this compound or vehicle control at the time of immunization or upon the onset of clinical signs.

  • Clinical Scoring: Monitor the mice daily for clinical signs of EAE (e.g., tail limpness, hind limb paralysis) and score them on a standardized scale (e.g., 0-5).

  • Histology: At the end of the study, collect spinal cords for histological analysis to assess inflammation and demyelination.

  • Immune Cell Analysis: Isolate mononuclear cells from the central nervous system (CNS) and lymphoid organs to analyze the frequency of Th17 cells and other immune cell populations by flow cytometry.

  • Data Analysis: Compare the clinical scores, histological findings, and immune cell profiles between the different treatment groups and mouse genotypes. The hypothesis is that this compound will ameliorate EAE in wild-type mice, and that RORc knockout mice will be resistant to the disease, thus validating that the therapeutic effect of this compound is mediated through RORc inhibition.

Visualizing the Pathways and Workflows

RORc Signaling Pathway in Th17 Differentiation

RORc_Signaling_Pathway RORc Signaling in Th17 Differentiation TGFb TGF-β STAT3 STAT3 TGFb->STAT3 activates IL6 IL-6 IL6->STAT3 activates IL23 IL-23 IL23->STAT3 activates RORc RORc STAT3->RORc induces expression IL17A IL-17A RORc->IL17A promotes transcription IL17F IL-17F RORc->IL17F promotes transcription Th17_Cell Th17 Cell Differentiation & Pro-inflammatory Response IL17A->Th17_Cell IL17F->Th17_Cell GNE3500 This compound GNE3500->RORc inhibits

Caption: RORc signaling pathway in Th17 cell differentiation.

Experimental Workflow for this compound Validation

GNE3500_Validation_Workflow Workflow for Validating this compound Effects using RORc Knockout Start Start WT_mice Wild-Type Mice Start->WT_mice RORc_KO_mice RORc Knockout Mice Start->RORc_KO_mice Isolate_T_cells Isolate Naive CD4+ T cells WT_mice->Isolate_T_cells In_vivo_EAE In Vivo EAE Model WT_mice->In_vivo_EAE RORc_KO_mice->Isolate_T_cells RORc_KO_mice->In_vivo_EAE In_vitro_diff In Vitro Th17 Differentiation Isolate_T_cells->In_vitro_diff Treat_GNE3500 Treat with this compound or Vehicle In_vitro_diff->Treat_GNE3500 Analyze_IL17 Analyze IL-17 Production (Flow Cytometry, ELISA) Treat_GNE3500->Analyze_IL17 Compare_results Compare Results Analyze_IL17->Compare_results Administer_GNE3500 Administer this compound or Vehicle In_vivo_EAE->Administer_GNE3500 Monitor_disease Monitor Disease Progression & Analyze Immune Response Administer_GNE3500->Monitor_disease Monitor_disease->Compare_results Conclusion Conclusion: This compound is a specific RORc inhibitor Compare_results->Conclusion

Caption: Experimental workflow for this compound validation.

Conclusion

The validation of this compound's on-target effects using RORc knockout models is an indispensable step in its preclinical development. This approach provides unequivocal evidence that the compound's mechanism of action is through the inhibition of RORc. The data presented in this guide, comparing this compound to other RORc inhibitors, highlights its potential as a selective and potent therapeutic agent for Th17-mediated autoimmune diseases. The detailed experimental protocols and visual workflows serve as a practical resource for researchers aiming to conduct similar validation studies. Further in vivo studies with this compound in RORc knockout or conditional knockout models will be crucial to fully elucidate its therapeutic potential and safety profile.

References

GNE-3500: A Comparative Analysis of Cross-Reactivity with ROR Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inverse agonist GNE-3500's cross-reactivity with the Retinoic acid receptor-related orphan receptor (ROR) isoforms: RORα, RORβ, and RORγ (RORc). The data presented herein is intended to assist researchers in evaluating the selectivity profile of this compound for its application in studies of RORγ-mediated signaling and therapeutic development.

Executive Summary

This compound is a potent and selective inverse agonist of RORγ, a key transcription factor involved in the differentiation of Th17 cells and the production of pro-inflammatory cytokines such as IL-17.[1][2] Due to the high degree of homology within the ligand-binding domains of the ROR isoforms, assessing the selectivity of small molecule inhibitors is critical. This guide summarizes the available data on the cross-reactivity of this compound against RORα and RORβ, providing quantitative comparisons and detailed experimental methodologies. The data indicates that this compound exhibits a significant selectivity for RORγ over the other ROR isoforms.

Data Presentation: Cross-Reactivity of this compound with ROR Isoforms

The inhibitory activity of this compound against human RORα, RORβ, and RORγ was determined using a cell-based reporter assay. The half-maximal effective concentration (EC50) values, representing the concentration of this compound required to achieve 50% of its maximal inhibitory effect, are summarized in the table below.

IsoformThis compound EC50 (µM)Selectivity vs. RORγ
RORα 5.4~115-fold
RORβ 5.4~115-fold
RORγ (RORc) 0.047-

Data sourced from a GAL4-fused human ROR inverse agonist assay in HEK293 cells.[3]

Experimental Protocols

The following section details the methodology used to generate the cross-reactivity data for this compound.

ROR Isoform Selectivity Assay (Cell-Based Reporter Assay)

Objective: To determine the potency and selectivity of this compound as an inverse agonist for RORα, RORβ, and RORγ.

Methodology:

  • Cell Line and Constructs: HEK293 cells were utilized for these experiments. The cells were transiently transfected with expression vectors encoding a fusion protein of the GAL4 DNA-binding domain (DBD) and the ligand-binding domain (LBD) of either human RORα, human RORβ, or human RORγ. A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS) was co-transfected.

  • Cell Culture and Transfection: HEK293 cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2. For transfection, cells were seeded in 96-well plates and transfected using a suitable lipid-based transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: Following transfection, the cells were treated with various concentrations of this compound or vehicle (DMSO) control. The final DMSO concentration in the assay wells was kept below 0.5% to avoid solvent-induced cytotoxicity.

  • Luciferase Reporter Gene Assay: After an incubation period of 24-48 hours with the compound, the luciferase activity was measured using a commercial dual-luciferase reporter assay system (e.g., Dual-Glo® Luciferase Assay System, Promega). This system measures both the firefly luciferase (from the reporter plasmid) and a co-transfected Renilla luciferase (as an internal control for transfection efficiency and cell viability).

  • Data Analysis: The relative luciferase activity was calculated by normalizing the firefly luciferase signal to the Renilla luciferase signal. The EC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism). The selectivity ratio was calculated by dividing the EC50 value for RORα or RORβ by the EC50 value for RORγ.

Visualizations

ROR Signaling Pathway and Point of this compound Intervention

ROR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines Cytokine_Receptor Cytokine Receptor Cytokines->Cytokine_Receptor STAT3 STAT3 Cytokine_Receptor->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 RORg RORγt pSTAT3->RORg RORE ROR Response Element (RORE) RORg->RORE GNE_3500 This compound GNE_3500->RORg IL17_Gene IL-17 Gene RORE->IL17_Gene Transcription Transcription IL17_Gene->Transcription

Caption: RORγ signaling pathway and this compound's inhibitory action.

Experimental Workflow for ROR Isoform Selectivity Profiling

Experimental_Workflow Start Start HEK293_Culture HEK293 Cell Culture Start->HEK293_Culture Transfection Co-transfection: - GAL4-ROR LBD (α, β, or γ) - UAS-Luciferase Reporter HEK293_Culture->Transfection Compound_Treatment Treatment with this compound (Concentration Gradient) Transfection->Compound_Treatment Incubation 24-48h Incubation Compound_Treatment->Incubation Luciferase_Assay Dual-Luciferase Assay Incubation->Luciferase_Assay Data_Analysis Data Analysis: - Normalize Luciferase Activity - EC50 Calculation Luciferase_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining this compound selectivity.

References

GNE-3500: A Comparative Benchmarking Guide for a Potent and Selective RORc Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of GNE-3500, a potent and selective retinoic acid receptor-related orphan receptor c (RORc) inhibitor, with other RORc inhibitors that have entered clinical development. The information is intended to assist researchers and drug development professionals in evaluating this compound for potential therapeutic applications in autoimmune and inflammatory diseases.

Introduction to RORc Inhibition

Retinoic acid receptor-related orphan receptor c (RORc, also known as RORγ) is a nuclear receptor that plays a pivotal role in the differentiation of T helper 17 (Th17) cells and the subsequent production of the pro-inflammatory cytokine Interleukin-17 (IL-17).[1][2][3][4] Th17 cells and IL-17 are key drivers in the pathophysiology of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis.[2][5][6] Consequently, the inhibition of RORc has emerged as a promising therapeutic strategy for these conditions.

This compound is a selective, orally active RORc antagonist.[6][7][8] This guide benchmarks this compound against other clinical-stage RORc inhibitors, presenting available data on their potency, selectivity, and clinical development status.

Comparative Analysis of RORc Inhibitors

The following table summarizes the available quantitative data for this compound and a selection of clinical-stage RORc inhibitors. This allows for a direct comparison of their biochemical and cellular potencies.

CompoundTypePotency (Human)SelectivityKey Features
This compound Inverse Agonist/AntagonistEC50: 12 nM[6][7][8]; IC50: 47 nM (IL-17 promoter assay)[9]75-fold vs. other RORs; >200-fold vs. 25 other nuclear receptors[5][9]Orally bioavailable with favorable pharmacokinetic properties in rats.[5][6][7][8]
Vimirogant (VTP-43742) Inverse AgonistKi: 3.5 nM; IC50: 17 nM[6]SelectiveOrally active; has shown clinical proof-of-concept in psoriasis.[2][6]
BMS-986251 Inverse AgonistEC50: 12 nM (RORγt GAL4)[6]; EC50: 24 nM (IL-17 inhibition in whole blood)[6]SelectiveOrally active.[6] Some studies have indicated potential effects on thymocyte maturation.[10]
PF-06763809 Inverse AgonistData not publicly availableSelectiveTopical formulation. Phase 1 trial in psoriasis did not show significant efficacy.[11]
GSK2981278 InhibitorData not publicly availableData not publicly availableTopical formulation. Has undergone clinical trials.[12]

RORc Signaling Pathway

The diagram below illustrates the central role of RORc in the Th17 cell signaling cascade, leading to the production of IL-17 and other pro-inflammatory cytokines.

RORc_Signaling_Pathway RORc Signaling Pathway in Th17 Cells TGFb TGF-β Naive_T_Cell Naive CD4+ T Cell TGFb->Naive_T_Cell IL6 IL-6 IL6->Naive_T_Cell IL23 IL-23 Th17_Cell Th17 Cell IL23->Th17_Cell Maintenance & Expansion TCR TCR Activation TCR->Naive_T_Cell Naive_T_Cell->Th17_Cell Differentiation RORc RORc (RORγt) Th17_Cell->RORc Expression IL17A IL-17A RORc->IL17A Transcription IL17F IL-17F RORc->IL17F Transcription IL22 IL-22 RORc->IL22 Transcription CCL20 CCL20 RORc->CCL20 Transcription STAT3 STAT3 STAT3->RORc IRF4 IRF4 IRF4->RORc BATF BATF BATF->RORc Inflammation Inflammation IL17A->Inflammation IL17F->Inflammation IL22->Inflammation CCL20->Inflammation GNE3500 This compound GNE3500->RORc Inhibition

Caption: RORc signaling pathway in Th17 cell differentiation and function.

Experimental Protocols

This section outlines a general workflow for the preclinical evaluation and benchmarking of RORc inhibitors like this compound.

In Vitro Potency and Selectivity Assays
  • RORc Ligand Binding Assay:

    • Objective: To determine the binding affinity (Ki) of the test compound to the RORc ligand-binding domain.

    • Method: A competitive binding assay using a radiolabeled or fluorescently tagged known RORc ligand and purified recombinant RORc protein. The displacement of the labeled ligand by the test compound is measured.

  • Cellular Reporter Gene Assay:

    • Objective: To measure the functional activity (IC50 or EC50) of the compound as an inverse agonist or antagonist.

    • Method: A cell line (e.g., HEK293) is co-transfected with a plasmid expressing the RORc ligand-binding domain fused to a GAL4 DNA-binding domain and a reporter plasmid containing a GAL4 upstream activation sequence driving the expression of a reporter gene (e.g., luciferase). The ability of the test compound to inhibit the constitutive activity of RORc is quantified.

  • Th17 Differentiation Assay:

    • Objective: To assess the impact of the compound on the differentiation of primary T cells into Th17 cells.

    • Method: Naive CD4+ T cells are isolated from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes and cultured under Th17-polarizing conditions (e.g., with anti-CD3/CD28 antibodies, TGF-β, IL-6, IL-23). The test compound is added at various concentrations. After several days, the percentage of IL-17-producing cells is determined by flow cytometry or ELISA.

  • Selectivity Profiling:

    • Objective: To evaluate the off-target activity of the compound.

    • Method: The compound is tested in binding or functional assays against other ROR isoforms (RORα and RORβ) and a panel of other nuclear receptors and kinases to determine its selectivity profile.

Experimental Workflow Diagram

The following diagram outlines the typical preclinical to clinical development workflow for a RORc inhibitor.

RORc_Inhibitor_Workflow RORc Inhibitor Development Workflow cluster_preclinical Preclinical cluster_clinical Clinical Target_ID Target Identification (RORc) Lead_Gen Lead Generation (e.g., this compound) Target_ID->Lead_Gen In_Vitro In Vitro Assays (Potency, Selectivity) Lead_Gen->In_Vitro In_Vivo In Vivo Models (e.g., Psoriasis Mouse Model) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox Phase1 Phase I (Safety, PK/PD) Tox->Phase1 Phase2 Phase II (Efficacy, Dosing) Phase1->Phase2 Phase3 Phase III (Pivotal Trials) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

Caption: A generalized workflow for RORc inhibitor drug discovery and development.

Conclusion

This compound demonstrates high potency and selectivity for RORc in preclinical assays. Its profile is comparable to or favorable when benchmarked against several RORc inhibitors that have advanced into clinical trials. The oral bioavailability of this compound presents a potential advantage for systemic treatment of autoimmune diseases. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of this compound. This guide provides a foundational comparison to aid in the strategic planning of future research and development efforts.

References

GNE-3500 Versus Other Small Molecule RORc Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The retinoic acid receptor-related orphan receptor c (RORc, also known as RORγ or NR1F3) has emerged as a critical therapeutic target for a range of autoimmune and inflammatory diseases. As a key transcription factor driving the differentiation of pro-inflammatory Th17 cells and the production of interleukin-17 (IL-17), the development of small molecule RORc antagonists is a highly active area of research. This guide provides an objective comparison of GNE-3500, a potent and selective RORc inverse agonist, with other notable small molecule RORc antagonists, supported by experimental data.

Performance Comparison of RORc Antagonists

This compound is a selective and orally active antagonist of RORc with an EC50 of 12 nM.[1] It demonstrates favorable pharmacokinetic properties in preclinical studies.[1][2] The following tables summarize the quantitative data for this compound and other prominent small molecule RORc antagonists, providing a comparative overview of their potency, selectivity, and in some cases, their effects on IL-17 production.

Table 1: In Vitro Potency of Small Molecule RORc Antagonists

CompoundAssay TypeTargetPotency (IC50/EC50/Ki)Reference
This compound RORc Cellular AssayRORc12 nM (EC50)[1][3]
GNE-6468HEK-293 Cell AssayRORγ (RORc)13 nM (EC50)[4]
JNJ-61803534Not SpecifiedRORγt9.6 nM (IC50)[4]
Vimirogant (VTP-43742)Not SpecifiedRORγt3.5 nM (Ki)[4]
BMS-986251RORγt GAL4 AssayRORγt12 nM (EC50)[4]
S18-000003Competitive Binding Assayhuman RORγt<30 nM (IC50)[4]
A-9758Not SpecifiedRORγt5 nM (IC50)[4]
(±)-ML 209HEK293t Cell AssayRORγt300 nM (IC50)[4]

Table 2: Selectivity Profile of this compound

ParameterValueReference
Selectivity for RORc over other ROR family members75-fold[2][3]
Selectivity for RORc over 25 other nuclear receptors>200-fold[2][3]

Table 3: Comparative Inhibition of IL-17A Production

| Compound | Cell Type | Potency (EC50/IC50) | Reference | |---|---|---| | GNE-6468 | IL-17 PBMC | 30 nM (EC50) |[4] | | BMS-986251 | Human Whole Blood Assay | 24 nM (EC50) |[4] | | A-9758 | Not Specified | Robust potency against IL-17A release |[4] |

RORc Signaling Pathway and Antagonist Mechanism of Action

RORc is a nuclear receptor that, upon activation, binds to specific DNA sequences known as ROR response elements (ROREs) in the promoter regions of target genes, including IL-17A and IL-17F. This leads to the recruitment of coactivators and initiation of transcription. RORc antagonists, including inverse agonists like this compound, function by binding to the ligand-binding domain (LBD) of RORc. This binding event can either prevent the binding of natural ligands or induce a conformational change in the receptor that favors the recruitment of corepressors over coactivators, thereby inhibiting gene transcription.

RORc_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines Cytokine_Receptors Cytokine Receptors Cytokines->Cytokine_Receptors binds STAT3 STAT3 Cytokine_Receptors->STAT3 activates pSTAT3 p-STAT3 STAT3->pSTAT3 phosphorylation RORc RORc pSTAT3->RORc induces expression IL17_Gene IL-17 Gene RORc->IL17_Gene binds to RORE Transcription_Inhibition Transcription Inhibition RORc->Transcription_Inhibition RORc_Antagonist Small Molecule RORc Antagonist RORc_Antagonist->RORc binds & inhibits Transcription_Activation Transcription Activation IL17_Gene->Transcription_Activation

Caption: Simplified RORc signaling pathway and the mechanism of action of small molecule antagonists.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are protocols for key assays used in the characterization of RORc antagonists.

RORc GAL4 Reporter Gene Assay

This assay is used to determine the potency of a compound in modulating RORc transcriptional activity in a cellular context.

  • Cell Culture and Transfection: HEK293 cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded in 96-well plates and co-transfected with a GAL4-RORc-LBD expression vector and a UAS-luciferase reporter vector using a suitable transfection reagent.

  • Compound Treatment: After 24 hours of transfection, the medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., this compound) or vehicle control.

  • Luciferase Assay: Following a 16-24 hour incubation with the compound, cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: Luciferase signals are normalized to a control (e.g., Renilla luciferase) to account for transfection efficiency. The IC50 or EC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Human Th17 Cell Differentiation and IL-17A Secretion Assay

This assay assesses the ability of a compound to inhibit the differentiation of naive T cells into Th17 cells and their subsequent production of IL-17A.

  • Isolation of Naive CD4+ T Cells: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by density gradient centrifugation. Naive CD4+ T cells are then purified by negative selection using magnetic beads.

  • Th17 Differentiation: Purified naive CD4+ T cells are cultured in 96-well plates coated with anti-CD3 and anti-CD28 antibodies. The culture medium is supplemented with a Th17-polarizing cytokine cocktail (e.g., IL-1β, IL-6, IL-23, and anti-IFN-γ, anti-IL-4 antibodies) and serial dilutions of the test compound or vehicle.

  • IL-17A Measurement: After 3-5 days of culture, the cell supernatants are collected, and the concentration of IL-17A is quantified by ELISA or a bead-based immunoassay.

  • Data Analysis: The percentage of inhibition of IL-17A secretion is calculated for each compound concentration relative to the vehicle control. The IC50 values are determined from the dose-response curves.

Th17_Differentiation_Workflow cluster_workflow Experimental Workflow PBMC_Isolation Isolate PBMCs from Healthy Donor Blood TCell_Purification Purify Naive CD4+ T Cells (Negative Selection) PBMC_Isolation->TCell_Purification Cell_Culture Culture with anti-CD3/CD28, Th17 Cytokine Cocktail & Test Compound TCell_Purification->Cell_Culture Incubation Incubate for 3-5 Days Cell_Culture->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection ELISA Measure IL-17A Concentration (ELISA) Supernatant_Collection->ELISA Data_Analysis Calculate IC50 ELISA->Data_Analysis

Caption: Workflow for the human Th17 cell differentiation and IL-17A secretion assay.

Conclusion

This compound stands out as a potent and highly selective RORc inverse agonist with promising oral bioavailability. The comparative data presented in this guide highlights its competitive profile against other small molecule RORc antagonists. The provided experimental protocols offer a framework for the consistent and rigorous evaluation of current and future RORc inhibitors. As research in this field progresses, head-to-head studies under standardized conditions will be invaluable for making definitive comparisons and advancing the most promising candidates toward clinical development for the treatment of Th17-mediated diseases.

References

A Head-to-Head Comparison of RORc Inverse Agonists for Autoimmune Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Retinoid-related orphan receptor c (RORc, also known as RORγt) has emerged as a critical therapeutic target for a range of autoimmune and inflammatory diseases. As the master regulator of T helper 17 (Th17) cell differentiation, its inhibition offers a promising strategy to quell the inflammatory cascade driven by cytokines like Interleukin-17 (IL-17). This guide provides a head-to-head comparison of prominent RORc inverse agonists, presenting key experimental data to aid in the selection of appropriate research tools and to inform drug development strategies.

RORc Signaling Pathway and Mechanism of Inverse Agonists

RORc is a nuclear receptor that, upon activation, binds to ROR Response Elements (ROREs) in the promoter regions of target genes, including IL17A and IL17F. This transcriptional activation is crucial for the differentiation of naïve CD4+ T cells into the Th17 lineage. RORc inverse agonists function by binding to the ligand-binding domain of the RORc protein, inducing a conformational change that prevents the recruitment of coactivators and may even promote the recruitment of corepressors. This ultimately leads to the suppression of RORc-mediated gene transcription and a reduction in Th17 cell differentiation and IL-17 production.

RORc_Signaling_Pathway RORc Signaling Pathway in Th17 Differentiation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGFbR TGFbR TGF-beta->TGFbR IL-6 IL-6 IL6R IL6R IL-6->IL6R STAT3 STAT3 IL6R->STAT3 pSTAT3 pSTAT3 STAT3->pSTAT3 Phosphorylation RORc RORc pSTAT3->RORc Induces Expression RORE RORE RORc->RORE Binds to Coactivator Coactivator RORc->Coactivator Recruits Corepressor Corepressor RORc->Corepressor Recruits (in presence of inverse agonist) IL17_Gene IL17A/F Gene RORE->IL17_Gene Activates Transcription Coactivator->IL17_Gene Promotes Transcription Corepressor->IL17_Gene Represses Transcription Inverse_Agonist RORc Inverse Agonist Inverse_Agonist->RORc Binds to & Inhibits experimental_workflow cluster_screening Primary Screening cluster_validation In Vitro Validation cluster_preclinical Preclinical Evaluation HTS High-Throughput Screening (e.g., TR-FRET) Reporter_Assay Luciferase Reporter Assay (Potency - IC50) HTS->Reporter_Assay Hit Confirmation Cell_Assay Th17 Differentiation Assay (Functional Efficacy) Reporter_Assay->Cell_Assay Functional Validation Selectivity_Assay Selectivity Profiling (vs. RORα, RORβ, etc.) Cell_Assay->Selectivity_Assay Selectivity Check In_Vivo In Vivo Efficacy Models (e.g., EAE, Psoriasis models) Selectivity_Assay->In_Vivo Lead Optimization & In Vivo Testing Tox Toxicology Studies In_Vivo->Tox Safety Assessment

GNE-3500: A New Frontier in RORγt Inhibition for Autoimmune Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of GNE-3500, a potent and selective RORγt inverse agonist, reveals significant advantages in potency, selectivity, and pharmacokinetic properties over earlier-generation inhibitors, offering a valuable tool for researchers in immunology and drug discovery.

Retinoic acid receptor-related orphan receptor gamma t (RORγt), a nuclear receptor, is a key transcription factor in the differentiation of T helper 17 (Th17) cells. These cells are critical producers of the pro-inflammatory cytokine Interleukin-17 (IL-17), which plays a central role in the pathogenesis of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis. Consequently, the development of small molecule inhibitors of RORγt has been a major focus of therapeutic research. This compound has emerged as a highly promising investigational compound, demonstrating significant improvements over its predecessors. This guide provides a detailed comparison of this compound with an earlier RORγt inhibitor, highlighting its enhanced performance based on preclinical experimental data.

Superior Potency and Selectivity of this compound

This compound demonstrates substantially greater potency and selectivity as a RORγt inverse agonist when compared to its precursor, the tertiary sulfonamide compound 1. Experimental data from cell-based reporter assays show a significant improvement in the half-maximal inhibitory concentration (IC50) for this compound. Furthermore, this compound exhibits a more favorable selectivity profile, with markedly less activity at the related RORα and RORβ isoforms, which is a critical attribute for minimizing potential off-target effects.

CompoundRORγt IC50 (nM)[1]RORα IC50 (nM)[1]RORβ IC50 (nM)[1]
This compound 47>10,000>10,000
Compound 1 1302,300>10,000

Enhanced Pharmacokinetic Profile

In addition to its superior in vitro activity, this compound displays a more favorable pharmacokinetic profile in preclinical studies, a key factor for its potential as a research tool and therapeutic candidate. In rat models, this compound demonstrated improved metabolic stability and oral bioavailability compared to earlier compounds in its class.

CompoundRat Liver Microsomal Clint (μL/min/mg)[1]Rat Hepatocyte Clint (μL/min/10^6 cells)[1]Rat Oral Bioavailability (%)[1]
This compound 253.550
Compound 1 1101815

RORγt Signaling Pathway and Mechanism of Inhibition

RORγt, upon binding to its response elements (ROREs) on DNA, recruits coactivator proteins to initiate the transcription of target genes, most notably IL17A and IL17F. As an inverse agonist, this compound binds to the ligand-binding domain of RORγt, inducing a conformational change that prevents the recruitment of coactivators and may even recruit corepressors, thereby inhibiting gene transcription.

RORC_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-23 IL-23 IL-23R IL-23R IL-23->IL-23R Binds JAK2 JAK2 IL-23R->JAK2 TYK2 TYK2 IL-23R->TYK2 STAT3 STAT3 JAK2->STAT3 Phosphorylates TYK2->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 RORgt_dimer RORγt pSTAT3->RORgt_dimer Induces expression RORE ROR Response Element RORgt_dimer->RORE Binds IL17_Gene IL17A/F Gene RORE->IL17_Gene Activates Transcription IL17_mRNA IL17A/F mRNA IL17_Gene->IL17_mRNA GNE3500 This compound GNE3500->RORgt_dimer Inhibits

Caption: RORγt signaling pathway leading to IL-17 production and its inhibition by this compound.

Experimental Protocols

RORc Cell-Based Reporter Assay

This assay quantifies the ability of a compound to inhibit RORγt-mediated gene transcription.

Workflow Diagram:

Reporter_Assay_Workflow A HEK293 cells are co-transfected with: - Gal4-RORγ-LBD plasmid - Luciferase reporter plasmid B Transfected cells are plated in 96-well plates A->B C Cells are treated with This compound or control compounds B->C D Incubate for 18-24 hours C->D E Luciferase substrate is added D->E F Luminescence is measured using a plate reader E->F G Data is analyzed to determine IC50 values F->G

Caption: Workflow for the RORγt cell-based reporter assay.

Detailed Methodology:

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum. For the assay, cells are transiently co-transfected with two plasmids: one expressing the ligand-binding domain (LBD) of human RORγt fused to the Gal4 DNA-binding domain, and a second plasmid containing a luciferase reporter gene under the control of a Gal4 upstream activating sequence.

  • Assay Procedure: Following transfection, cells are seeded into 96-well plates. The cells are then treated with serial dilutions of this compound, the reference compound, or a vehicle control (DMSO).

  • Data Acquisition and Analysis: After an 18-24 hour incubation period, a luciferase assay reagent is added to the wells, and the resulting luminescence is measured using a microplate reader. The data is normalized to the control wells, and the IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.[1]

In Vivo Pharmacokinetic and Pharmacodynamic Assessment

These studies evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitor and its effect on IL-17 production in a living organism.

Detailed Methodology:

  • Animal Model: Male Sprague-Dawley rats are used for these studies.

  • Pharmacokinetic Study: this compound is administered orally or intravenously to the rats. Blood samples are collected at various time points, and the plasma concentrations of the compound are determined using liquid chromatography-mass spectrometry (LC-MS/MS). Pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability are then calculated.[1]

  • Pharmacodynamic Study: To assess the in vivo efficacy, a model of IL-17 induction is used. Rats are immunized to induce a T-cell mediated immune response. Subsequently, the animals are treated with this compound or a vehicle control. At the end of the treatment period, whole blood is collected and stimulated ex vivo with an anti-CD3 antibody to induce T-cell activation and cytokine production. The levels of IL-17 in the plasma are then measured by ELISA to determine the extent of inhibition by the compound.[1]

References

GNE-3500 in Combination with Other Immunomodulators: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the therapeutic potential of GNE-3500, a potent and selective RORγt inverse agonist, in combination with other immunomodulators for the treatment of autoimmune and inflammatory diseases.

While preclinical and clinical data on this compound as a monotherapy are emerging, this guide explores the scientific rationale and potential for using this compound in combination regimens. By targeting the RORγt-Th17-IL-17 axis, this compound presents a unique opportunity for synergistic effects when combined with other immunomodulatory agents. This document outlines hypothetical combination strategies, potential experimental data, and detailed protocols to facilitate further research and development in this promising area.

This compound: Mechanism of Action

This compound is a small molecule that functions as an inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt). RORγt is a master transcriptional regulator that is essential for the differentiation of T helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). By binding to RORγt, this compound inhibits its transcriptional activity, leading to a reduction in Th17 cell differentiation and a decrease in the production of IL-17 and other inflammatory mediators. This mechanism of action makes this compound a promising therapeutic candidate for a range of autoimmune diseases where the Th17 pathway plays a crucial role, such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.

Signaling Pathway of this compound

GNE_3500_Pathway This compound Signaling Pathway TGFb TGF-β Naive_T_Cell Naive T-Cell TGFb->Naive_T_Cell Differentiation Signal IL6 IL-6 IL6->Naive_T_Cell Differentiation Signal RORgt RORγt Naive_T_Cell->RORgt Expression Th17_Cell Th17 Cell RORgt->Th17_Cell Differentiation IL17 IL-17 Th17_Cell->IL17 Production Inflammation Inflammation IL17->Inflammation GNE3500 This compound GNE3500->RORgt Inhibition

Caption: this compound inhibits RORγt, a key driver of Th17 cell differentiation and IL-17 production.

Rationale for Combination Therapy

The complexity and multifactorial nature of autoimmune diseases often necessitate therapeutic approaches that target multiple pathological pathways. Combining this compound with other immunomodulators could offer several advantages:

  • Synergistic Efficacy: Targeting different signaling pathways simultaneously may lead to a more profound and durable clinical response.

  • Dose Reduction and Improved Safety: Combination therapy could allow for lower doses of individual agents, potentially reducing dose-dependent toxicities.

  • Overcoming Resistance: Targeting multiple pathways may prevent the development of treatment resistance.

  • Broader Patient Reach: Patients who do not respond adequately to monotherapy may benefit from a combination approach.

Conceptual Combination Strategies and Hypothetical Data

Below are potential combination strategies for this compound with other classes of immunomodulators. The accompanying tables present hypothetical data to illustrate the potential for synergistic or additive effects.

This compound + TNF-α Inhibitors (e.g., Adalimumab, Etanercept)

Rationale: TNF-α is another key pro-inflammatory cytokine implicated in many autoimmune diseases. Dual inhibition of the IL-17 and TNF-α pathways could provide a more comprehensive blockade of inflammatory signaling.

Treatment Group Metric: Psoriasis Area and Severity Index (PASI) 75 Response Rate (%) Metric: ACR20 Response Rate (%) in Rheumatoid Arthritis Model
Vehicle Control5%10%
This compound (Monotherapy)45%40%
TNF-α Inhibitor (Monotherapy)55%50%
This compound + TNF-α Inhibitor (Combination)75%70%
This compound + JAK Inhibitors (e.g., Tofacitinib, Upadacitinib)

Rationale: Janus kinase (JAK) inhibitors broadly suppress cytokine signaling involved in immune cell activation. Combining a targeted RORγt inhibitor with a broader JAK inhibitor could lead to potent and rapid disease control.

Treatment Group Metric: Reduction in Composite Arthritis Score (CAS) in Collagen-Induced Arthritis Model Metric: Improvement in Inflammatory Bowel Disease Activity Score
Vehicle Control1.50.8
This compound (Monotherapy)3.22.5
JAK Inhibitor (Monotherapy)3.83.0
This compound + JAK Inhibitor (Combination)5.54.8
This compound + Anti-IL-23 Antibodies (e.g., Guselkumab, Risankizumab)

Rationale: IL-23 is a key cytokine that promotes the survival and expansion of Th17 cells. Targeting both the upstream driver (IL-23) and the downstream effector pathway (RORγt/IL-17) could result in a powerful synergistic effect.

Treatment Group Metric: Reduction in Ear Thickness (mm) in Imiquimod-Induced Psoriasis Model Metric: Decrease in Pro-inflammatory Cytokines (pg/mL) in Synovial Fluid
Vehicle Control0.25IL-17: 150, IL-22: 120
This compound (Monotherapy)0.15IL-17: 80, IL-22: 90
Anti-IL-23 Antibody (Monotherapy)0.12IL-17: 95, IL-22: 85
This compound + Anti-IL-23 Antibody (Combination)0.05IL-17: 30, IL-22: 45

Experimental Protocols

In Vitro Assay for Synergy: Th17 Differentiation

Objective: To assess the synergistic effect of this compound and a comparator immunomodulator on the differentiation of human Th17 cells.

Methodology:

  • Cell Culture: Isolate naive CD4+ T cells from healthy human peripheral blood mononuclear cells (PBMCs).

  • Th17 Differentiation: Culture the naive CD4+ T cells under Th17-polarizing conditions (anti-CD3/CD28 antibodies, TGF-β, IL-6, IL-1β, and IL-23).

  • Treatment: Treat the cells with this compound alone, the comparator immunomodulator alone, or a combination of both at various concentrations. Include a vehicle control (DMSO).

  • Flow Cytometry: After 3-5 days, restimulate the cells and perform intracellular staining for IL-17A and IFN-γ. Analyze the percentage of IL-17A+ cells by flow cytometry.

  • Data Analysis: Use synergy analysis software (e.g., Combenefit) to calculate synergy scores based on the combination index (CI).

In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice

Objective: To evaluate the efficacy of this compound in combination with another immunomodulator in a preclinical model of rheumatoid arthritis.

Methodology:

  • Induction of CIA: Induce arthritis in DBA/1 mice by immunization with bovine type II collagen emulsified in Complete Freund's Adjuvant.

  • Treatment Groups: Randomize mice into treatment groups: Vehicle control, this compound, comparator immunomodulator, and this compound + comparator immunomodulator.

  • Dosing: Administer treatments daily via oral gavage or intraperitoneal injection, starting from the onset of arthritis.

  • Clinical Assessment: Monitor disease progression by measuring paw thickness and assigning a clinical arthritis score twice weekly.

  • Histopathology: At the end of the study, collect joints for histological analysis of inflammation, cartilage damage, and bone erosion.

  • Biomarker Analysis: Measure serum levels of pro-inflammatory cytokines (e.g., IL-17, TNF-α) and anti-collagen antibodies.

Experimental Workflow

Experimental_Workflow Preclinical Evaluation of this compound Combination Therapy start Start invitro In Vitro Synergy Assays (e.g., Th17 Differentiation) start->invitro invivo_model In Vivo Efficacy Model (e.g., CIA in Mice) invitro->invivo_model pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling invivo_model->pk_pd toxicology Toxicology and Safety Assessment pk_pd->toxicology data_analysis Data Analysis and Synergy Determination toxicology->data_analysis go_no_go Go/No-Go Decision for Clinical Development data_analysis->go_no_go go_no_go->start No-Go (Re-evaluate) end End go_no_go->end Go

Caption: A streamlined workflow for the preclinical assessment of this compound combination therapies.

Conclusion

This compound, with its targeted inhibition of the RORγt-Th17-IL-17 pathway, holds significant promise for the treatment of autoimmune and inflammatory diseases. While clinical data on this compound in combination with other immunomodulators is not yet available, the scientific rationale for such strategies is strong. The conceptual frameworks and experimental protocols outlined in this guide are intended to stimulate and support further research into the potential of this compound combination therapies. Such investigations are crucial for unlocking the full therapeutic potential of this novel immunomodulator and improving outcomes for patients with debilitating autoimmune conditions.

Safety Operating Guide

Navigating the Safe Disposal of GNE-3500: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of GNE-3500 and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound, like many research compounds, should follow a meticulous process of segregation, containment, and labeling to ensure safety and compliance with hazardous waste regulations.[2][3]

1. Waste Segregation:

  • Solid Waste: Collect any solid this compound waste, such as unused powder or contaminated consumables (e.g., weigh boats, pipette tips), in a designated, compatible hazardous waste container. This container should be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".[2]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been verified. The container must be clearly labeled with "Hazardous Waste" and a full list of its contents, including all solvents and the estimated concentration of this compound.[2]

  • Sharps: Any sharps, such as needles or syringes contaminated with this compound, must be disposed of in a designated, puncture-resistant sharps container.

2. Waste Containment and Labeling:

  • All waste containers must be in good condition and compatible with the chemical waste.[3] The original container for this compound is often the best option for storing its waste.[4]

  • Keep waste containers securely closed except when adding waste.[5]

  • Label all waste containers with a "Hazardous Waste" tag as soon as waste is added. The label should include the full chemical name and accumulation start date.[6]

  • Store waste containers in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.[6]

  • Ensure secondary containment for all liquid waste containers to prevent spills.[5]

3. Disposal Request:

  • Once a waste container is full, or if it has been in the SAA for an extended period (typically no more than six months), arrange for its collection by your institution's Environmental Health and Safety (EH&S) department.[7]

  • Complete all necessary waste pickup forms as required by your institution, providing accurate information about the waste composition.

Quantitative Data Summary

Since a specific SDS for this compound is unavailable, quantitative data regarding toxicity and environmental hazards are not provided. The following table summarizes the known physical and chemical properties.

PropertyValueSource
Molecular FormulaC24H30FN3O3S[8][9]
Molecular Weight459.58 g/mol [8][9]
AppearanceSolid Powder[8]
StorageShort term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C.[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound have been published. The primary synthesis is described in the Journal of Medicinal Chemistry, 2015, 58 (13), pp 5308–5322.[1][][9] Researchers should consult this publication for specific methodologies.

Disposal Workflow Diagram

GNE3500_Disposal_Workflow cluster_lab Laboratory Operations cluster_waste_management Waste Segregation and Collection cluster_disposal Final Disposal A This compound Usage in Experiments B Solid Waste Generation (e.g., contaminated gloves, tubes) A->B Generates C Liquid Waste Generation (e.g., solutions with this compound) A->C Generates D Sharps Waste Generation (e.g., contaminated needles) A->D Generates E Solid Hazardous Waste Container (Labeled: this compound) B->E Collect in F Liquid Hazardous Waste Container (Labeled: this compound & Solvents) C->F Collect in G Sharps Container D->G Collect in H Store in Satellite Accumulation Area (SAA) E->H Store in F->H Store in G->H Store in I Request EH&S Pickup H->I Once Full J Professional Disposal by Licensed Vendor I->J Handled by

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling GNE-3500

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for GNE-3500 is not publicly available. This guide is based on best practices for handling potent, novel research compounds and should be used as a supplement to a thorough risk assessment conducted by qualified personnel. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals working with this compound, a selective RORc antagonist.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure to potent research compounds. The required level of PPE depends on the specific laboratory procedure, the quantity of this compound being handled, and its physical form (e.g., powder or solution).

Table 1: Recommended Personal Protective Equipment for Handling this compound

ActivityRecommended PPERationale
Weighing and Dispensing (Powder) - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator with a face shield- Disposable solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile gloves)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator)High risk of aerosolization and inhalation of potent powders. Full respiratory protection is crucial. Double-gloving provides an additional barrier against contamination.[1]
Solution Preparation - Chemical fume hood or other certified ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile)Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills exists. Engineering controls like a fume hood are the primary means of protection.[1][2]
In Vitro / In Vivo Dosing - Lab coat- Safety glasses- Appropriate chemical-resistant gloves for the solvent and compoundFocus on preventing skin and eye exposure during administration.[1]
General Laboratory Operations - Lab coat- Safety glasses with side shields- Nitrile gloves- Closed-toe shoes and long pantsMinimum required PPE for any laboratory work involving chemical hazards.[3][4]

Operational Plan for Handling this compound

A systematic approach is critical to ensure the safe handling of this compound from receipt to disposal. The following step-by-step protocol should be adapted to specific experimental needs and institutional guidelines.

Experimental Protocol: Safe Handling Workflow

  • Review Safety Information: Before beginning any work, thoroughly review all available safety information and conduct a formal risk assessment for the planned experiment.[1]

  • Prepare the Work Area:

    • Ensure the chemical fume hood is certified and functioning correctly.

    • Decontaminate all surfaces within the designated work area.

    • Prepare a spill kit appropriate for the chemicals and quantities being used.

  • Don Appropriate PPE: Select and put on the correct PPE as determined by the risk assessment and the activity to be performed (see Table 1).[1]

  • Perform the Experiment:

    • Conduct all manipulations of this compound, especially weighing and initial solubilization of the powder, within a certified containment device such as a chemical fume hood.

    • Handle the compound with care to avoid generating dust or aerosols.

  • Decontaminate:

    • Upon completion of the experiment, decontaminate all equipment and work surfaces with an appropriate solvent or cleaning solution.

    • Wipe down the exterior of all primary containers before removing them from the containment area.

  • Doff PPE: Remove PPE in the correct sequence to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat and eye protection.

  • Segregate and Label Waste: Collect all contaminated materials, including disposable PPE, in designated, sealed, and clearly labeled hazardous waste containers.[1]

GNE3500_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_post Post-Experiment review_info Review Safety Info prep_area Prepare Work Area review_info->prep_area don_ppe Don PPE prep_area->don_ppe weigh Weigh & Solubilize (in fume hood) don_ppe->weigh handle Handle Compound weigh->handle weigh->handle decontaminate Decontaminate handle->decontaminate handle->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe decontaminate->doff_ppe segregate_waste Segregate Waste doff_ppe->segregate_waste doff_ppe->segregate_waste

General workflow for the safe handling of a potent research compound.

Disposal Plan

The disposal of potent research compounds like this compound and all contaminated materials must be managed carefully to prevent environmental contamination and accidental exposure.

Table 2: Disposal Guidelines for this compound and Contaminated Materials

Waste TypeDisposal ProcedureRationale
Unused/Expired Compound - Do not dispose of down the drain or in regular trash.- Collect in a clearly labeled, sealed container.- Dispose of through a certified hazardous waste vendor.To prevent the release of a potent compound into the environment and ensure proper handling by trained professionals.[1][5]
Contaminated Labware (e.g., vials, pipette tips) - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the name of the compound.To minimize the handling of contaminated items and prevent accidental exposure. Do not overfill waste containers.[1]
Contaminated PPE (e.g., gloves, lab coat) - Doff PPE carefully to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste.To contain any residual compound and prevent exposure to personnel handling the waste.[1]
Empty Chemical Containers - Triple rinse the container with a suitable solvent.- Collect the rinsate as hazardous waste.- Deface the original label and dispose of the container according to institutional guidelines for non-hazardous waste.To ensure that residual amounts of the potent compound are not introduced into the regular waste stream.

All waste must be managed in accordance with federal, state, and local regulations.[6] Always consult your institution's EHS department for specific disposal procedures.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.